molecular formula C11H12O4 B1586090 Methyl 3-(3-methoxyphenyl)-3-oxopropanoate CAS No. 779-81-7

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Cat. No.: B1586090
CAS No.: 779-81-7
M. Wt: 208.21 g/mol
InChI Key: LWDDRIZJCLYGJZ-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate (CAS 779-81-7) is a beta-keto ester compound of interest in organic and medicinal chemistry research. This compound serves as a versatile building block for synthesizing various complex heterocyclic structures. Its structure, featuring a reactive 1,3-dicarbonyl system, allows it to participate in cyclization and catalytic reduction reactions. For instance, related 3-aryl-3-oxopropanoates are documented as key precursors in transition-metal-free synthesis of chromen-4-one derivatives , which are valuable scaffolds in pharmaceutical development. Furthermore, beta-keto esters similar to this compound can be substrates for asymmetric catalytic hydrogenation, a process used to generate enantiomerically pure alcohols that are crucial for producing optically active pharmaceuticals . As a beta-keto ester with a methoxyphenyl substituent, this compound provides researchers with a flexible intermediate for constructing more complex molecules in drug discovery and development pipelines. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDDRIZJCLYGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374885
Record name Methyl 3-(3-methoxyphenyl)-3-oxopropanoate
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779-81-7
Record name Methyl 3-(3-methoxyphenyl)-3-oxopropanoate
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Record name 779-81-7
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate (CAS No. 779-81-7), a key β-keto ester intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, and applications. The guide details the mechanistic principles of its synthesis via Claisen condensation, provides a robust experimental protocol, and discusses its utility as a versatile building block in the preparation of more complex molecules. Safety considerations and physicochemical data are also presented to ensure safe and effective handling in a laboratory setting.

Introduction

This compound is a β-keto ester that serves as a valuable precursor in various synthetic pathways. Its structure, featuring a reactive methylene group flanked by two carbonyl functionalities, allows for a wide range of chemical transformations, making it a versatile tool for the construction of carbocyclic and heterocyclic systems. The presence of the 3-methoxyphenyl group provides a scaffold that is frequently encountered in biologically active molecules, thus making this compound a significant intermediate in medicinal chemistry and drug discovery. This guide aims to provide a detailed understanding of this compound, from its fundamental properties to its practical applications, grounded in established chemical principles and supported by scientific literature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 779-81-7PubChem[1]
Molecular Formula C₁₁H₁₂O₄PubChem[1]
Molecular Weight 208.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms Methyl 3-methoxybenzoylacetate, 3-(3-methoxy-phenyl)-3-oxo-propionic acid methyl esterPubChem[1]
Appearance Not specified, likely a liquid or low-melting solid
Topological Polar Surface Area 52.6 ŲPubChem[1]

Synthesis of this compound: The Claisen Condensation

The most common and efficient method for the synthesis of β-keto esters such as this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with another carbonyl compound, in this case, the self-condensation of an ester or a crossed Claisen condensation.

Mechanistic Insights

The Claisen condensation proceeds through a series of well-understood steps:

  • Enolate Formation: A strong base, typically an alkoxide such as sodium methoxide, abstracts an acidic α-proton from an ester molecule (e.g., methyl acetate) to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The ester enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another ester molecule (in a crossed Claisen, this would be methyl 3-methoxybenzoate).

  • Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group (methoxide in this case) and forming the β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton on the α-carbon between the two carbonyl groups. The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position, forming a resonance-stabilized enolate. This final deprotonation step is the thermodynamic driving force for the reaction.

  • Protonation (Work-up): A final acidic work-up step is required to protonate the enolate and yield the neutral β-keto ester product.

Claisen_Condensation_Workflow cluster_reactants Reactants & Base cluster_reaction Reaction Steps cluster_workup Work-up & Product R1 Methyl 3-methoxybenzoate Attack Nucleophilic Attack on Methyl 3-methoxybenzoate R1->Attack R2 Methyl Acetate Enolate Enolate Formation (from Methyl Acetate) R2->Enolate Base Sodium Methoxide Base->Enolate Deprotonation Deprotonation of β-Keto Ester Base->Deprotonation Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Methoxide Elimination Intermediate->Elimination Elimination->Deprotonation Workup Acidic Work-up (e.g., aq. HCl) Deprotonation->Workup Product Methyl 3-(3-methoxyphenyl) -3-oxopropanoate Workup->Product

Caption: A workflow diagram of the crossed Claisen condensation for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via a crossed Claisen condensation. This protocol is based on established procedures for similar transformations.

Materials:

  • Methyl 3-methoxybenzoate

  • Methyl acetate (dried over molecular sieves)

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide

  • Anhydrous tetrahydrofuran (THF) or Diethyl Ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon). The system is then allowed to cool to room temperature under the inert atmosphere.

  • Base Suspension: To the flask, add sodium hydride (1.1 equivalents) carefully washed with anhydrous hexane to remove the mineral oil, followed by the addition of anhydrous THF via a cannula or syringe.

  • Addition of Esters: A mixture of methyl 3-methoxybenzoate (1.0 equivalent) and anhydrous methyl acetate (1.5 equivalents) is prepared and added to the addition funnel.

  • Reaction Initiation: The ester mixture is added dropwise to the stirred suspension of sodium hydride in THF at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: The reaction mixture is cooled in an ice bath, and the excess sodium hydride is cautiously quenched by the slow, dropwise addition of water or ethanol.

  • Acidic Work-up: The mixture is then acidified to a pH of ~5-6 with 1 M HCl.

  • Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • Washing: The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Applications in Research and Drug Development

β-Keto esters are highly sought-after intermediates in the pharmaceutical industry due to their synthetic versatility. The reactive methylene group and the two carbonyl functionalities allow for a variety of subsequent chemical modifications.

  • Heterocycle Synthesis: this compound can be used as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in many drug molecules.

  • Synthesis of Complex Molecules: The compound serves as a key building block for the construction of more elaborate molecular architectures. For instance, related β-keto esters are instrumental in the synthesis of statins, a class of cholesterol-lowering drugs. The cyclopropane derivative, Methyl 3-Cyclopropyl-3-Oxopropanoate, is a known intermediate in the synthesis of Pitavastatin[2].

  • Precursor to Biologically Active Compounds: The 3-methoxyphenyl moiety is present in a number of biologically active compounds. For example, 3-methoxypropiophenone is a key intermediate in the synthesis of Tapentadol, an analgesic[3]. The structural similarity suggests that this compound could be a valuable starting material for the synthesis of analogues and derivatives of such pharmaceuticals.

Applications cluster_derivatives Synthetic Transformations cluster_products Potential Final Products Core This compound Alkylation Alkylation/ Acylation Core->Alkylation Reduction Reduction Core->Reduction Cyclization Cyclization Reactions Core->Cyclization ComplexMolecules Complex Natural & Bioactive Molecules Alkylation->ComplexMolecules DrugAnalogs Pharmaceutical Analogs & Derivatives Reduction->DrugAnalogs Heterocycles Heterocyclic Compounds (e.g., Pyrazoles, Isoxazoles) Cyclization->Heterocycles

Caption: Potential synthetic pathways and applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements: [4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

GHS Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat should be worn. Ensure good ventilation in the work area, or use a fume hood.

For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its synthesis is readily achievable through the well-established Claisen condensation, and its reactive nature allows for a wide array of subsequent chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of equipping researchers and scientists with the necessary knowledge for its safe and effective utilization in their synthetic endeavors.

References

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Introduction

This compound is a β-keto ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester group separated by a methylene bridge, renders it a versatile building block for the construction of more complex molecular architectures, particularly heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of a compound begins with its fundamental identifiers and physical properties. These data are crucial for its handling, characterization, and application in synthetic protocols.

Nomenclature and Chemical Identifiers
  • IUPAC Name : this compound[1]

  • Synonyms : methyl 3-methoxybenzoylacetate, 3-(3-methoxy-phenyl)-3-oxo-propionic acid methyl ester[1]

  • CAS Number : 53088-75-6

  • Molecular Formula : C₁₁H₁₂O₄[1]

  • InChIKey : LWDDRIZJCLYGJZ-UHFFFAOYSA-N[1]

Structural Representation

The structure features a central propan-3-onoate chain, with a methoxy-substituted phenyl group at the C3 position and a methyl ester at the C1 position.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and experimental physicochemical properties, which are essential for experimental design, including solvent selection and reaction temperature control.

PropertyValueReference
Molecular Weight 208.21 g/mol [1]
Exact Mass 208.07355886 Da[1]
Topological Polar Surface Area 52.6 Ų[1]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 5
Density (Predicted) 1.147±0.06 g/cm³[3]
Boiling Point (Predicted) 135°C @ 0.27 mmHg[3]
Melting Point 40-42°C[3]

Synthesis and Reactivity

As a β-keto ester, this compound is most commonly synthesized via a Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Primary Synthetic Route: Crossed Claisen Condensation

The synthesis involves the base-mediated reaction between an ester with α-hydrogens (methyl acetate) and an ester that cannot enolize (methyl 3-methoxybenzoate). This is a "crossed" or "mixed" Claisen condensation.[4][5] The choice of a strong, non-nucleophilic base is critical to favor the desired reaction pathway and prevent saponification of the ester functionalities.[6][7]

Reactants:

  • Methyl 3-methoxybenzoate (electrophile)

  • Methyl acetate (nucleophile precursor)

  • Strong base (e.g., Sodium methoxide, Sodium hydride)

G start Methyl 3-(3-methoxyphenyl) -3-oxopropanoate intermediate1 Heterocycle Formation (e.g., Pyrazoles, Pyrimidines) start->intermediate1 Condensation Reactions intermediate2 Side-Chain Modification (Alkylation/Acylation) start->intermediate2 C-C Bond Formation final Complex Bioactive Molecules (e.g., Kinase Inhibitors, GPCR Ligands) intermediate1->final Further Functionalization intermediate2->final Cyclization / Derivatization

References

An In-depth Technical Guide to the Synthesis of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, also known as methyl 3-methoxybenzoylacetate, is a β-keto ester of significant interest in organic synthesis. Its structural motif, featuring a reactive β-dicarbonyl system and a substituted aromatic ring, renders it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of the core principles and a field-proven protocol for the synthesis of this valuable intermediate, tailored for researchers, scientists, and professionals in drug development.

This document eschews a rigid, templated format in favor of a narrative that follows the scientific and logical flow of the synthesis, from theoretical underpinnings to practical execution and validation.

Core Synthetic Strategy: The Claisen Condensation

The most direct and widely employed method for the synthesis of this compound is the crossed Claisen condensation . This reaction forms a carbon-carbon bond between two different esters in the presence of a strong base.[1] In this specific case, the reaction occurs between methyl 3-methoxybenzoate and methyl acetate.

Mechanistic Insights: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Claisen condensation proceeds through a series of well-defined steps:

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of methyl acetate by a strong base, typically sodium hydride (NaH) or a sodium alkoxide.[2] Methyl acetate is chosen as the nucleophilic partner because it possesses acidic α-hydrogens, making it readily convertible to its corresponding enolate. Methyl 3-methoxybenzoate, on the other hand, lacks α-hydrogens and therefore can only act as the electrophile. This strategic choice of reactants is crucial for a successful crossed Claisen condensation, as it prevents self-condensation of the aromatic ester and leads to a single desired product.[3]

  • Nucleophilic Acyl Substitution: The newly formed methyl acetate enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of methyl 3-methoxybenzoate. This results in the formation of a tetrahedral intermediate.

  • Reformation of the Carbonyl and Elimination: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating a methoxide ion (CH₃O⁻) as the leaving group. This step yields the desired β-keto ester, this compound.

  • Driving the Equilibrium: The overall reaction is an equilibrium. To drive the reaction to completion, a stoichiometric amount of base is required. The resulting β-keto ester is more acidic than the starting esters. Therefore, the methoxide ion generated in the previous step deprotonates the α-carbon of the newly formed β-keto ester, forming a resonance-stabilized enolate. This final, irreversible deprotonation step shifts the entire equilibrium towards the product.[2] An acidic workup is then necessary to protonate this enolate and isolate the final product.

The following diagram, generated using the DOT language, illustrates the key steps of the Claisen condensation mechanism.

Claisen_Condensation Methyl_Acetate Methyl Acetate (Enolizable Ester) Enolate_Formation 1. Enolate Formation Methyl_Acetate->Enolate_Formation Methyl_3_Methoxybenzoate Methyl 3-Methoxybenzoate (Non-enolizable Ester) Nucleophilic_Attack 2. Nucleophilic Attack Methyl_3_Methoxybenzoate->Nucleophilic_Attack Electrophile Base Strong Base (e.g., NaH) Base->Enolate_Formation Deprotonates α-H of Methyl Acetate Enolate_Formation->Nucleophilic_Attack Forms Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination 3. Elimination of Methoxide Tetrahedral_Intermediate->Elimination Product_Enolate 4. Deprotonation of Product (Drives Equilibrium) Elimination->Product_Enolate Forms β-Keto Ester Acid_Workup Acidic Workup Product_Enolate->Acid_Workup Protonation Final_Product Methyl 3-(3-methoxyphenyl) -3-oxopropanoate Acid_Workup->Final_Product

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound. Each step is designed to ensure a self-validating system, where the successful completion of one stage sets up the optimal conditions for the next.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Sodium Hydride (60% dispersion in mineral oil)24.004.4 g0.11 molHandle with care under an inert atmosphere.
Anhydrous Tetrahydrofuran (THF)-150 mL-Dry solvent is critical to prevent quenching of the base.
Methyl Acetate74.088.15 g (9.0 mL)0.11 molMust be anhydrous.
Methyl 3-methoxybenzoate166.1716.6 g0.10 molThe limiting reagent.
1 M Hydrochloric Acid (HCl)-~150 mL-For acidic workup.
Saturated Sodium Bicarbonate Solution (NaHCO₃)-50 mL-For neutralization.
Brine (Saturated NaCl solution)-50 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)---For drying the organic phase.
Diethyl Ether or Ethyl Acetate---For extraction.
Step-by-Step Methodology

1. Reaction Setup and Base Preparation:

  • Rationale: The reaction must be conducted under anhydrous and inert conditions to prevent the highly reactive sodium hydride from reacting with atmospheric moisture or oxygen.

  • Procedure:

    • Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

    • Under a gentle stream of nitrogen, carefully add the sodium hydride dispersion to the flask.

    • Add anhydrous THF (100 mL) to the flask to suspend the sodium hydride.

2. Enolate Formation:

  • Rationale: The slow addition of methyl acetate to the sodium hydride suspension allows for the controlled formation of the methyl acetate enolate and helps to manage any exotherm.

  • Procedure:

    • In the dropping funnel, prepare a solution of methyl acetate in anhydrous THF (20 mL).

    • Slowly add the methyl acetate solution to the stirred suspension of sodium hydride at room temperature over a period of 30 minutes.

    • After the addition is complete, gently heat the mixture to a mild reflux for 30-45 minutes to ensure complete enolate formation. The evolution of hydrogen gas should be observed.

3. Acylation Reaction:

  • Rationale: The dropwise addition of the electrophile, methyl 3-methoxybenzoate, to the pre-formed enolate minimizes side reactions and controls the reaction temperature.

  • Procedure:

    • Dissolve methyl 3-methoxybenzoate in anhydrous THF (30 mL) and add it to the dropping funnel.

    • Cool the reaction mixture to room temperature.

    • Slowly add the methyl 3-methoxybenzoate solution to the reaction mixture over 30 minutes.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for an additional 2-3 hours to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Reaction Quench and Work-up:

  • Rationale: The acidic workup is crucial for protonating the product enolate and neutralizing any remaining base. Subsequent extractions and washes are necessary to isolate and purify the crude product.

  • Procedure:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Very carefully and slowly quench the reaction by the dropwise addition of 1 M HCl. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation. Continue adding the acid until the solution is acidic to litmus paper (pH ~2-3).

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • Rationale: Vacuum distillation is a standard and effective method for purifying liquid β-keto esters, separating the desired product from unreacted starting materials and any high-boiling point impurities.

  • Procedure:

    • Purify the crude product by vacuum distillation. The boiling point will be significantly lower than the atmospheric boiling point.

The following diagram provides a visual representation of the experimental workflow.

Synthesis_Workflow Start Start Reaction_Setup 1. Reaction Setup (Inert Atmosphere, Anhydrous) Start->Reaction_Setup Base_Prep 2. Base Preparation (NaH in THF) Reaction_Setup->Base_Prep Enolate_Formation 3. Enolate Formation (Add Methyl Acetate, Reflux) Base_Prep->Enolate_Formation Acylation 4. Acylation (Add Methyl 3-Methoxybenzoate, Reflux) Enolate_Formation->Acylation Quench 5. Reaction Quench (Acidic Workup at 0°C) Acylation->Quench Extraction 6. Extraction & Washing Quench->Extraction Drying_Concentration 7. Drying & Concentration Extraction->Drying_Concentration Purification 8. Purification (Vacuum Distillation) Drying_Concentration->Purification Final_Product Final Product: Methyl 3-(3-methoxyphenyl) -3-oxopropanoate Purification->Final_Product

Caption: Experimental Workflow for the Synthesis.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₂O₄[3]
Molecular Weight208.21 g/mol [3]
IUPAC NameThis compound[3]
CAS Number779-81-7[3]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of the final product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methylene protons alpha to the two carbonyl groups, and the methyl ester protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the two carbonyl carbons, the aromatic carbons, the methoxy carbon, the methylene carbon, and the methyl ester carbon. The chemical shifts of these carbons are indicative of their electronic environment.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key absorptions are expected for the C=O stretching of the ketone and the ester, the C-O stretching of the ether and ester, and the C-H stretching of the aromatic and aliphatic portions of the molecule.

Safety Considerations

  • Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled in an inert atmosphere (e.g., a glove box or under nitrogen).

  • Solvents: Tetrahydrofuran, diethyl ether, and ethyl acetate are flammable solvents. All heating should be done using a heating mantle in a well-ventilated fume hood.

  • Acids: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The synthesis of this compound via the crossed Claisen condensation is a robust and reliable method. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can efficiently produce this valuable synthetic intermediate. The self-validating nature of the described workflow, coupled with rigorous product characterization, ensures the integrity and reproducibility of the synthesis, making it a cornerstone for further research and development in the chemical and pharmaceutical sciences.

References

A-Z Guide to Methyl 3-(3-methoxyphenyl)-3-oxopropanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a key building block in organic synthesis. We will explore its chemical identity, properties, a validated synthesis protocol, and its applications in the development of novel therapeutics.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific research. This compound is a β-keto ester, a class of compounds widely utilized for their versatile reactivity.

The standard and universally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1]

This compound is also known by several synonyms, which are frequently encountered in chemical literature and supplier catalogs. Understanding these alternative names is crucial for comprehensive literature searches and material procurement.

Common Synonyms: [1]

  • Methyl 3-methoxybenzoylacetate

  • 3-(3-Methoxyphenyl)-3-oxopropionic acid methyl ester

  • 3-(3-methoxy-phenyl)-3-oxo-propionic acid methyl ester

  • Methyl 3-(3-methoxyphenyl)-3-oxopropionate

Key Identifiers:

  • CAS Number: 779-81-7[1]

  • Molecular Formula: C₁₁H₁₂O₄[1]

  • Molecular Weight: 208.21 g/mol [1]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is essential for its handling, reaction setup, and purification. The data presented below has been compiled from authoritative chemical databases.

PropertyValueReference
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 779-81-7--INVALID-LINK--[1]
Molecular Formula C₁₁H₁₂O₄--INVALID-LINK--[1]
Molecular Weight 208.21 g/mol --INVALID-LINK--[1]
Topological Polar Surface Area 52.6 Ų--INVALID-LINK--[1]

Spectroscopic data is the cornerstone of structural elucidation and purity confirmation in organic chemistry. While a complete spectral analysis is beyond the scope of this guide, key spectral information is available in public repositories such as PubChem, which includes ¹³C NMR data.[1]

Synthesis Protocol: Claisen Condensation

This compound is commonly synthesized via a Claisen condensation reaction. This protocol details a robust method for its preparation in a laboratory setting. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism.

Reaction Scheme:

  • Reactants: Methyl 3-methoxybenzoate and Methyl acetate

  • Base: Sodium methoxide (NaOMe)

  • Solvent: Toluene or other suitable aprotic solvent

Mechanism Insight: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base. In this case, sodium methoxide serves to deprotonate the α-carbon of methyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 3-methoxybenzoate. The subsequent loss of a methoxide group from the tetrahedral intermediate yields the desired β-keto ester. The use of an alkoxide base that matches the alcohol portion of the ester (methoxide for methyl esters) is crucial to prevent transesterification, a common side reaction.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Formation Methyl_Acetate Methyl Acetate Enolate Methyl Acetate Enolate (Nucleophile) Methyl_Acetate->Enolate Deprotonation NaOMe Sodium Methoxide (Base) NaOMe->Enolate MeOH Methanol (Byproduct) Enolate->MeOH Enolate_ref Methyl Acetate Enolate Methyl_3_methoxybenzoate Methyl 3-methoxybenzoate (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate Methyl_3_methoxybenzoate->Tetrahedral_Intermediate Intermediate_ref Tetrahedral Intermediate Enolate_ref->Tetrahedral_Intermediate Attack Product This compound Intermediate_ref->Product Collapse & Elimination Methoxide_Leaving_Group Methoxide (Leaving Group) Product->Methoxide_Leaving_Group

Caption: Synthesis workflow for this compound via Claisen condensation.

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the strong base by atmospheric moisture.

  • Reagent Addition: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide in an appropriate volume of anhydrous toluene.

  • To this solution, add methyl acetate, followed by the dropwise addition of methyl 3-methoxybenzoate at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with a dilute acid (e.g., 1M HCl) until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Applications in Research and Drug Development

β-keto esters like this compound are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. Their utility stems from the presence of multiple reactive sites, allowing for a variety of chemical transformations.

Role as a Synthetic Building Block:

The methylene group flanked by two carbonyl groups is acidic and can be readily deprotonated to form a stable enolate. This enolate can then participate in various C-C bond-forming reactions, such as alkylations and acylations. The ketone and ester functionalities can also be selectively modified. This versatility makes it a key precursor for the synthesis of heterocyclic compounds, which form the core of many drug molecules. For example, it can be used in the Hantzsch pyridine synthesis or similar reactions to create substituted dihydropyridine rings, a scaffold present in several cardiovascular drugs.

G Keto_Ester Methyl 3-(3-methoxyphenyl) -3-oxopropanoate Alkylation Alkylation (R-X) Keto_Ester->Alkylation Acylation Acylation (R'COCl) Keto_Ester->Acylation Heterocycle_Formation Heterocycle Formation (e.g., with Hydrazine) Keto_Ester->Heterocycle_Formation Reduction Selective Reduction Keto_Ester->Reduction Alkylated_Product α-Alkylated Product Alkylation->Alkylated_Product Acylated_Product α-Acylated Product Acylation->Acylated_Product Pyrazole Substituted Pyrazole Heterocycle_Formation->Pyrazole Hydroxy_Ester β-Hydroxy Ester Reduction->Hydroxy_Ester

Caption: Versatile reactivity of this compound in organic synthesis.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[2][3] Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Physical and chemical properties of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design and utilization of versatile molecular scaffolds are paramount. Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a distinguished member of the β-keto ester family, represents a cornerstone building block for the construction of complex molecular architectures. Its unique arrangement of functional groups—a ketone, an ester, and an activated methylene group—all influenced by the electronic properties of a methoxy-substituted aromatic ring, endows it with a rich and predictable reactivity profile.

This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights into its synthesis, reactivity, and safe handling. The ensuing discussion aims to not only present the core scientific data but also to illuminate the causality behind its chemical behavior, thereby empowering researchers to harness its full synthetic potential.

Part 1: Core Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This compound is systematically identified by the following descriptors:

  • IUPAC Name: this compound[1]

  • CAS Number: 779-81-7[1]

  • Molecular Formula: C₁₁H₁₂O₄[1]

  • Molecular Weight: 208.21 g/mol [1]

  • Synonyms: Methyl 3-methoxybenzoylacetate, 3-(3-methoxyphenyl)-3-oxopropionic acid methyl ester[1]

The structural arrangement of these atoms is depicted below in both two-dimensional and three-dimensional representations.

G C1 C C2 C C1->C2 H1 H C3 C C2->C3 H2 H C4 C C3->C4 O4 O C3->O4 C5 C C4->C5 H3 H C6 C C5->C6 H4 H C6->C1 C7 C C6->C7 O1 O C7->O1 =O C8 C C7->C8 C9 C C8->C9 H5 H H6 H O2 O C9->O2 =O O3 O C9->O3 C10 C O3->C10 H7 H H8 H H9 H C11 C O4->C11 H10 H H11 H H12 H

A 2D representation of this compound.

Part 2: Physicochemical and Spectroscopic Profile

The physical and spectroscopic data of a compound are critical for its identification, purification, and the prediction of its behavior in various chemical environments.

Physicochemical Properties

The macroscopic properties of this compound are summarized in the table below. These computed properties provide valuable estimates for experimental design.

PropertyValueSource
Molecular Weight 208.21 g/mol PubChem[1]
Exact Mass 208.07355886 DaPubChem[1]
XLogP3 1.9PubChem[1]
Topological Polar Surface Area 52.6 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 5PubChem
Spectroscopic Analysis

Spectroscopic techniques provide a window into the molecular structure, confirming the presence of key functional groups and the overall atomic connectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the methoxy-substituted ring would appear in the range of δ 6.8-7.8 ppm, with splitting patterns dictated by their ortho, meta, and para relationships. The singlet for the methoxy group (OCH₃) protons would be observed around δ 3.8 ppm. The active methylene protons (C(O)CH₂C(O)) are diastereotopic and would likely appear as a singlet around δ 4.0 ppm. The methyl ester (COOCH₃) protons would also present as a singlet, typically around δ 3.7 ppm.

    • ¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals for the two carbonyl carbons (ketone and ester) appearing downfield in the range of δ 165-200 ppm. The aromatic carbons would resonate between δ 110-160 ppm, with the carbon attached to the methoxy group appearing more upfield. The methoxy carbon and the methyl ester carbon would be found around δ 50-60 ppm, and the central methylene carbon would appear around δ 45 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. Two strong absorption bands are expected in the carbonyl region (1650-1750 cm⁻¹), corresponding to the C=O stretching vibrations of the ketone and the ester. The ketone carbonyl stretch typically appears at a lower wavenumber (around 1685 cm⁻¹) due to conjugation with the aromatic ring, while the ester carbonyl stretch is expected around 1740 cm⁻¹. C-O stretching bands for the ester and the ether linkage will be visible in the fingerprint region (1000-1300 cm⁻¹), and C-H stretching from the aromatic and aliphatic portions will be observed around 2850-3100 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 208. Key fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃) or the methyl ester group (•COOCH₃), leading to characteristic fragment ions.

Part 3: Synthesis and Chemical Reactivity

Synthesis via Claisen Condensation

A standard and efficient method for the synthesis of β-keto esters like this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone. In a typical procedure, 3'-methoxyacetophenone is treated with a methyl carbonate source, such as dimethyl carbonate, in the presence of a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe).

The base deprotonates the α-carbon of the 3'-methoxyacetophenone, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. Subsequent loss of a methoxide leaving group yields the target β-keto ester.

Claisen_Condensation acetophenone 3'-Methoxyacetophenone enolate Enolate Intermediate acetophenone->enolate Deprotonation dmc Dimethyl Carbonate product This compound dmc->product Nucleophilic Attack base Strong Base (e.g., NaH) base->enolate enolate->product

General workflow for the Claisen condensation synthesis.

Core Principles of Reactivity

The chemical behavior of this compound is dominated by the interplay of its functional groups. The defining feature of β-keto esters is the high acidity of the protons on the α-carbon situated between the two carbonyl groups.[2] This acidity is a direct consequence of the ability of both adjacent carbonyls to stabilize the resulting carbanion (enolate) through resonance.

This facile enolate formation is the cornerstone of the compound's utility in synthesis, making it an excellent nucleophile for a variety of carbon-carbon bond-forming reactions.[3]

  • Alkylation: The enolate readily reacts with alkyl halides in classic acetoacetic ester-type syntheses to introduce alkyl chains at the α-position.

  • Acylation: The enolate can be acylated using acid chlorides or anhydrides, further extending the molecular framework.

  • Aldol and Knoevenagel Condensations: The active methylene group can participate in condensations with aldehydes and ketones.

  • Decarboxylation: A key synthetic manipulation involves the hydrolysis of the ester group followed by heating, which leads to decarboxylation and the formation of a substituted 3-methoxyacetophenone derivative. This "decarboxylative ketogenesis" is a powerful tool for ketone synthesis.

The presence of the 3-methoxy group on the phenyl ring acts as an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions, directing incoming electrophiles primarily to the ortho and para positions relative to the methoxy group.

Part 4: Significance in Research and Drug Development

β-Keto esters are prevalent intermediates in the pharmaceutical industry due to their synthetic versatility.[4][5] They serve as precursors to a wide array of heterocyclic systems, such as pyrimidines, pyrazoles, and coumarins, which are common motifs in biologically active molecules.

The structural motif present in this compound can be found in the backbones of compounds designed to target various biological pathways. Its ability to undergo a wide range of chemical transformations allows for the systematic modification of its structure, a process central to structure-activity relationship (SAR) studies in drug discovery. For instance, recent research has explored the design of β-keto esters as potential antibacterial agents by mimicking the structure of bacterial quorum sensing molecules.[4][5]

Part 5: Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage of this compound are essential to ensure safety.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[1]

  • H315: Causes skin irritation (Warning, Skin corrosion/irritation)[1]

  • H319: Causes serious eye irritation (Warning, Serious eye damage/eye irritation)[1]

  • H335: May cause respiratory irritation (Warning, Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

The corresponding signal word is Warning .[1]

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat, safety glasses or goggles, and nitrile gloves are mandatory.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.

  • Handling Precautions: Avoid contact with skin and eyes. Do not breathe dust or vapor. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Part 6: Exemplary Experimental Protocol: α-Alkylation

To illustrate the synthetic utility of this compound, a representative protocol for α-alkylation is provided below. This procedure is a foundational carbon-carbon bond-forming reaction.

Objective: To synthesize Methyl 2-benzyl-3-(3-methoxyphenyl)-3-oxopropanoate.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Sodium Ethoxide

  • Benzyl Bromide

  • Diethyl Ether

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Dissolve this compound (1.0 eq) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature.

  • Enolate Formation: Stir the mixture for 30-60 minutes to ensure complete formation of the sodium enolate.

  • Alkylation: Add benzyl bromide (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Alkylation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve β-keto ester in Ethanol B Add Sodium Ethoxide (Base) A->B C Stir for Enolate Formation B->C D Add Benzyl Bromide C->D E Heat to Reflux & Monitor D->E F Cool & Concentrate E->F G Partition (Ether/Water) F->G H Extract & Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Characterize Product

References

The Spectroscopic Signature of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for methyl 3-(3-methoxyphenyl)-3-oxopropanoate (C₁₁H₁₂O₄, M.W.: 208.21 g/mol ).[1] Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, offering a foundational understanding for its identification, characterization, and quality control.

Introduction

This compound is a β-keto ester derivative featuring a methoxy-substituted phenyl ring. This combination of functional groups imparts specific and predictable spectroscopic signatures that are crucial for its unambiguous identification. Understanding these spectral features is paramount for researchers working with this molecule in synthetic chemistry, medicinal chemistry, and materials science. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data, providing a robust framework for its analysis.

The structural framework of this compound, presented below, is the basis for all subsequent spectroscopic interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the active methylene protons, and the two distinct methyl groups. Due to the presence of both keto and enol tautomers in β-keto esters, the ¹H NMR spectrum may exhibit two sets of signals, with the keto form typically being predominant.

Predicted ¹H NMR Data (Keto Tautomer)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HAr-H
~7.4t1HAr-H
~7.3s1HAr-H
~7.1d1HAr-H
3.95s2H-CH₂-
3.85s3HAr-OCH₃
3.75s3H-COOCH₃

Interpretation:

  • Aromatic Protons (δ 7.1-7.5): The four protons on the disubstituted benzene ring are expected to appear as a complex pattern of doublets and triplets in the downfield region due to their distinct chemical environments and spin-spin coupling.

  • Methylene Protons (δ ~3.95): The two protons of the methylene group alpha to two carbonyl groups will appear as a singlet. In the enol form, this signal would be replaced by a vinyl proton signal further downfield (~5.0-5.5 ppm) and a broad enolic hydroxyl proton signal.

  • Methoxy Protons (δ ~3.85): The three protons of the aromatic methoxy group are shielded and appear as a sharp singlet.

  • Ester Methyl Protons (δ ~3.75): The three protons of the methyl ester group also appear as a sharp singlet, typically slightly upfield from the aromatic methoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~195C=O (Ketone)
~168C=O (Ester)
~160Ar-C (C-OCH₃)
~137Ar-C (C-C=O)
~130Ar-CH
~122Ar-CH
~120Ar-CH
~114Ar-CH
~55Ar-OCH₃
~52-COOCH₃
~45-CH₂-

Interpretation:

  • Carbonyl Carbons (δ ~195, ~168): Two distinct downfield signals are expected for the ketonic and ester carbonyl carbons, with the ketone carbonyl typically appearing at a lower field.

  • Aromatic Carbons (δ ~114-160): Six signals are anticipated for the aromatic carbons. The carbon attached to the electron-donating methoxy group will be shielded, while the carbon attached to the electron-withdrawing keto-ester moiety will be deshielded.

  • Aliphatic Carbons (δ ~45-55): The carbons of the methoxy groups and the methylene group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). B Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Place the NMR tube in the spectrometer. E Tune and shim the instrument to optimize magnetic field homogeneity. D->E F Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. E->F G Apply Fourier transformation to the raw data (FID). H Phase and baseline correct the spectra. G->H I Integrate the ¹H signals and reference the chemical shifts to TMS. H->I

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3100-3000MediumAromatic C-HStretch
2950-2850MediumAliphatic C-HStretch
~1740StrongEster C=OStretch
~1720StrongKetone C=OStretch
1600, 1480Medium-StrongAromatic C=CStretch
1250-1000StrongC-OStretch

Interpretation:

  • C=O Stretching Region (1700-1750 cm⁻¹): The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the carbonyl stretching vibrations. β-Keto esters typically show two distinct C=O bands for the keto and ester functionalities.[2][3] The ester carbonyl usually appears at a slightly higher wavenumber (~1740 cm⁻¹) than the ketone carbonyl (~1720 cm⁻¹).[2][3]

  • C-H Stretching Region (2850-3100 cm⁻¹): Absorptions in this region confirm the presence of both aromatic and aliphatic C-H bonds.

  • Aromatic C=C Stretching (1480-1600 cm⁻¹): A series of bands in this region are characteristic of the benzene ring.

  • C-O Stretching (1000-1250 cm⁻¹): Strong absorptions in this fingerprint region arise from the C-O stretching vibrations of the ester and ether functional groups.

Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Ensure the ATR crystal is clean. B Place a small amount of the solid or liquid sample directly on the crystal. A->B C Apply pressure to ensure good contact. B->C D Collect a background spectrum of the empty ATR crystal. E Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). D->E F The software automatically subtracts the background spectrum. G Label the significant peaks in the spectrum. F->G

Caption: A generalized workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum Data

m/zProposed Fragment
208[M]⁺ (Molecular Ion)
177[M - OCH₃]⁺
149[M - COOCH₃]⁺
135[C₈H₇O₂]⁺ (m-methoxybenzoyl cation)
107[C₇H₇O]⁺
77[C₆H₅]⁺

Interpretation: The fragmentation of this compound under electron ionization (EI) is expected to be directed by the functional groups.[4][5][6]

  • Molecular Ion ([M]⁺, m/z 208): The presence of a peak at m/z 208 would confirm the molecular weight of the compound.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.[4][5][6] This can lead to the loss of the methoxy radical (•OCH₃, m/z 31) to give a fragment at m/z 177, or the loss of the carbomethoxy radical (•COOCH₃, m/z 59) to give a fragment at m/z 149.

  • Formation of the Acylium Ion: A major fragmentation pathway is the formation of the stable m-methoxybenzoyl cation at m/z 135.

  • Fragmentation of the Anisole Moiety: Further fragmentation of the m-methoxybenzoyl cation can occur, characteristic of anisole derivatives, involving the loss of CO (28 Da) to give a fragment at m/z 107, and subsequent loss of formaldehyde (CH₂O, 30 Da) from the anisole ring.[7]

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis and Detection A Introduce a dilute solution of the sample into the ion source via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS). B Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). A->B C Separate the resulting ions based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight). B->C D Detect the ions to generate the mass spectrum. C->D

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data of this compound, as detailed in this guide, provides a unique and definitive fingerprint for its identification and characterization. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous determination of its chemical structure. The predictable chemical shifts and coupling patterns in NMR, the characteristic vibrational frequencies in IR, and the logical fragmentation patterns in MS all contribute to a comprehensive understanding of this molecule. This guide serves as a valuable resource for scientists, enabling them to confidently interpret the spectroscopic data of this important chemical entity.

References

An In-depth Technical Guide on the Biological Activity of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual endeavor. Among the myriad of molecular frameworks, β-keto esters, and specifically derivatives of methyl 3-(3-methoxyphenyl)-3-oxopropanoate, have emerged as a class of compounds with diverse and promising biological activities. The inherent reactivity of the β-keto ester moiety, combined with the electronic and steric influences of the 3-methoxyphenyl group, provides a versatile platform for the synthesis of a wide array of derivatives. This guide offers a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic insights into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, grounded in field-proven insights and supported by authoritative references.

The Versatile Scaffold: this compound

This compound is a β-keto ester characterized by a central 3-oxopropanoate chain attached to a methyl ester group and a 3-methoxyphenyl ring.[1] The presence of the methoxy group at the meta position of the phenyl ring influences the molecule's electronic properties and conformational flexibility, which in turn can modulate its interaction with biological targets. The core structure serves as a valuable starting material for the synthesis of a variety of heterocyclic and open-chain derivatives with a spectrum of biological activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents has led to the investigation of various synthetic compounds, including those derived from the this compound scaffold. The 3-methoxyphenyl moiety, in particular, has been identified as a key pharmacophore in several classes of anticancer compounds.[2]

Synthesis of Anticancer Derivatives: A Focus on 1,3,4-Thiadiazoles

One promising avenue of derivatization involves the synthesis of 1,3,4-thiadiazoles. These heterocyclic compounds have demonstrated a range of pharmacological activities, including anticancer properties. A general synthetic pathway to access these derivatives is outlined below.

Experimental Protocol: Synthesis of 1,3,4-Thiadiazole Derivatives with a 3-Methoxyphenyl Substituent [3][4]

  • Step 1: Synthesis of Thiosemicarbazides.

    • React 3-methoxyphenyl isothiocyanate with appropriate hydrazides in ethanol under reflux conditions.

    • The reaction typically proceeds with good yields (46–99%).[3]

  • Step 2: Cyclization to 1,3,4-Thiadiazoles.

    • The obtained thiosemicarbazide derivatives are cyclized in the presence of concentrated sulfuric acid.

    • The mixture is stirred until the precipitate dissolves and then allowed to cool at room temperature for 2 hours.

    • This step generally results in lower yields (32–53%).[3]

Synthesis_of_Thiadiazoles reagent1 3-Methoxyphenyl Isothiocyanate intermediate 1-R-4-(3-methoxyphenyl)thiosemicarbazides reagent1->intermediate EtOH, reflux reagent2 Hydrazides reagent2->intermediate product 1,3,4-Thiadiazole Derivatives intermediate->product H2SO4 (conc.)

Caption: Synthesis of 1,3,4-thiadiazole derivatives.

Evaluation of Anticancer Activity

The cytotoxic effects of the synthesized derivatives are commonly evaluated against various cancer cell lines using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity [2]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Quantitative Data and Structure-Activity Relationship (SAR)

Studies on 1,3,4-thiadiazole derivatives bearing a 3-methoxyphenyl substituent have shown weak anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[3][4][5] For instance, the most active compound, SCT-4, which has a 4-methoxyphenyl group at position 5 of the thiadiazole ring, decreased DNA biosynthesis to 70% ± 3 at a concentration of 100 µM in MCF-7 cells.[3][4] Interestingly, a related compound with two 3-methoxyphenyl groups exhibited higher activity, reducing cell viability to 40.30% ± 2 in MCF-7 and 33.86% ± 2 in MDA-MB-231 cells at 100 µM.[3] This suggests that the presence and position of the methoxy group on the phenyl ring are crucial for cytotoxic activity.

Compound IDDerivative ClassCell LineActivity (at 100 µM)Reference
SCT-4 1,3,4-ThiadiazoleMCF-7Decreased DNA biosynthesis to 70% ± 3[3]
Compound with two 3-methoxyphenyl groups 1,3,4-ThiadiazoleMCF-740.30% ± 2 cell viability[3]
Compound with two 3-methoxyphenyl groups 1,3,4-ThiadiazoleMDA-MB-23133.86% ± 2 cell viability[3]
Mechanism of Action: Induction of Apoptosis

In silico studies suggest a multi-target mode of action for these thiadiazole derivatives, with the most likely mechanism being the activation of caspases, particularly caspase 8, which is a key initiator of the extrinsic apoptotic pathway.[3][4][5]

Apoptosis_Pathway compound 3-Methoxyphenyl Thiadiazole Derivative caspase8 Caspase 8 compound->caspase8 Activates caspase3 Caspase 3 caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Proposed apoptotic pathway.

Antimicrobial Activity: Combating Pathogenic Microbes

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Derivatives of β-keto esters have shown promise as potential antimicrobial agents.

Synthesis of Antimicrobial Derivatives

The versatile β-keto ester scaffold can be modified to synthesize various derivatives with potential antimicrobial properties. For instance, chalcones, which are α,β-unsaturated ketones, can be synthesized from precursors like 3-benzyloxy-4-methoxybenzaldehyde and various acetophenones.[6] The α,β-unsaturated keto functional group is a key structural feature often associated with antibacterial activity.[6]

Experimental Protocol: Synthesis of Chalcone Derivatives [6]

  • Condensation Reaction: React an appropriately substituted acetophenone with a substituted benzaldehyde (e.g., 3-benzyloxy-4-methoxybenzaldehyde) in the presence of a base catalyst (e.g., NaOH or KOH) in a suitable solvent like ethanol.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, neutralize the reaction mixture, and isolate the crude product by filtration. Purify the chalcone derivative by recrystallization from a suitable solvent.

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution for MIC Determination [7]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data and Structure-Activity Relationship (SAR)

While specific data for this compound derivatives is limited, studies on related structures provide valuable insights. For example, in a series of chalcone derivatives, compounds with chloro, methoxy, and methyl substitutions on the phenyl ring exhibited excellent antibacterial activity.[6] For a series of 3-arylcoumarins, the position of substituents on the aryl ring was found to be a critical determinant of antibacterial activity against S. aureus.[8] These findings underscore the importance of systematic structural modifications to optimize antimicrobial potency.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key therapeutic goal. Certain derivatives of phenylpropanoates have demonstrated significant anti-inflammatory effects.

Synthesis of Anti-inflammatory Derivatives

The synthesis of compounds with anti-inflammatory potential often involves the introduction of pharmacophores known to interact with inflammatory targets. For instance, the synthesis of coumarin derivatives has been explored for their anti-inflammatory properties.[9]

Evaluation of Anti-inflammatory Activity

A common in vivo model for screening anti-inflammatory activity is the carrageenan-induced paw edema test in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [9][10]

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses.

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized edema.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of various compounds are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. These include:

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2, which are responsible for the synthesis of prostaglandins.[9][10]

  • Lipoxygenase (LOX) Enzymes: Inhibition of 5-LOX, which is involved in the production of leukotrienes.[10]

  • NF-κB Signaling Pathway: Inhibition of the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.

Anti_inflammatory_Mechanisms compound Anti-inflammatory Derivative cox COX Enzymes compound->cox Inhibits lox LOX Enzymes compound->lox Inhibits nfkb NF-κB Pathway compound->nfkb Inhibits prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes cytokines Pro-inflammatory Cytokines nfkb->cytokines

Caption: Key anti-inflammatory mechanisms.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The available evidence highlights their potential in the fields of oncology, infectious diseases, and inflammatory disorders. The synthesis of novel derivatives, particularly heterocyclic compounds, has yielded molecules with demonstrable, albeit sometimes modest, biological activity.

Future research should focus on a more systematic exploration of the structure-activity relationships for this specific scaffold. This includes the synthesis of a broader range of derivatives with diverse substituents at various positions of the phenyl ring and modifications of the β-keto ester moiety. In-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways involved in their biological effects. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of the most potent compounds will be essential for their translation into viable drug candidates. The continued investigation of these derivatives holds significant promise for the discovery of novel and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to Methyl 3-(3-methoxyphenyl)-3-oxopropanoate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a significant β-keto ester, holds a pivotal position in modern organic synthesis, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of its historical discovery, rooted in the foundational principles of the Claisen condensation, its detailed synthesis and characterization, and its critical role as a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the chemistry of this versatile molecule.

Introduction: The Emergence of a Key Synthetic Building Block

This compound, while not a household name, is a molecule of significant interest to the synthetic organic chemist. Its structure, featuring a reactive β-keto ester moiety, makes it a valuable precursor for the construction of more complex molecular architectures. The discovery and development of this compound are intrinsically linked to the broader history of condensation reactions, which have formed the bedrock of carbon-carbon bond formation in organic chemistry for over a century.

While pinpointing a singular "discovery" of this specific molecule is challenging within the historical literature, its conceptual origins lie in the pioneering work of Rainer Ludwig Claisen on the condensation of esters in the presence of a strong base.[1] This reaction, now universally known as the Claisen condensation, provided a general and powerful method for the synthesis of β-keto esters, the class of compounds to which this compound belongs. The historical significance of this reaction cannot be overstated, as it opened up new avenues for the synthesis of a vast array of organic molecules.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in synthesis.

Physical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₂O₄PubChem CID 2759698[2]
Molecular Weight 208.21 g/mol PubChem CID 2759698[2]
Appearance Not specified (likely an oil or low-melting solid)Inferred
CAS Number 779-81-7PubChem CID 2759698[2]
Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR Spectroscopy: While a publicly available, fully assigned high-resolution spectrum is not readily found, the expected proton NMR signals can be predicted based on the structure. The spectrum would feature signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, the methylene protons adjacent to the two carbonyl groups, and the methyl ester protons. The methylene protons are of particular interest as they are diastereotopic and would likely appear as a complex multiplet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides a definitive fingerprint of the molecule's carbon skeleton. PubChem provides a reference to a ¹³C NMR spectrum, which would show distinct signals for the carbonyl carbons of the ketone and ester, the aromatic carbons (with characteristic shifts due to the methoxy substituent), the methoxy carbon, the methylene carbon, and the methyl ester carbon.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the region of 1680-1750 cm⁻¹. The spectrum would also show C-O stretching bands for the ether and ester groups, as well as aromatic C-H and C=C stretching vibrations.[2]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 208, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group, the methyl ester group, and other characteristic fragments.

The Chemistry of Synthesis: A Deep Dive into the Claisen Condensation

The primary and most historically significant method for the synthesis of this compound is the crossed Claisen condensation .[1][3] This reaction involves the condensation of two different esters, in this case, methyl 3-methoxybenzoate and methyl acetate, in the presence of a strong base.

The Causality Behind Experimental Choices

The choice of a crossed Claisen condensation is strategic. One of the esters, methyl 3-methoxybenzoate, lacks α-hydrogens and therefore cannot enolize. This prevents self-condensation of the aromatic ester and directs the reaction towards the desired product. Methyl acetate, possessing acidic α-hydrogens, serves as the nucleophilic component after deprotonation by a strong base.

The choice of base is critical. Sodium methoxide is commonly employed as it is a strong, non-nucleophilic base that does not introduce competing side reactions like transesterification, as the methoxide ion is the same as the leaving group of the esters.

Reaction Mechanism

The mechanism of the crossed Claisen condensation proceeds through several well-defined steps:

  • Enolate Formation: The strong base (methoxide) removes an acidic α-proton from methyl acetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl 3-methoxybenzoate.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion as the leaving group, yielding the β-keto ester.

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination MA Methyl Acetate Enolate Methyl Acetate Enolate MA->Enolate Deprotonation Base Sodium Methoxide (NaOCH₃) MB Methyl 3-Methoxybenzoate Enolate->MB Nucleophilic Attack Tetrahedral Tetrahedral Intermediate Product This compound Tetrahedral->Product Elimination LeavingGroup Methoxide (⁻OCH₃) Tetrahedral->LeavingGroup Keto_Enol_Tautomerism Keto Keto form Enol Enol form Keto->Enol Tautomerization Tapentadol_Synthesis M3M3OP Methyl 3-(3-methoxyphenyl)- 3-oxopropanoate Intermediate Key Propanone Intermediate M3M3OP->Intermediate Decarboxylation & further modifications Tapentadol Tapentadol Intermediate->Tapentadol Multi-step synthesis

References

An In-depth Technical Guide to the Safe Handling of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is a key chemical intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its utility in research and development necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known hazards associated with this compound and detailed protocols for its safe handling, storage, and disposal.

Section 1: Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical characteristics.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄--INVALID-LINK--
Molecular Weight 208.21 g/mol --INVALID-LINK--
CAS Number 779-81-7--INVALID-LINK--
Appearance Not explicitly stated, likely a liquid or low-melting solidGeneral knowledge of similar compounds
Solubility Not explicitly statedGeneral knowledge of similar compounds
Boiling Point Not explicitly statedGeneral knowledge of similar compounds
Melting Point Not explicitly statedGeneral knowledge of similar compounds

Section 2: Hazard Identification and GHS Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Signal Word: Warning[1]

Pictogram:

alt text

Section 3: Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[2] Therefore, it is imperative to handle this compound with the assumption that it may have other unknown hazardous properties. The primary known toxicological effects are its irritant properties to the skin, eyes, and respiratory system.[1]

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the recommended engineering control to minimize the inhalation of vapors.[3]

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

Spill_Response cluster_spill Emergency Spill Response Protocol Evacuate Evacuate and alert others in the immediate area. Assess Assess the spill size and associated risks. Evacuate->Assess Secure the area PPE Don appropriate PPE (gloves, goggles, lab coat, respirator if needed). Assess->PPE If safe to proceed Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand). PPE->Contain Collect Carefully collect the absorbed material into a sealed, labeled waste container. Contain->Collect Decontaminate Decontaminate the spill area with a suitable cleaning agent. Collect->Decontaminate Dispose Dispose of waste as hazardous chemical waste. Decontaminate->Dispose

References

A Senior Application Scientist’s Guide to Unlocking the Research Potential of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is a β-ketoester whose versatile chemical scaffold is significantly under-explored in the current scientific literature. While its analogs have found utility as synthetic intermediates, the intrinsic potential of this specific molecule remains largely untapped. This guide provides a forward-looking perspective for researchers, scientists, and drug development professionals, outlining three core areas of high-impact research: Medicinal Chemistry & Drug Discovery, Advanced Synthetic Methodology, and Coordination Chemistry & Materials Science. By presenting a rationale rooted in established chemical principles and providing actionable experimental frameworks, we aim to catalyze novel investigations into this promising compound.

Introduction: The Subject Molecule at a Glance

This compound (CAS No: 779-81-7) is an organic compound featuring a central β-ketoester functional group, flanked by a methyl ester and a 3-methoxyphenyl ring.[1] This arrangement of functional groups is chemically significant; the α-protons on the methylene bridge are acidic, enabling enolate formation, while the keto-enol tautomerism and the presence of multiple coordination sites (two carbonyl oxygens) dictate its reactivity.[2][3]

Its fundamental properties are summarized below:

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
SMILES COC1=CC=CC(=C1)C(=O)CC(=O)OC[1]
InChIKey LWDDRIZJCLYGJZ-UHFFFAOYSA-N[1]
Appearance Whitish to yellowish crystalline powder (typical for related compounds)[4]

Despite its straightforward structure, a comprehensive survey of the literature reveals a scarcity of dedicated biological or material science studies. This guide posits that this knowledge gap represents a compelling opportunity for innovation.

Foundational Synthesis: The Claisen Condensation

From an application standpoint, the viability of any future research hinges on the reliable and scalable synthesis of the title compound. The most logical and established route is the Claisen condensation.[3][5] This reaction involves the base-mediated acylation of an ester enolate.

The specific synthesis of this compound proceeds via the reaction of 3-methoxyacetophenone with a suitable methyl carbonate source, such as dimethyl carbonate, in the presence of a strong base like sodium methoxide or sodium hydride.

Reaction Mechanism and Rationale

The causality behind this transformation is a classic example of carbonyl chemistry, proceeding in four key steps. The choice of a strong, non-nucleophilic base (or one with a matching alkoxide) is critical to favor enolate formation without promoting unwanted side reactions like transesterification.[3]

Claisen_Condensation cluster_reactants Reactants cluster_steps Reaction Pathway R1 3-Methoxyacetophenone S1 Step 1: Enolate Formation (Deprotonation of Ketone) R1->S1 R2 Dimethyl Carbonate S2 Step 2: Nucleophilic Attack (Enolate attacks Carbonate) R2->S2 Base Base (e.g., NaH) Base->S1 abstracts α-proton S4 Step 4: Deprotonation (Driving Force) (Acidic α-proton removed) Base->S4 irreversibly S1->S2 S3 Step 3: Elimination (Tetrahedral intermediate collapses, eliminates Methoxide) S2->S3 S3->S4 forms β-ketoester Product Final Product: Methyl 3-(3-methoxyphenyl) -3-oxopropanoate S4->Product after acidic workup

Caption: Key stages of the Claisen condensation for synthesizing the target molecule.

Validated Laboratory Protocol

This protocol is designed to be self-validating through clear checkpoints and expected outcomes.

  • Reactor Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to anhydrous tetrahydrofuran (THF).

    • Rationale: Anhydrous and inert conditions are paramount to prevent quenching of the strong base and the reactive enolate intermediate.

  • Starting Material Addition: In a separate flask, dissolve 3-methoxyacetophenone (1.0 eq.) and dimethyl carbonate (1.5 eq.) in anhydrous THF.

    • Rationale: Using an excess of dimethyl carbonate ensures the reaction goes to completion and minimizes self-condensation of the ketone.

  • Enolate Formation & Reaction: Slowly add the solution from step 2 to the sodium hydride suspension at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Checkpoint: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of 3-methoxyacetophenone.

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice containing 1M HCl until the pH is acidic (~pH 3-4).

    • Rationale: The acidic workup neutralizes the remaining base and protonates the enolate product to yield the final β-ketoester.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Purification: Purify the crude product via flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure this compound.

    • Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Research Area 1: Medicinal Chemistry & Drug Discovery

The β-ketoester motif is a "privileged scaffold" in medicinal chemistry, serving as a versatile precursor for a vast array of heterocyclic compounds with known biological activities. The 3-methoxyphenyl group is also a common feature in many approved drugs, influencing pharmacokinetic properties like solubility and metabolic stability. The combination of these two features in our target molecule makes it an ideal starting point for a drug discovery program.

Rationale: A Gateway to Bioactive Heterocycles

The true potential of this compound lies in its ability to undergo cyclocondensation reactions. By reacting its 1,3-dicarbonyl system with various binucleophilic reagents, a library of diverse heterocyclic cores can be generated.

Heterocycle_Synthesis cluster_products Potential Bioactive Heterocycles Start This compound β-Ketoester Scaffold Pyrazole Pyrazoles (Anticancer, Anti-inflammatory) Start->Pyrazole + Hydrazine Pyrimidine Pyrimidines (Kinase Inhibitors, Antiviral) Start->Pyrimidine + Urea / Guanidine Isoxazole Isoxazoles (Antimicrobial, CNS Activity) Start->Isoxazole + Hydroxylamine Coumarin Coumarins (Anticoagulant, Antioxidant) Start->Coumarin + Phenol (via Pechmann)

Caption: The target molecule as a central scaffold for generating diverse, biologically relevant heterocycles.

Proposed Experimental Workflow: From Scaffold to Lead Candidate

A structured, milestone-driven approach is proposed for exploring the therapeutic potential.

  • Library Synthesis: Synthesize a focused library of 20-50 derivatives based on the heterocyclic cores shown above (pyrazoles, pyrimidines, etc.). The goal is not quantity, but chemical diversity.

  • High-Throughput Screening (HTS): Screen the library against a panel of disease-relevant targets. Based on the structural motifs, initial screens could focus on:

    • Kinase Panels: Many pyrimidine-based compounds are kinase inhibitors.

    • Antiproliferative Assays: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify compounds with cytotoxic or cytostatic effects. This is supported by findings where related β-phenylalanine derivatives showed antiproliferative activity.[6]

    • Anti-inflammatory Assays: Evaluate inhibition of enzymes like COX-1/COX-2 or cytokine release from stimulated immune cells.

  • Hit Identification & Validation: Hits are defined as compounds showing >50% inhibition or activity at a concentration ≤10 µM. These compounds are then re-synthesized and re-tested to confirm activity and establish a dose-response curve (IC₅₀/EC₅₀).

  • Lead Optimization (SAR Studies): For validated hits, a Structure-Activity Relationship (SAR) study is initiated. This involves systematically modifying the hit structure to improve potency, selectivity, and drug-like properties (ADME).

Drug_Discovery_Workflow A Library Synthesis (Diverse Heterocycles) B High-Throughput Screening (HTS) (e.g., Kinase, Cell Viability Panels) A->B C Hit Identification (Activity Threshold Met) B->C D Hit Validation (IC₅₀/EC₅₀ Determination) C->D E Structure-Activity Relationship (SAR) (Analog Synthesis) D->E E->B Iterative Screening F Lead Candidate Selection (Potency, Selectivity, ADME) E->F

Caption: A workflow for identifying lead candidates starting from the target scaffold.

Proposed Research Area 2: Advanced Synthetic Methodology

While the Claisen condensation is effective, there is room for methodological innovation to create more complex or stereochemically defined molecules.

Asymmetric Reduction

The ketone moiety is a prime target for asymmetric reduction to produce chiral β-hydroxy esters. These are valuable building blocks for natural product synthesis and chiral drugs.

  • Proposed Research: Investigate the enzymatic reduction of the ketone using ketoreductases (KREDs) or chemical reduction using well-established chiral catalysts (e.g., Noyori-type ruthenium catalysts).

  • Experimental Protocol:

    • Screen a panel of commercially available KREDs with the substrate.

    • Monitor conversion and enantiomeric excess (ee%) using chiral HPLC.

    • For promising hits, optimize reaction conditions (pH, co-factor regeneration system, temperature).

    • Trustworthiness: The protocol is validated by including both positive (a known KRED substrate) and negative (heat-inactivated enzyme) controls.

Multi-Component Reactions (MCRs)

The reactivity of the α-methylene protons and the dicarbonyl system can be harnessed in MCRs, such as the Hantzsch Dihydropyridine Synthesis.

  • Proposed Research: Develop a one-pot Hantzsch reaction variant using this compound, an aldehyde, and an ammonia source to rapidly generate a library of 1,4-dihydropyridines, which are known calcium channel blockers.

Proposed Research Area 3: Coordination Chemistry & Materials Science

The β-ketoester functionality is an excellent bidentate ligand for metal ions, forming stable six-membered chelate rings. This property can be exploited to create novel coordination complexes with interesting photophysical or catalytic properties.

  • Rationale: The 3-methoxyphenyl group can be used to tune the electronic properties of the ligand, which in turn influences the properties of the resulting metal complex.

  • Proposed Research:

    • Complex Synthesis: Synthesize complexes with a range of metal ions, including transition metals (e.g., Cu(II), Ni(II)) and lanthanides (e.g., Eu(III), Tb(III)).

    • Structural Characterization: Characterize the resulting complexes using single-crystal X-ray diffraction to determine their coordination geometry.

    • Property Investigation:

      • For lanthanide complexes, investigate their luminescent properties (emission spectra, quantum yields, lifetimes) for potential applications in OLEDs or bio-imaging probes.

      • For transition metal complexes, investigate their catalytic activity in reactions like C-C bond formation or oxidation.

Conclusion

This compound is far more than a simple chemical intermediate. It represents a launchpad for significant research endeavors across multiple scientific disciplines. Its accessible synthesis and versatile reactivity make it an ideal candidate for programs in drug discovery, where it can serve as a gateway to novel bioactive heterocycles. Furthermore, its potential in asymmetric synthesis and as a ligand in materials science offers rich avenues for fundamental and applied research. It is the position of this scientist that focused investigation into these proposed areas will yield high-impact results and unlock the considerable latent potential of this molecule.

References

An In-depth Technical Guide to Tautomerism in β-Keto Esters: The Case of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of organic chemistry with profound implications in drug discovery and development.[1] This guide provides a comprehensive exploration of keto-enol tautomerism in β-keto esters, using Methyl 3-(3-methoxyphenyl)-3-oxopropanoate as a focal point. We will delve into the structural nuances that govern the delicate balance between the keto and enol forms, the thermodynamic principles that underpin this equilibrium, and the powerful spectroscopic techniques employed to elucidate these phenomena. By synthesizing fundamental theory with practical, field-proven methodologies, this document aims to equip researchers with the knowledge to understand, predict, and manipulate tautomeric equilibria in molecules of pharmaceutical interest.

Introduction: The Duality of β-Keto Esters

β-Keto esters, such as this compound, are characterized by a ketone and an ester functional group separated by a methylene group. This arrangement gives rise to acidic α-hydrogens, enabling a dynamic equilibrium between the keto and enol tautomers.[1] While the keto form typically predominates for simple ketones and esters, the enol form of β-dicarbonyl compounds can be significantly stabilized.[2] This stabilization arises from the formation of a conjugated π-system and a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[3] Understanding the factors that shift this equilibrium is paramount, as the distinct chemical properties of each tautomer can dramatically influence a molecule's reactivity, bioavailability, and interaction with biological targets.

This compound serves as an exemplary case study. The presence of the methoxy-substituted phenyl ring introduces electronic and steric factors that further modulate the tautomeric landscape, making it a relevant model for many pharmaceutical intermediates.

The Keto-Enol Equilibrium: A Thermodynamic Perspective

The interconversion between the keto and enol forms is a true equilibrium, governed by the principles of thermodynamics.[4][5] The relative stability of the tautomers, and thus the position of the equilibrium, is dictated by the Gibbs free energy change (ΔG) of the transformation.

The equilibrium constant, Keq, is defined as:

Keq = [Enol] / [Keto]

A Keq greater than 1 indicates a preference for the enol form, while a value less than 1 signifies that the keto form is more stable. For most simple aldehydes and ketones, the equilibrium heavily favors the keto form.[6] However, in β-keto esters, the enol form is significantly more stable than in simple ketones, though often still the minor component compared to β-diketones.[2]

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the keto and enol forms is readily perturbed by a variety of internal and external factors. A thorough understanding of these influences is critical for controlling the tautomeric ratio in a given system.

Substituent Effects

The nature of the substituents on the β-dicarbonyl framework plays a crucial role in determining the enol content.[7]

  • Electron-withdrawing groups at the α-position can increase the acidity of the α-hydrogen, thereby favoring enolization.[8]

  • Aromatic substituents , such as the 3-methoxyphenyl group in our target molecule, can stabilize the enol form through extended conjugation.[8] The electronic nature of substituents on the aromatic ring (electron-donating or -withdrawing) can further fine-tune the equilibrium.

  • Steric hindrance can also influence the equilibrium. Bulky substituents may destabilize either the keto or enol form, shifting the equilibrium accordingly.[8][9]

Solvent Effects

The choice of solvent can have a profound impact on the keto-enol equilibrium.[6][10] This is a classic physical chemistry principle that remains highly relevant in modern drug development.[11]

  • Polar protic solvents , such as water and alcohols, can form hydrogen bonds with both the keto and enol forms. However, they can disrupt the intramolecular hydrogen bond of the enol, thereby stabilizing the more polar keto form and shifting the equilibrium towards it.[10]

  • Polar aprotic solvents , like DMSO and DMF, are strong hydrogen bond acceptors and can stabilize the enol tautomer.[10]

  • Nonpolar solvents , such as hexane and carbon tetrachloride, do not significantly solvate either form, allowing the intramolecular hydrogen bond of the enol to exert its stabilizing effect. This generally leads to a higher proportion of the enol tautomer.[6]

The dipole moment of each tautomer also plays a role; a polar solvent will favor the tautomer with the higher dipole moment.[10]

SolventDielectric Constant (ε)Predominant Tautomer
Hexane1.9Enol
Chloroform4.8Enol
Acetone20.7Keto
Ethanol24.6Keto
Water80.1Keto

Table 1: General trend of solvent polarity on the keto-enol equilibrium of β-keto esters.

Temperature

Temperature can also shift the tautomeric equilibrium. The direction of the shift depends on the enthalpy change (ΔH) of the tautomerization. By performing variable-temperature NMR studies, one can determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the equilibrium.[11][12]

Experimental Characterization of Tautomers

Several spectroscopic techniques are available to determine the tautomeric ratio in solution.[13] Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is particularly well-suited for studying keto-enol tautomerism because the interconversion between tautomers is often slow on the NMR timescale.[11][14] This allows for the observation of distinct signals for both the keto and enol forms.

Key ¹H NMR Signatures:

  • Keto Form:

    • A sharp singlet for the α-methylene protons (–CH₂–), typically in the range of 3-4 ppm.

  • Enol Form:

    • A singlet for the vinylic proton (–C=CH–), usually found between 5-6 ppm.

    • A broad singlet for the enolic hydroxyl proton (–OH), which is significantly downfield (10-15 ppm) due to strong intramolecular hydrogen bonding.

The relative amounts of the keto and enol forms can be determined by integrating the signals corresponding to each tautomer.[14]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve sample in deuterated solvent B Acquire ¹H NMR spectrum A->B C Identify keto and enol signals B->C D Integrate characteristic peaks C->D E Calculate tautomeric ratio D->E

UV-Vis Spectroscopy

Protocol: Determination of Tautomeric Equilibrium of this compound by ¹H NMR

This protocol outlines the steps for quantifying the keto-enol tautomeric ratio in different solvents.

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent directly in an NMR tube. Ensure the solution is dilute to minimize intermolecular interactions.[11]

    • Cap the NMR tube and gently invert to ensure homogeneity.

  • NMR Acquisition:

    • Record the ¹H NMR spectrum at a constant temperature (e.g., 298 K).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic signals for the keto (α-methylene protons) and enol (vinylic proton) tautomers.

    • Carefully integrate the area under these peaks. Let Iketo be the integral of the α-methylene protons and Ienol be the integral of the vinylic proton.

    • Calculate the percentage of the enol form using the following equation: % Enol = [Ienol / (Ienol + (Iketo / 2))] * 100 (Note: The keto integral is divided by 2 as it represents two protons.)

    • Calculate the equilibrium constant, Keq = [% Enol] / [% Keto].

  • Repeat for Different Solvents:

    • Repeat steps 1-3 for a range of deuterated solvents with varying polarities to investigate the solvent effect on the tautomeric equilibrium.

Conclusion

The keto-enol tautomerism of β-keto esters like this compound is a nuanced phenomenon governed by a delicate interplay of structural, electronic, and environmental factors. For professionals in drug development, a deep understanding of this equilibrium is not merely academic; it is a practical necessity. The tautomeric state of a molecule can profoundly impact its physicochemical properties, metabolic stability, and ultimately, its therapeutic efficacy. By leveraging powerful analytical techniques such as NMR spectroscopy, researchers can quantitatively assess tautomeric populations and make informed decisions in the design and optimization of novel drug candidates. This guide has provided a framework for understanding and investigating this fundamental aspect of chemical biology, empowering scientists to harness the principles of tautomerism in the pursuit of innovative therapeutics.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a versatile β-keto ester intermediate crucial in the development of various pharmaceutical compounds and fine chemicals. The protocol is centered around a crossed Claisen-type condensation reaction, a fundamental carbon-carbon bond-forming strategy. This guide is designed for researchers in organic synthesis and drug development, offering a detailed experimental procedure, mechanistic insights, safety protocols, and data presentation to ensure reliable and reproducible results.

Introduction and Scientific Background

This compound (CAS No: 779-81-7) is a key building block in organic synthesis.[1] Its β-keto ester moiety provides two reactive centers, making it a valuable precursor for creating more complex molecular architectures, including heterocyclic systems and substituted carbonyl compounds.

The synthesis described herein employs a crossed Claisen condensation, a robust method for forming β-keto esters.[2][3] This specific variant involves the reaction between a ketone (3'-Methoxyacetophenone) and a carbonate ester (Dimethyl Carbonate) under the influence of a strong base. Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The Mechanism of the Crossed Claisen Condensation

The Claisen condensation is a base-mediated reaction that joins two ester molecules or, in this case, a ketone and an ester.[2][4] The reaction proceeds through several distinct steps, with the final deprotonation of the product being the thermodynamic driving force.[5][6]

  • Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), abstracts an acidic α-proton from the ketone (3'-methoxyacetophenone) to form a resonance-stabilized enolate.[3][7]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the dimethyl carbonate.[5] This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, expelling a methoxide (CH₃O⁻) leaving group to yield the desired β-keto ester product.[2][8]

  • Irreversible Deprotonation: The product, this compound, possesses a highly acidic proton on the carbon situated between the two carbonyl groups (pKa ≈ 11).[5] The methoxide generated in the previous step, or any remaining base, rapidly and irreversibly removes this proton. This final acid-base reaction drives the overall equilibrium towards the product, ensuring a high yield.[6][7]

  • Acidic Workup: An aqueous acid workup is performed in the final stage to neutralize the reaction mixture and protonate the enolate of the product, yielding the final neutral this compound.[2][9]

The choice of base is crucial; using sodium methoxide in methanol is common, as it prevents transesterification side reactions that could occur with other alkoxide bases.[2][10] Sodium hydride is also highly effective as a non-nucleophilic strong base.

Reaction Scheme and Workflow

Overall Synthetic Transformation

The synthesis converts 3'-Methoxyacetophenone into the target β-keto ester using dimethyl carbonate and a strong base.

G cluster_reactants Reactants cluster_product Product r1 3'-Methoxyacetophenone p1 This compound r1->p1 1. Sodium Hydride (NaH) in Toluene 2. Aqueous Acid Workup r2 Dimethyl Carbonate r2->p1 workflow setup Reaction Setup (Inert Atmosphere) addition Reagent Addition (NaH, Ketone, Carbonate) setup->addition Step 1 reaction Reaction at Reflux (Monitor by TLC) addition->reaction Step 2 quench Quenching (Acidification) reaction->quench Step 3 extract Extraction & Washing (Ethyl Acetate, Brine) quench->extract Step 4 dry Drying & Filtration (Na2SO4) extract->dry Step 5 concentrate Solvent Removal (Rotary Evaporation) dry->concentrate Step 6 purify Purification (Column Chromatography) concentrate->purify Step 7 characterize Characterization (NMR, MS) purify->characterize Final Step

References

Purification of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Purity Isolation of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate using Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound, a key β-keto ester intermediate in pharmaceutical synthesis. The inherent chemical properties of β-keto esters, specifically their susceptibility to keto-enol tautomerism and potential degradation on acidic stationary phases, present unique challenges in chromatography. This guide details a systematic approach, beginning with method development via Thin Layer Chromatography (TLC), followed by a robust flash column chromatography protocol. We address the critical step of neutralizing the silica gel stationary phase to prevent compound degradation and improve separation efficiency. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for obtaining this intermediate with high purity.

Compound Profile & Safety Overview

This compound is an organic compound frequently used as a building block in the synthesis of more complex molecules.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₁H₁₂O₄PubChem[1]
Molecular Weight 208.21 g/mol PubChem[1]
Appearance Varies (typically an oil or low-melting solid)General Knowledge
CAS Number 779-81-7PubChem[1]

Safety & Handling: this compound is classified as an irritant. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

  • Precautions: Avoid breathing dust/fumes/vapors. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.[2][3]

The Science of a Successful Separation: Key Principles

The purification of β-keto esters like this compound is not always straightforward. Success hinges on understanding and mitigating two core chemical phenomena.

The Challenge of Keto-Enol Tautomerism

β-keto esters exist as a dynamic equilibrium between their keto and enol forms. This tautomerism can lead to significant band broadening or the appearance of tailing peaks during column chromatography, as the two forms may interact differently with the stationary phase, resulting in poor separation.[4]

The Acidity of Silica Gel

Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can catalyze the degradation or hydrolysis of sensitive compounds like β-keto esters, leading to low recovery and the generation of new impurities during the purification process itself.[4][5]

Our Strategic Approach: To counter these challenges, this protocol employs a neutralized stationary phase. By pre-treating the silica gel slurry with a small amount of a basic modifier like triethylamine (TEA), the acidic silanol sites are temporarily capped. This simple step minimizes the risk of degradation and often leads to sharper peaks and a more efficient separation.[5]

Detailed Experimental Protocol

This protocol is divided into two phases: initial method development using Thin Layer Chromatography (TLC) and the subsequent scale-up to flash column chromatography.

Phase 1: Method Development with Thin Layer Chromatography (TLC)

Objective: To determine the optimal mobile phase (eluent) that provides good separation between the target compound and its impurities. An ideal Retention Factor (Rf) for the target compound is between 0.25 and 0.40 for effective column chromatography separation.[5]

Materials:

  • Crude this compound

  • TLC plates (Silica gel 60 F₂₅₄)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Stain: Potassium permanganate (KMnO₄) or Dinitrophenylhydrazine (DNP) for visualizing ketones.[5]

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Eluent Testing: Prepare different mixtures of Hexane and Ethyl Acetate in a developing chamber. A good starting point for a molecule with ketone and ester groups is a 4:1 Hexane:EtOAc mixture.[5] Test several ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc) to find the optimal separation.

  • Development: Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active or for better visualization, use a chemical stain.

  • Rf Calculation: Calculate the Rf value for the target spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Selection: Choose the eluent system that gives the target compound an Rf value of ~0.3 and cleanly separates it from major impurities. For this compound, a system of 3:1 Hexane:Ethyl Acetate is often a suitable starting point.

Phase 2: Purification by Flash Column Chromatography

Objective: To purify the bulk crude material using the optimized eluent system developed in Phase 1.

Materials & Reagents:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm particle size)

  • Optimized Eluent: Hexane and Ethyl Acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Workflow Diagram

G Crude Crude Product Mixture TLC_Dev TLC Method Development (Find optimal Hexane:EtOAc ratio) Crude->TLC_Dev Analyze Slurry Prepare Neutralized Silica Slurry (Silica + Eluent + 0.5% TEA) TLC_Dev->Slurry Inform Pack Pack Column Slurry->Pack Load Load Sample (Adsorbed on silica) Pack->Load Elute Elute Column & Collect Fractions Load->Elute TLC_Frac Analyze Fractions by TLC Elute->TLC_Frac Pool Pool Pure Fractions TLC_Frac->Pool Identify Evap Solvent Removal (Rotary Evaporation) Pool->Evap Pure Pure Product (Verify by NMR/GC-MS) Evap->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol:

  • Column Preparation (Slurry Packing): a. Determine the amount of silica gel needed (typically 50-100 times the weight of the crude material). b. In a beaker, prepare the mobile phase (e.g., 3:1 Hexane:EtOAc). Add triethylamine to this eluent to a final concentration of 0.5% (v/v). This will be your column eluent. c. Create a slurry by adding the dry silica gel to the TEA-modified eluent until a pourable consistency is achieved. d. Secure the column vertically. Add a small amount of eluent, then a plug of cotton or glass wool at the bottom. Add a thin layer of sand. e. Pour the silica slurry into the column. Use gentle tapping or air pressure to ensure even packing without air bubbles. Drain the excess solvent until it is level with the top of the silica bed. Add another thin layer of sand on top.

  • Sample Loading (Dry Loading): a. Dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution. c. Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica. d. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection: a. Carefully add the TEA-modified eluent to the column. b. Apply gentle pressure (using a pump or inert gas) to start the flow. The flow rate should be steady, allowing for droplets to form rather than a stream. c. Begin collecting fractions in test tubes or vials immediately. The size of the fractions should be approximately 1/4 to 1/2 of the column volume.

  • Fraction Analysis and Product Isolation: a. Monitor the separation by spotting alternating fractions on a TLC plate. b. Develop the TLC plate using the same eluent system (without TEA for analysis). Visualize under UV light. c. Identify the fractions containing only the pure target compound. These fractions should show a single spot at the correct Rf. d. Combine the pure fractions into a round-bottom flask. e. Remove the solvent using a rotary evaporator to yield the purified this compound.

Summary of Chromatographic Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for compounds of moderate polarity.[6][7]
Stationary Phase Modifier 0.5% Triethylamine (v/v) in eluentNeutralizes acidic silica sites to prevent product degradation.[4][5]
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 3:1)Provides optimal polarity for elution and separation.[6][8]
Rf of Target Compound ~0.30 in the chosen eluentEnsures good separation and a reasonable elution time.[5]
Loading Method Dry Loading (adsorbed on silica)Results in sharper bands and better resolution compared to wet loading.
Visualization UV (254 nm), KMnO₄ or DNP stainAllows for effective monitoring of fractions.[5]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Compound degraded on the column. 2. Compound is insoluble in the eluent. 1. Ensure the silica slurry was prepared with TEA-modified eluent. Use a less acidic stationary phase like alumina if degradation persists.[4]2. Test the solubility of your crude material before running the column. A more polar eluent may be needed.
Poor Separation / Overlapping Spots 1. Inappropriate eluent system. 2. Column was poorly packed. 3. Column was overloaded with sample. 1. Re-develop the eluent system with TLC. Try a less polar system (e.g., 4:1 or 5:1 Hexane:EtOAc) to increase separation between spots.2. Repack the column, ensuring no cracks or air bubbles.3. Use a larger column or less crude material. A general rule is a 1:50 to 1:100 ratio of sample to silica.
Tailing or Broad Peaks in Fractions 1. Keto-enol tautomerism. 2. Compound is too polar for the eluent. 3. Acidic sites on silica interacting with the compound. 1. This is inherent to the compound. Adding TEA to the eluent often helps sharpen the peaks.[4]2. Increase the polarity of the eluent slightly (e.g., from 3:1 to 2.5:1 Hexane:EtOAc).3. Ensure TEA was added to the eluent during column packing and elution.

References

Application Note: Strategic Synthesis of β-Dicarbonyl Scaffolds via Claisen Condensation of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of 1,3-dicarbonyl moieties.[1][2] These structural motifs are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of a vast array of complex molecules, including heterocycles and active pharmaceutical ingredients (APIs).[3][4][5] This application note provides a detailed protocol and mechanistic rationale for the self-condensation of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a β-keto ester, to yield a valuable 1,3,5-tricarbonyl derivative.

The choice of this substrate is strategic. The presence of both an enolizable α-hydrogen and an electrophilic ester carbonyl within the same molecule allows it to act as both a nucleophile and an electrophile in a self-condensation reaction.[6] Understanding the nuances of this transformation is critical for chemists aiming to leverage its synthetic potential. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the reaction's success, ensuring both reproducibility and the ability to troubleshoot effectively.

Mechanistic Deep Dive: The "Why" Behind the "How"

The Claisen condensation proceeds through a sequence of equilibrium steps, with the final deprotonation of the product acting as the thermodynamic driving force.[6][7][8] A stoichiometric amount of base is therefore essential for driving the reaction to completion.[1][7]

The Five-Step Mechanism
  • Enolate Formation: A strong alkoxide base, precisely matched to the ester's alkyl group to prevent transesterification, abstracts an acidic α-proton from the methylene group of the β-keto ester.[6][7][9] This generates a resonance-stabilized enolate, the key nucleophile in this reaction.

  • Nucleophilic Attack: The newly formed enolate anion attacks the electrophilic carbonyl carbon of a second molecule of the ester.[7][10] This forms a tetrahedral alkoxide intermediate.

  • Carbonyl Reformation and Elimination: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by eliminating the alkoxide as a leaving group, resulting in the desired β-dicarbonyl product.[7][8]

  • Irreversible Deprotonation (The Driving Force): The product formed, a β-keto ester, possesses a highly acidic proton located on the carbon between the two carbonyl groups. The alkoxide base present in the reaction mixture rapidly and irreversibly removes this proton.[6][8] This final acid-base reaction is the thermodynamic sink that pulls the entire equilibrium towards the product side.[11]

  • Acidic Workup: A final protonation step, typically achieved by adding a dilute acid, is required to neutralize the resonance-stabilized enolate and any excess base, yielding the final, neutral β-dicarbonyl product.[1][6]

Claisen_Mechanism cluster_main Claisen Condensation Mechanism Start Methyl 3-(3-methoxyphenyl) -3-oxopropanoate Enolate Resonance-Stabilized Enolate Formation Start->Enolate + Base (NaOCH3) - CH3OH Attack Nucleophilic Attack on Second Ester Molecule Enolate->Attack Attacks Electrophile Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Alkoxide (CH3O-) Intermediate->Elimination Product_Enolate Product Enolate (Stabilized) Elimination->Product_Enolate + Base (NaOCH3) - CH3OH (Driving Force) Workup Acidic Workup (Protonation) Product_Enolate->Workup + H3O+ Final_Product Final β-Dicarbonyl Product Workup->Final_Product

Caption: Workflow of the Claisen condensation mechanism.

Causality Behind Experimental Choices
  • Choice of Base: The selection of sodium methoxide (NaOCH₃) is critical. Using a base with a different alkyl group (e.g., sodium ethoxide) would lead to transesterification, creating a mixture of methyl and ethyl esters and complicating the product profile.[6][7] Using a hydroxide base like NaOH is contraindicated as it would saponify (hydrolyze) the ester to a carboxylate salt, terminating the desired reaction pathway.[6]

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous (dry) conditions. Any moisture will protonate and consume the alkoxide base, reducing its effective concentration and potentially hydrolyzing the ester starting material.

  • Stoichiometry of Base: Unlike many catalytic reactions, the Claisen condensation requires a full equivalent of base. This is because the base is consumed in the final deprotonation step, which is essential to drive the reaction equilibrium to favor the product.[7][8]

Detailed Experimental Protocol

This protocol details the self-condensation of this compound. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).

Reagents and Equipment
ReagentMolar Mass ( g/mol )EquivalentsAmountNotes
This compound208.211.0(e.g., 5.0 g, 24 mmol)Starting Material
Sodium Methoxide (NaOCH₃)54.021.05(e.g., 1.36 g, 25.2 mmol)Use a fresh, dry batch
Anhydrous Methanol (CH₃OH)32.04-(e.g., 50 mL)Solvent
Diethyl Ether (anhydrous)74.12-As neededExtraction Solvent
1 M Hydrochloric Acid (HCl)36.46-As neededFor acidic workup
Saturated Sodium Bicarbonate Solution (NaHCO₃)--As neededFor washing
Brine (Saturated NaCl solution)--As neededFor washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As neededDrying agent

Equipment: Flame-dried 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, dropping funnel, nitrogen/argon inlet, and standard glassware for workup and purification.

Protocol_Workflow cluster_protocol Experimental Protocol Flow Setup 1. Assemble dry glassware under N2/Ar atmosphere. Base_Prep 2. Prepare NaOCH3 solution in anhydrous Methanol. Setup->Base_Prep Substrate_Add 3. Add Substrate solution dropwise at 0 °C. Base_Prep->Substrate_Add Reaction 4. Warm to room temp, then reflux. Monitor by TLC. Substrate_Add->Reaction Quench 5. Cool to 0 °C and quench with 1 M HCl. Reaction->Quench Extract 6. Extract with Diethyl Ether. Quench->Extract Wash 7. Wash organic layer with NaHCO3 and Brine. Extract->Wash Dry 8. Dry over MgSO4, filter, and concentrate. Wash->Dry Purify 9. Purify crude product via column chromatography. Dry->Purify

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology
  • Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet. Ensure the system is maintained under a positive pressure of inert gas.

  • Base Preparation: To the flask, add anhydrous methanol (30 mL). Carefully add sodium methoxide (1.05 eq) in portions while stirring. Stir until the base is fully dissolved. Cool the resulting solution to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous methanol (20 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred, cooled sodium methoxide solution over 30 minutes.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) using a heating mantle. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup and Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Presence of water in reagents/glassware. 2. Insufficient amount of base. 3. Incomplete reaction.1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 2. Use at least one full equivalent of a fresh, dry alkoxide base. 3. Increase reflux time and monitor closely by TLC.
Presence of Carboxylic Acid Side Product Saponification (hydrolysis) of the ester.This is caused by water contamination or the use of a hydroxide base. Strictly adhere to anhydrous conditions and use an alkoxide base.[6]
Mixture of Products Transesterification due to mismatched base/ester.Ensure the alkoxide base matches the ester. For this methyl ester, only sodium methoxide should be used.[6][12]
Retro-Claisen Reaction The initial condensation is reversible; if the final product is not deprotonated, the reaction can revert.[13]This is prevented by using a stoichiometric amount of base to ensure the complete and irreversible deprotonation of the β-dicarbonyl product, which drives the equilibrium forward.[6][7]

References

The Versatile Virtuoso: Methyl 3-(3-methoxyphenyl)-3-oxopropanoate as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a sophisticated β-ketoester, has emerged as a cornerstone in the edifice of contemporary organic synthesis. Its unique structural attributes, featuring a reactive 1,3-dicarbonyl system appended to a methoxy-substituted aromatic ring, render it an exceptionally versatile precursor for the construction of a diverse array of complex molecular architectures. This comprehensive guide delves into the multifaceted applications of this key building block, providing not only a theoretical underpinning of its reactivity but also detailed, field-proven protocols for its utilization in the synthesis of high-value heterocyclic compounds. This document is intended to serve as an indispensable resource for researchers, scientists, and professionals in drug development, offering a blend of mechanistic insights and practical, actionable methodologies.

Introduction: Unveiling a Multifaceted Reagent

At the heart of many seminal synthetic transformations lies a class of compounds revered for their predictable reactivity and synthetic pliability: the β-ketoesters. Among these, this compound distinguishes itself through the electronic influence of the meta-methoxy group on the phenyl ring. This substitution pattern modulates the reactivity of both the aromatic ring and the dicarbonyl moiety, opening up unique synthetic avenues. The presence of two distinct electrophilic centers (the keto and ester carbonyls) and a highly acidic methylene group makes it a prime substrate for a plethora of condensation and cyclization reactions.

This guide will explore the strategic application of this compound in the synthesis of key heterocyclic scaffolds, including pyrazoles, coumarins, dihydropyrimidines, and pyridines. The causality behind experimental choices will be elucidated, empowering the researcher to not only follow the outlined protocols but also to adapt and innovate.

Core Applications & Mechanistic Insights

The synthetic utility of this compound is most prominently demonstrated in its role as a precursor to a variety of heterocyclic systems, many of which form the core of medicinally important molecules.

Synthesis of Pyrazole Derivatives: A Gateway to Bioactive Scaffolds

Pyrazoles are a class of five-membered heterocyclic compounds that are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of β-ketoesters with hydrazine and its derivatives is a classical and highly efficient method for the synthesis of pyrazoles.[1]

The reaction of this compound with hydrazine hydrate proceeds via a condensation reaction to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the corresponding pyrazolone.

G cluster_0 Reaction Pathway start This compound + Hydrazine Hydrate intermediate Hydrazone Intermediate start->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization & Attack product 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one cyclization->product Dehydration

Caption: Synthesis of pyrazolone from this compound.

Knoevenagel Condensation for Coumarin Synthesis

Coumarins are a class of benzopyrone-containing natural products and synthetic compounds with diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anti-HIV properties.[2] A powerful method for the synthesis of 3-substituted coumarins is the Knoevenagel condensation of a β-ketoester with a salicylaldehyde derivative.[3][4]

In this reaction, a base catalyzes the condensation of the active methylene group of this compound with the aldehyde group of salicylaldehyde. The resulting intermediate then undergoes an intramolecular transesterification to form the coumarin ring.

G cluster_0 Reaction Pathway start This compound + Salicylaldehyde intermediate Knoevenagel Adduct start->intermediate Base-catalyzed Condensation cyclization Intramolecular Cyclization intermediate->cyclization Lactonization product 3-(3-methoxybenzoyl)coumarin cyclization->product

Caption: Knoevenagel condensation for coumarin synthesis.

The Biginelli Reaction: A Multicomponent Route to Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][6] These compounds are of significant interest in medicinal chemistry, with many derivatives exhibiting activity as calcium channel blockers and antihypertensive agents.[5]

The reaction is typically acid-catalyzed and is thought to proceed through the formation of an N-acylimine intermediate from the aldehyde and urea, which then reacts with the enol of the β-ketoester. Subsequent cyclization and dehydration afford the final product.

Hantzsch Pyridine Synthesis: Building the Pyridine Core

The Hantzsch pyridine synthesis is a classic multicomponent reaction that allows for the construction of dihydropyridine and pyridine derivatives.[7][8] These scaffolds are present in numerous biologically active compounds, including the cardiovascular drug nifedipine. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.

The mechanism is believed to involve the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.

Detailed Application Notes and Protocols

The following protocols are presented as robust starting points for the synthesis of various heterocyclic compounds from this compound. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of 5-(3-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol describes the synthesis of a pyrazolone derivative, a key intermediate for various pharmaceuticals.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol, 2.08 g) in ethanol (30 mL).

  • To the stirred solution, add hydrazine hydrate (12 mmol, 0.6 mL) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford the desired product.

Expected Yield: 80-90%

ReactantMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound208.21102.08 g
Hydrazine hydrate50.06120.6 mL
Ethanol--30 mL
Protocol 2: Synthesis of 3-(3-methoxybenzoyl)-2H-chromen-2-one via Knoevenagel Condensation

This protocol details the synthesis of a coumarin derivative using a base-catalyzed Knoevenagel condensation.

Materials:

  • This compound

  • Salicylaldehyde

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10 mmol, 2.08 g), salicylaldehyde (10 mmol, 1.22 g), and ethanol (40 mL).

  • Add a catalytic amount of piperidine (5 drops) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Expected Yield: 75-85%

ReactantMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound208.21102.08 g
Salicylaldehyde122.12101.22 g
Piperidine85.15catalytic5 drops
Ethanol--40 mL
Protocol 3: Representative Biginelli Reaction for the Synthesis of a Dihydropyrimidinone Derivative

This protocol provides a general method for the Biginelli reaction. Optimization may be required for this specific substrate.

Materials:

  • This compound

  • An appropriate aldehyde (e.g., Benzaldehyde)

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (10 mmol, 2.08 g), the chosen aldehyde (10 mmol), and urea (15 mmol, 0.90 g) in ethanol (25 mL).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture to reflux with stirring for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification.[5]

Expected Yield: 50-70% (yields can vary significantly depending on the aldehyde used)

ReactantMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound208.21102.08 g
Benzaldehyde (example)106.12101.05 mL
Urea60.06150.90 g
Ethanol--25 mL
Conc. HCl-catalytica few drops
Protocol 4: Representative Hantzsch Pyridine Synthesis

This protocol outlines a general procedure for the Hantzsch synthesis. As with the Biginelli reaction, this is a representative method that may require optimization.

Materials:

  • This compound

  • An appropriate aldehyde (e.g., Formaldehyde solution)

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, mix this compound (20 mmol, 4.16 g), the aldehyde (10 mmol), and ammonium acetate (12 mmol, 0.92 g) in ethanol (30 mL).

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and collect the precipitated dihydropyridine product by filtration.

  • The dihydropyridine can be oxidized to the corresponding pyridine if desired, for example, by using an oxidizing agent like ferric chloride or manganese dioxide in a suitable solvent.

Expected Yield: 60-80% for the dihydropyridine.

ReactantMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound208.21204.16 g
Formaldehyde (37% aq. solution, example)30.0310~0.8 mL
Ammonium acetate77.08120.92 g
Ethanol--30 mL

Safety and Handling

This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a potent and versatile building block in the arsenal of the modern organic chemist. Its ability to participate in a wide range of classical and contemporary named reactions makes it an invaluable precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable reagent, paving the way for future discoveries in drug development and materials science.

References

Application Notes and Protocols for Reactions Involving Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a β-Keto Ester Building Block

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is a valuable β-keto ester in organic synthesis, serving as a versatile precursor for a wide array of more complex molecules, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents. Its structure, featuring a reactive β-keto ester moiety and a methoxy-substituted phenyl ring, allows for a diverse range of chemical transformations. The acidic α-protons, situated between two carbonyl groups, are readily deprotonated to form a stabilized enolate, which can act as a potent nucleophile in various carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the experimental setups for key reactions involving this compound, offering detailed protocols and the scientific rationale behind them.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in any experimental setting.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄--INVALID-LINK--[1]
Molecular Weight 208.21 g/mol --INVALID-LINK--[1]
Appearance Not specified, likely a liquid or low-melting solid
CAS Number 779-81-7--INVALID-LINK--[1]

Safety and Handling:

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[2][3]

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Core Reactivity and Mechanistic Principles

The synthetic utility of this compound stems from the reactivity of the β-dicarbonyl motif. The α-protons are significantly more acidic than those of a simple ketone or ester due to the resonance stabilization of the resulting enolate anion, which delocalizes the negative charge over both carbonyl oxygen atoms. This stabilized enolate is a soft nucleophile, making it ideal for reactions such as alkylations and condensations.

Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazole derivatives, which are prevalent in many marketed drugs. The reaction involves the condensation of a β-keto ester with a hydrazine derivative.

Causality of Experimental Choices: The reaction is typically carried out in a protic solvent like ethanol or acetic acid, which facilitates the proton transfer steps in the mechanism. An acid catalyst is often employed to accelerate the initial condensation between the hydrazine and the ketone carbonyl of the β-keto ester.

Protocol 1: Synthesis of 5-(3-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from established procedures for the Knorr synthesis.

Materials:

  • This compound

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Trustworthiness and Monitoring: The progress of the reaction should be monitored by TLC, observing the consumption of the starting β-keto ester and the appearance of a new, more polar spot corresponding to the pyrazolone product. The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Knorr_Pyrazole_Synthesis_Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve this compound in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine add_acid Add Catalytic Acetic Acid add_hydrazine->add_acid reflux Reflux and Monitor by TLC add_acid->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash with Cold Ethanol cool->filter dry Dry Under Vacuum filter->dry recrystallize Recrystallize dry->recrystallize

Workflow for the Knorr Pyrazole Synthesis.

Application in Heterocyclic Synthesis: The Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes, another important scaffold in medicinal chemistry. The reaction involves the condensation of a carbonyl compound, an α-cyanoester or related active methylene compound, and elemental sulfur in the presence of a base.

Causality of Experimental Choices: The base, typically a secondary amine like morpholine or piperidine, plays a dual role: it catalyzes the initial Knoevenagel condensation and also facilitates the subsequent reactions involving elemental sulfur. The choice of solvent is often a polar protic solvent like ethanol or methanol.

Protocol 2: Synthesis of Methyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate

This protocol is adapted from established procedures for the Gewald synthesis.

Materials:

  • This compound

  • Malononitrile

  • Elemental sulfur

  • Morpholine (or another suitable base)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Stir the mixture to ensure good suspension of the reagents.

  • Add morpholine (2.0 eq) to the mixture.

  • Heat the reaction mixture with stirring at a temperature of 40-50°C.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Trustworthiness and Monitoring: TLC is used to monitor the disappearance of the starting materials and the formation of the 2-aminothiophene product. The structure of the purified product should be confirmed by spectroscopic analysis.

Gewald_Synthesis_Workflow cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification mix Mix β-Keto Ester, Malononitrile, and Sulfur in Ethanol add_base Add Morpholine mix->add_base heat Heat and Stir add_base->heat cool_quench Cool and Quench with Ice-Water heat->cool_quench filter_wash Filter and Wash cool_quench->filter_wash recrystallize_product Recrystallize filter_wash->recrystallize_product

Workflow for the Gewald Aminothiophene Synthesis.

Application in Heterocyclic Synthesis: The Friedländer Annulation for Quinolines

The Friedländer synthesis is a widely used method for constructing quinoline rings by reacting a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.

Causality of Experimental Choices: This reaction can be catalyzed by either acids or bases. The choice of catalyst can influence the reaction rate and yield. The reaction is often carried out at elevated temperatures to drive the condensation and cyclization steps.

Protocol 3: Synthesis of 2-hydroxy-4-(3-methoxyphenyl)quinoline-3-carboxylic acid methyl ester

This protocol is an adaptation of the Friedländer synthesis.

Materials:

  • This compound

  • 2-Aminobenzaldehyde

  • Potassium hydroxide (or another suitable base)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (2.0 eq) in ethanol to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • The precipitated product is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Trustworthiness and Monitoring: The reaction progress can be followed by TLC. The final product's identity and purity should be confirmed by spectroscopic methods and melting point determination.

Friedlander_Synthesis_Workflow cluster_setup Reactant Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification dissolve Dissolve 2-Aminobenzaldehyde and β-Keto Ester in Ethanol add_base Add Ethanolic KOH dissolve->add_base reflux_monitor Reflux and Monitor by TLC add_base->reflux_monitor cool_neutralize Cool and Neutralize with Dilute Acid reflux_monitor->cool_neutralize filter_wash_dry Filter, Wash, and Dry cool_neutralize->filter_wash_dry recrystallize_final Recrystallize filter_wash_dry->recrystallize_final

Workflow for the Friedländer Annulation.

Further Synthetic Transformations: Alkylation and Decarboxylation

The acidic α-protons of this compound allow for facile alkylation, introducing further diversity to the molecular scaffold. Subsequent hydrolysis and decarboxylation of the β-keto ester functionality can then be employed to generate substituted ketones.

Protocol 4: α-Alkylation and Decarboxylation

Part A: α-Alkylation

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, add this compound (1.0 eq) dropwise at 0°C.

  • After stirring for 30 minutes, add the desired alkyl halide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-alkylated product.

Part B: Hydrolysis and Decarboxylation

  • The crude α-alkylated product from Part A is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., 5M NaOH).

  • The mixture is heated to reflux to facilitate the hydrolysis of the ester.

  • After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) until the pH is acidic.

  • The mixture is then gently heated. Decarboxylation will occur, evidenced by the evolution of carbon dioxide gas.

  • After gas evolution ceases, the mixture is cooled and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the final ketone product.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of compounds, particularly medicinally relevant heterocycles. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this β-keto ester. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and target molecules.

References

Application Note: A Strategic Guide to the Derivatization of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the β-Keto Ester Scaffold

In the landscape of modern drug discovery, the efficiency of library synthesis and the quality of the molecular scaffolds chosen are paramount. The β-keto ester moiety represents a "privileged scaffold," a structural framework that is not only synthetically versatile but also frequently found in a wide array of biologically active compounds.[1] Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is an exemplary starting material, possessing multiple reactive centers that can be selectively addressed to generate a diverse library of novel chemical entities.

This molecule uniquely combines three key features for derivatization:

  • An active methylene group (α-carbon), poised for facile deprotonation and subsequent carbon-carbon bond formation.

  • A ketone carbonyl , which can participate in condensations and heterocycle formations.

  • An ester carbonyl , which can be modified through amidation or transesterification.[2]

The presence of the 3-methoxyphenyl group provides a lipophilic domain with a hydrogen bond acceptor, a common feature in many pharmacologically active agents.[3] This application note provides a comprehensive guide for researchers, outlining a strategic approach to the derivatization of this core scaffold, detailing robust synthetic protocols, and proposing a logical cascade for subsequent biological evaluation.

The Core Scaffold: Chemical Properties and Reactivity

Understanding the inherent chemical reactivity of this compound is fundamental to designing a successful derivatization strategy.

Table 1: Physicochemical Properties of the Core Scaffold

Property Value Source
Molecular Formula C₁₁H₁₂O₄ PubChem[4]
Molecular Weight 208.21 g/mol PubChem[4]
IUPAC Name This compound PubChem[4]
CAS Number 779-81-7 PubChem[4]

| Appearance | Not specified, typically an oil or low-melting solid | |

The key to its versatility lies in the keto-enol tautomerism and the acidity of the α-protons (pKa ≈ 11 in DMSO), which allows it to act as a potent carbon nucleophile upon treatment with a suitable base. This reactivity enables a vast array of classical and modern organic transformations.

G cluster_0 Strategic Derivatization Pipeline cluster_1 Primary Derivatization Reactions cluster_2 Secondary Modifications Core Core Scaffold This compound R1 α-Carbon Functionalization (Alkylation, Arylation) Core->R1 R2 Condensation Reactions (Knoevenagel, Hantzsch) Core->R2 R3 Ester Modification (Amidation) Core->R3 S1 Cyclization / Heterocycle Formation R1->S1 e.g., Intramolecular Condensation S2 Reduction / Oxidation R1->S2 e.g., Ketone Reduction Library Diverse Compound Library For Biological Screening R1->Library R2->S1 e.g., Intramolecular Condensation R2->Library R3->S1 e.g., Intramolecular Condensation R3->Library S1->Library S2->Library

Figure 1: Overall strategy for library generation from the core scaffold.

Protocols for Derivatization: Building the Library

The following protocols are designed to be robust and high-yielding, providing access to key structural motifs. Each protocol explains the causality behind the choice of conditions, a critical aspect for reproducibility and troubleshooting.

Protocol 1: Synthesis of Heterocyclic Scaffolds via Condensation

The 1,3-dicarbonyl arrangement is a classic precursor for the synthesis of a wide variety of heterocyclic systems, which are of immense interest in medicinal chemistry.[5] This protocol details the synthesis of a pyrazole derivative.

Reaction: Pyrazole Synthesis via Paal-Knorr Condensation

Principle: This reaction involves the condensation of the β-keto ester with hydrazine hydrate. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. Acetic acid serves as both a solvent and a catalyst.

Table 2: Materials and Reagents for Pyrazole Synthesis

Reagent MW Moles (equiv.) Amount
This compound 208.21 1.0 2.08 g (10 mmol)
Hydrazine Hydrate (~64% N₂H₄) 50.06 1.1 ~0.55 mL (11 mmol)
Glacial Acetic Acid 60.05 - 20 mL
Water 18.02 - For work-up
Ethyl Acetate 88.11 - For extraction
Brine - - For washing

| Anhydrous Sodium Sulfate | 142.04 | - | For drying |

Step-by-Step Protocol:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.08 g, 10 mmol) and glacial acetic acid (20 mL).

  • Reagent Addition: Stir the solution at room temperature until the starting material is fully dissolved. Slowly add hydrazine hydrate (0.55 mL, 11 mmol) dropwise to the stirring solution.

    • Expert Insight: The addition should be slow to control the initial exotherm. Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). This will precipitate the product.

  • Neutralization: Slowly neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Trustworthiness Check: This step is crucial to remove the acetic acid solvent and ensure the product, which may have been protonated, is in its neutral form for efficient extraction.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Expected Outcome: A white to off-white solid, 5-(3-methoxyphenyl)-1H-pyrazol-3(2H)-one, with an expected yield of 75-90%.

Protocol 2: α-Carbon Functionalization

Modifying the active methylene group is a primary strategy for exploring new chemical space and introducing varied substituents.

Reaction: Knoevenagel Condensation with an Aromatic Aldehyde

Principle: This base-catalyzed reaction involves the deprotonation of the α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of an aldehyde. A subsequent dehydration step yields the α,β-unsaturated product. Piperidine is a classic and effective catalyst for this transformation.

G start This compound + 4-Chlorobenzaldehyde step1 Step 1: Mix Reagents (Toluene, Piperidine) start->step1 step2 Step 2: Reflux with Dean-Stark Trap (Remove H₂O) step1->step2 step3 Step 3: Monitor by TLC (Reaction Completion) step2->step3 step4 Step 4: Work-up (Wash with aq. HCl, Brine) step3->step4 step5 Step 5: Purification (Recrystallization from Ethanol) step4->step5 end_node Product: Methyl 2-(4-chlorobenzylidene)-3- (3-methoxyphenyl)-3-oxopropanoate step5->end_node

Figure 2: Workflow for the Knoevenagel Condensation protocol.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, combine this compound (2.08 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and toluene (40 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Continue refluxing for 4-6 hours until no more water is collected.

    • Expert Insight: The azeotropic removal of water is critical. Without it, the reaction equilibrium favors the starting materials as the final dehydration step is reversible.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with 1M HCl (2 x 20 mL) to remove the piperidine catalyst, followed by water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is typically a solid and can be purified by recrystallization from hot ethanol.

Expected Outcome: A crystalline solid product with an expected yield of 80-95%.

A Tiered Strategy for Biological Screening

Once a library of derivatives is synthesized and characterized, a systematic biological screening process is required to identify promising "hit" compounds. A tiered approach maximizes efficiency and conserves resources.

G cluster_0 Biological Screening Cascade Library Synthesized Compound Library (50-100 Compounds) Tier1 Tier 1: Primary Screening High-Throughput Cell Viability Assay (e.g., MTT @ 10 µM) Library->Tier1 Decision1 Identify 'Hits' (e.g., >50% growth inhibition) Tier1->Decision1 Decision1->Library Inactive Tier2 Tier 2: Confirmatory & Dose-Response Determine IC₅₀ values for hits Decision1->Tier2 Active Decision2 Prioritize 'Leads' (e.g., IC₅₀ < 5 µM) Tier2->Decision2 Decision2->Tier2 Weak Tier3 Tier 3: Mechanism of Action (MoA) (Apoptosis, Kinase, ROS assays) Decision2->Tier3 Potent Result Validated Lead Compound with Known MoA Tier3->Result

Figure 3: A decision-making workflow for biological screening.

Tier 1: Primary High-Throughput Screening (HTS)
  • Objective: To rapidly identify compounds with any significant biological activity from the entire library.

  • Protocol Example (Antiproliferative Screen):

    • Cell Lines: Use a panel of representative cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).

    • Assay: Employ a robust cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Concentration: Screen all compounds at a single, relatively high concentration (e.g., 10 or 25 µM).

    • Hit Criteria: Define a "hit" as any compound that causes a statistically significant reduction in cell viability (e.g., >50% inhibition) compared to a vehicle control (DMSO).

Tier 2: Dose-Response and IC₅₀ Determination
  • Objective: To confirm the activity of primary hits and quantify their potency.

  • Protocol:

    • Take all "hit" compounds from Tier 1.

    • Perform a serial dilution (e.g., 8-point, 3-fold dilutions) for each compound.

    • Repeat the cell viability assay on the same cell lines.

    • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

    • Lead Prioritization: Compounds with low micromolar or nanomolar IC₅₀ values are prioritized for further study.

Tier 3: Mechanism of Action (MoA) Studies
  • Objective: To understand how the most potent compounds exert their biological effect.

  • Potential Assays: The choice of assay depends on the therapeutic hypothesis or observed phenotype.

    • Apoptosis Assays: Use Annexin V/Propidium Iodide staining followed by flow cytometry to determine if cell death occurs via apoptosis.

    • Cell Cycle Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) to see if the compound causes arrest at a specific checkpoint.

    • Target-Based Assays: If the scaffold is known to interact with a particular class of enzymes (e.g., kinases, histone deacetylases), perform specific enzymatic inhibition assays. The 1,3-dicarbonyl motif, for instance, is known to be involved in interactions that can be probed in such assays.[6][7]

Conclusion

This compound is a highly valuable and cost-effective starting material for the generation of diverse chemical libraries. Its well-defined reactivity at multiple sites allows for the systematic construction of novel molecular architectures. By coupling the robust synthetic protocols outlined herein with a logical, tiered biological screening cascade, research organizations can efficiently navigate the path from initial scaffold to validated lead compounds, accelerating the early stages of the drug discovery process.

References

Application Note: A Robust and Scalable Synthesis of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate via Crossed Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, field-proven protocol for the large-scale synthesis of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a key β-keto ester intermediate in organic synthesis and pharmaceutical development. The methodology is centered on a crossed Claisen condensation, a fundamental and reliable carbon-carbon bond-forming reaction. This guide explains the causal chemistry behind procedural choices, ensuring both technical accuracy and practical scalability.

Introduction and Strategic Importance

This compound is a valuable building block, primarily utilized in the synthesis of more complex molecules, including various active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a β-keto ester moiety, provides two reactive sites—electrophilic and nucleophilic—making it a versatile synthon.[2] The large-scale production of this intermediate requires a process that is not only high-yielding but also cost-effective, safe, and reproducible. The crossed Claisen condensation between an aromatic ester and an enolizable aliphatic ester stands out as the most efficient and industrially viable route.[3][4]

The Underpinning Chemistry: Crossed Claisen Condensation

The Claisen condensation is a base-catalyzed reaction that joins two ester molecules to form a β-keto ester.[4][5] In a "crossed" variation, two different esters are used. To achieve a single, desired product and avoid a complex mixture of self-condensed byproducts, the reaction is strategically designed so that one ester has no α-hydrogens and can only act as the electrophile, while the other is enolizable and serves as the nucleophile precursor.[3]

The synthesis of this compound from methyl 3-methoxybenzoate and methyl acetate is a classic example. The mechanism unfolds in several key steps:

  • Enolate Formation: A strong alkoxide base, sodium methoxide, deprotonates the α-carbon of methyl acetate. This step is crucial, and the choice of base is paramount; using an alkoxide that matches the ester's alcohol portion (methoxide for a methyl ester) prevents transesterification side reactions.[5][6]

  • Nucleophilic Attack: The newly formed, resonance-stabilized enolate attacks the electrophilic carbonyl carbon of the non-enolizable methyl 3-methoxybenzoate, forming a tetrahedral intermediate.[3][7]

  • Alkoxide Elimination: This intermediate collapses, expelling a methoxide leaving group to form the desired β-keto ester.[3][7]

  • Thermodynamic Driving Force: The product, this compound, has highly acidic protons on the methylene group situated between the two carbonyls. The methoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position. This final acid-base step is the thermodynamic driving force that pulls the entire reaction equilibrium toward the product.[3][4]

  • Acidic Workup: A final protonation step during aqueous workup neutralizes the enolate to yield the final product.[3]

Claisen Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Elimination cluster_2 Step 4 & 5: Driving Force & Workup A Methyl Acetate + NaOCH₃ B Methyl Acetate Enolate A->B Deprotonation D Tetrahedral Intermediate B->D Nucleophilic Attack C Methyl 3-methoxybenzoate C->D E β-Keto Ester + CH₃O⁻ D->E Elimination F Product Enolate E->F Deprotonation (Driving Force) G Final Product: Methyl 3-(3-methoxyphenyl) -3-oxopropanoate F->G Acidic Workup (H₃O⁺)

Caption: Reaction mechanism of the Crossed Claisen Condensation.

Large-Scale Synthesis: Application Protocol

This protocol is designed for a multi-liter scale and emphasizes safety, efficiency, and product purity.

Reagent and Equipment Specifications
ReagentFormulaMW ( g/mol )Molar Eq.Example Quantity (1 mol scale)Role
Methyl 3-methoxybenzoateC₉H₁₀O₃166.171.0166.2 gElectrophile
Methyl AcetateC₃H₆O₂74.082.0148.2 gNucleophile Precursor
Sodium MethoxideCH₃ONa54.021.264.8 gBase
TolueneC₇H₈92.14-1.5 LSolvent
Hydrochloric Acid (2M)HCl36.46-~650 mLQuenching Agent
Ethyl AcetateC₄H₈O₂88.11-1.0 LExtraction Solvent
Saturated BrineNaCl(aq)--500 mLWashing Agent

Equipment:

  • Jacketed glass-lined reactor (10L) equipped with a mechanical overhead stirrer, reflux condenser, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Appropriate heating/cooling circulator.

  • Separatory funnel (5L).

  • Rotary evaporator with a vacuum pump.

  • Vacuum distillation apparatus.

Critical Safety Precautions
  • Sodium Methoxide (NaOCH₃): A highly flammable and corrosive solid that reacts violently with water to produce flammable methanol and corrosive sodium hydroxide.[8][9][10] It is self-heating and may catch fire.[9] Handle exclusively under an inert atmosphere (Nitrogen or Argon) in a dry environment.[8] All personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and neoprene gloves, is mandatory.[9][11]

  • Solvents: Toluene and ethyl acetate are flammable liquids. All operations should be conducted in a well-ventilated area or fume hood, away from ignition sources.[11][12]

  • Reaction Quench: The neutralization of sodium methoxide with acid is highly exothermic. The acid must be added slowly to the cooled reaction mixture to maintain temperature control.

Step-by-Step Synthesis Protocol
  • Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with nitrogen for at least 30 minutes to create an inert atmosphere.

  • Reagent Loading: Charge the reactor with toluene (1.0 L) and sodium methoxide (64.8 g, 1.2 eq) under a positive pressure of nitrogen. Begin stirring to create a slurry.

  • Enolate Formation: Add methyl acetate (148.2 g, 2.0 eq) to the slurry via the dropping funnel over 15 minutes. A slight exotherm may be observed. Stir the resulting mixture at room temperature (20-25°C) for 1 hour.

  • Condensation Reaction: In a separate container, dissolve methyl 3-methoxybenzoate (166.2 g, 1.0 eq) in toluene (0.5 L). Add this solution to the dropping funnel and add it dropwise to the reactor over 1-2 hours, maintaining the internal temperature between 25-30°C.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 50-55°C and maintain for 4-6 hours. Monitor the reaction's progress by taking aliquots and analyzing via TLC or HPLC until the starting methyl 3-methoxybenzoate is consumed.

  • Quenching and Work-up: Cool the reactor to 0-5°C using the circulator. Slowly and carefully add 2M hydrochloric acid (~650 mL) via the dropping funnel, ensuring the internal temperature does not exceed 20°C. Continue adding acid until the pH of the aqueous layer is between 5-6.

  • Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Extraction: Add ethyl acetate (500 mL) to the reactor, stir for 10 minutes, and separate the aqueous layer again. Combine the organic layers.

  • Washing: Wash the combined organic layer with saturated brine (500 mL) to remove residual water and inorganic salts.

  • Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and ethyl acetate.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear oil.

Caption: Workflow for the large-scale synthesis of the target compound.

Product Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterValue
Chemical Name This compound
CAS Number 779-81-7[13]
Molecular Formula C₁₁H₁₂O₄[13]
Molecular Weight 208.21 g/mol [13]
Appearance Colorless to pale yellow oil
Expected Yield 75-85%
Expected Purity >98% (by GC or HPLC)
¹H NMR Consistent with literature values.
¹³C NMR Consistent with literature values.
Mass Spec (m/z) Consistent with calculated molecular weight.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By leveraging a well-understood crossed Claisen condensation and adhering to strict safety and procedural controls, this method offers a reliable pathway for producing high-purity material suitable for research and pharmaceutical development. The detailed explanation of the underlying chemical principles provides the necessary foundation for troubleshooting and further optimization.

References

The Versatile Role of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate in the Synthesis of Bioactive Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Key Building Block

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic compounds, incorporating atoms other than carbon in their ring structures, are prevalent in a vast array of pharmaceuticals and biologically active molecules. Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a readily accessible β-keto ester, has emerged as a particularly valuable and versatile starting material for the construction of diverse heterocyclic systems. Its unique structural features—a reactive 1,3-dicarbonyl moiety and a methoxy-substituted aromatic ring—provide a powerful toolkit for synthetic chemists to generate molecular complexity and fine-tune pharmacological properties.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of three key classes of heterocycles: coumarins, pyrazolones, and 1,4-dihydropyridines. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into the causal relationships between reaction conditions and outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their own discovery programs.

I. Synthesis of 7-Hydroxy-4-(3-methoxyphenyl)coumarins via Pechmann Condensation

Coumarins are a prominent class of benzopyran-2-one derivatives renowned for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The Pechmann condensation is a classic and efficient acid-catalyzed method for coumarin synthesis, involving the reaction of a phenol with a β-keto ester.[1]

Scientific Rationale and Mechanistic Insight

The Pechmann condensation is initiated by the acid-catalyzed formation of a key intermediate through either transesterification of the β-keto ester with the phenol or Michael addition of the phenol to the α,β-unsaturated ester formed from the dehydration of the β-hydroxy ester. This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to yield the aromatic coumarin core.[2] The use of resorcinol as the phenolic component, with its electron-rich aromatic ring, facilitates the electrophilic substitution, often leading to high yields of the corresponding 7-hydroxycoumarin. The 3-methoxyphenyl substituent from the β-keto ester is incorporated at the 4-position of the coumarin ring, a position known to be critical for modulating biological activity.

Reaction Mechanism: Pechmann Condensation

Pechmann_Condensation Reactants This compound + Resorcinol Intermediate1 Protonated Keto-ester Reactants->Intermediate1 Protonation Acid H+ Intermediate2 Transesterification Intermediate Intermediate1->Intermediate2 Nucleophilic Attack by Phenol Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Friedel-Crafts Acylation Product 7-Hydroxy-4-(3-methoxyphenyl)coumarin Intermediate3->Product Dehydration

Caption: Mechanism of Pechmann Condensation.

Experimental Protocol: Synthesis of 7-Hydroxy-4-(3-methoxyphenyl)coumarin

This protocol is adapted from established procedures for the Pechmann condensation.[3][4]

Materials:

  • This compound

  • Resorcinol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add resorcinol (1.0 equivalent).

  • Carefully add concentrated sulfuric acid (3-5 equivalents) to the resorcinol while cooling the flask in an ice bath. Stir until the resorcinol is completely dissolved.

  • To the cooled solution, add this compound (1.0 equivalent) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from ethanol to afford 7-hydroxy-4-(3-methoxyphenyl)coumarin as a solid.

Data Presentation:

Reactant 1Reactant 2CatalystSolventReaction TimeTypical Yield
This compoundResorcinolH₂SO₄None12-24 h75-85%

II. Synthesis of 3-(3-Methoxyphenyl)-1H-pyrazol-5(4H)-one

Pyrazolones are a class of five-membered heterocyclic compounds that form the core structure of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. The synthesis of pyrazolones is most commonly achieved through the cyclocondensation of a β-keto ester with hydrazine or its derivatives.[5]

Scientific Rationale and Mechanistic Insight

The reaction proceeds via an initial nucleophilic attack of the hydrazine on the ester carbonyl of this compound, followed by an intramolecular cyclization with the elimination of methanol. The resulting pyrazolone exists in several tautomeric forms, with the keto form often being the most stable. The presence of the 3-methoxyphenyl substituent at the 3-position of the pyrazolone ring offers a site for further functionalization and can influence the compound's pharmacokinetic and pharmacodynamic properties.

Reaction Mechanism: Pyrazolone Synthesis

Pyrazolone_Synthesis Reactants This compound + Hydrazine Hydrate Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 Condensation Product 3-(3-Methoxyphenyl)-1H-pyrazol-5(4H)-one Intermediate1->Product Intramolecular Cyclization (-MeOH)

Caption: Synthesis of 3-(3-methoxyphenyl)-1H-pyrazol-5(4H)-one.

Experimental Protocol: Synthesis of 3-(3-Methoxyphenyl)-1H-pyrazol-5(4H)-one

This protocol is based on general procedures for pyrazolone synthesis.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Data Presentation:

Reactant 1Reactant 2SolventReaction TimeTypical Yield
This compoundHydrazine HydrateEthanol4-6 h80-90%

III. Hantzsch Synthesis of 1,4-Dihydropyridines

1,4-Dihydropyridines (DHPs) are a cornerstone in the treatment of cardiovascular diseases, acting as potent L-type calcium channel blockers. The Hantzsch synthesis is a classic multicomponent reaction that provides a straightforward and efficient route to these important heterocycles.[6][7]

Scientific Rationale and Mechanistic Insight

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, typically ammonia or ammonium acetate.[8] The reaction mechanism is believed to proceed through the formation of two key intermediates: an enamine from the reaction of one equivalent of the β-keto ester with ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde with the second equivalent of the β-keto ester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. The 3-methoxyphenyl group from the β-keto ester will be incorporated into the dihydropyridine backbone, influencing its three-dimensional structure and receptor binding affinity.

Experimental Workflow: Hantzsch Dihydropyridine Synthesis

Hantzsch_Workflow Start Start Step1 Mix this compound, Aldehyde, and Ammonium Acetate in Ethanol Start->Step1 Step2 Reflux the reaction mixture Step1->Step2 Step3 Monitor reaction by TLC Step2->Step3 Step4 Cool the reaction mixture Step3->Step4 Reaction Complete Step5 Collect the precipitated product by filtration Step4->Step5 Step6 Wash the product with cold ethanol Step5->Step6 Step7 Purify by recrystallization Step6->Step7 End Characterize the final product Step7->End

Caption: General workflow for Hantzsch dihydropyridine synthesis.

Experimental Protocol: Synthesis of a 4-Aryl-1,4-dihydropyridine Derivative

This is a general protocol for the Hantzsch synthesis.[9]

Materials:

  • This compound (2.0 equivalents)

  • An aromatic aldehyde (e.g., 3-nitrobenzaldehyde) (1.0 equivalent)

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equivalent) and this compound (2.0 equivalents) in ethanol.

  • Add ammonium acetate (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will typically precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the product with cold ethanol to remove unreacted starting materials and byproducts.

  • The crude 1,4-dihydropyridine can be purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation:

β-Keto EsterAldehydeNitrogen SourceSolventReaction TimeTypical Yield
This compound3-NitrobenzaldehydeAmmonium AcetateEthanol6-12 h70-85%

Conclusion: A Versatile Scaffold for Future Discoveries

This compound has proven to be a highly effective and adaptable precursor for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols detailed in this guide for the synthesis of coumarins, pyrazolones, and 1,4-dihydropyridines offer robust and reproducible methods for accessing these valuable scaffolds. The ability to introduce the 3-methoxyphenyl moiety provides a strategic advantage for library synthesis and structure-activity relationship studies. As the demand for novel therapeutics continues to grow, the creative application of such versatile building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

Application Notes & Protocols: Asymmetric Synthesis of Chiral β-Hydroxy Esters from Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Prochiral β-Keto Ester

In the landscape of pharmaceutical synthesis and drug development, the creation of enantiomerically pure molecules is not merely a preference but a fundamental necessity. The biological activity of a chiral drug is often confined to a single enantiomer, while its counterpart may be inactive or, in some cases, elicit undesirable side effects. Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a prochiral β-keto ester, serves as a pivotal precursor for the synthesis of optically active methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate. This chiral β-hydroxy ester is a valuable synthon, a key structural motif found in a variety of biologically active compounds and complex natural products.

The central challenge and opportunity lie in the stereocontrolled reduction of the ketone functionality within the parent molecule. This guide provides an in-depth exploration of the primary strategies for achieving this transformation with high enantioselectivity: transition metal-catalyzed asymmetric hydrogenation and biocatalytic reduction. We will delve into the mechanistic underpinnings of these methods, provide detailed, field-tested protocols, and present comparative data to guide researchers in selecting the optimal synthetic route for their specific objectives.

Foundational Strategies for Asymmetric Reduction

The conversion of the prochiral ketone in this compound to a chiral secondary alcohol hinges on creating a chiral environment during the reduction process. This environment dictates which face of the carbonyl plane is approached by the hydride, thereby determining the absolute stereochemistry of the resulting hydroxyl group. The two dominant and highly effective approaches to establish this control are detailed below.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Catalytic asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the production of enantiomerically enriched compounds with high efficiency.[1] This field was revolutionized by the work of Ryōji Noyori, who developed ruthenium-based catalysts for the asymmetric hydrogenation of polar substrates like ketones.[2]

  • Mechanism of Action: The most successful catalysts for this transformation are typically complexes of ruthenium (Ru) or iridium (Ir) coordinated to chiral diphosphine ligands, such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP).[1][3] The mechanism, often referred to as an outer-sphere pathway, involves the formation of a metal-hydride species.[1] The chiral ligand environment creates a sterically and electronically differentiated space, forcing the β-keto ester substrate to coordinate in a specific orientation. This preferential binding ensures that the hydride is delivered to one prochiral face of the ketone over the other, leading to a high excess of one enantiomer.[1][3]

  • Asymmetric Transfer Hydrogenation (ATH): A highly practical alternative to using high-pressure molecular hydrogen (H₂) is asymmetric transfer hydrogenation (ATH).[4] This method utilizes stable, easily handled liquid hydrogen donors, such as a mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol.[4] The catalytic cycle is similar, but the metal-hydride active species is generated in situ from the hydrogen donor. ATH reactions are often performed open to the air and in conventional glassware, simplifying the experimental setup significantly.[4]

Enzymatic Reduction: The "Green Chemistry" Approach

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods.[5] Enzyme-catalyzed reductions of ketones have become a popular and scalable method for producing enantiopure alcohols, which are valuable synthons for pharmaceuticals and agrochemicals.[6]

  • Mechanism of Action: These transformations are typically carried out by dehydrogenases or reductases, which utilize cofactors like nicotinamide adenine dinucleotide (NADH) or its phosphate derivative (NADPH) as the source of the hydride.[7] The reaction occurs within the enzyme's active site, a precisely shaped chiral pocket that binds the substrate in a specific conformation, ensuring perfect or near-perfect enantioselectivity.[6] For practical applications, these reactions are often run using whole-cell systems (e.g., Baker's yeast or engineered E. coli) which can regenerate the expensive cofactor in situ using a sacrificial cosubstrate like glucose or isopropanol.[5][6]

  • Advantages and Considerations: The primary advantages of biocatalysis are exceptional enantioselectivity (often >99% ee), mild reaction conditions (room temperature, neutral pH), and the use of water as a solvent.[5] However, substrate scope can sometimes be narrower than with metal catalysts, and low aqueous solubility of hydrophobic substrates can lead to lower reaction rates.[5]

Visualization of Synthetic Pathways

To conceptualize the process, the following diagrams illustrate the general workflow and a key catalytic cycle.

G sub This compound cat_hydro Catalytic Asymmetric Hydrogenation sub->cat_hydro bio_red Biocatalytic Reduction sub->bio_red sub_mid sub->sub_mid prod Enantiopure Methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate cat_hydro->prod [Ru] or [Ir] catalyst Chiral Ligand H₂ or H-donor bio_red->prod Dehydrogenase Enzyme Whole Cells (e.g., Yeast) Cofactor Regeneration sub_mid->cat_hydro sub_mid->bio_red

Caption: High-level workflow for the asymmetric reduction of the target β-keto ester.

G catalyst [Ru]-BINAP Precursor active_hydride [Ru]-H (Active Catalyst) catalyst->active_hydride + H₂ substrate_complex Substrate Coordination active_hydride->substrate_complex + Substrate (β-Keto Ester) product_complex Product Complex substrate_complex->product_complex Hydride Transfer (Stereoselective) product_complex->catalyst - Product (β-Hydroxy Ester)

Caption: Simplified catalytic cycle for Noyori-type asymmetric hydrogenation.

Comparative Performance Data

The choice of synthetic method is often dictated by factors such as desired enantiopurity, yield, cost, and available equipment. The following table summarizes typical results for the asymmetric reduction of β-keto esters, providing a basis for comparison.

MethodCatalyst / BiocatalystHydrogen SourceSolvent(s)Temp. (°C)Yield (%)ee (%)Reference(s)
Asymmetric Hydrogenation Ru-BINAP ComplexesH₂ (4-100 atm)Methanol, Ethanol25–5091–9987–99[1][3]
Asymmetric Transfer Hydrogenation [IrCl(p-cymene)]₂ / Chiral Diamine LigandHCOOH / NaHCO₂Water4–4093–9895.0–99.8[1][4]
Whole-Cell Bioreduction Aromatoleum aromaticum (PEDH enzyme)IsopropanolIsopropanol/Buffer30High>99[6]
Whole-Cell Bioreduction Baker's Yeast (S. cerevisiae)Glucose / SucroseWater30–37Variable>90[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for executing the asymmetric synthesis of methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate.

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the highly efficient and well-established Noyori asymmetric hydrogenation methodology.[3][8] It requires the use of a high-pressure autoclave.

Materials:

  • This compound

  • [RuCl₂((R)-BINAP)]₂ or similar commercially available Ru-BINAP precursor

  • Anhydrous, degassed methanol

  • High-pressure autoclave with a glass liner and magnetic stir bar

  • Hydrogen gas (high purity)

  • Silica gel for chromatography

Procedure:

  • Catalyst and Substrate Preparation: In an inert atmosphere glovebox, add the Ru-catalyst precursor (e.g., 1-2 mol%) and this compound (1.0 eq) to the glass liner containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous and degassed methanol to the glass liner to achieve a substrate concentration of approximately 0.5 M.

  • Reactor Assembly: Seal the glass liner inside the stainless-steel autoclave.

  • Hydrogenation: Remove the autoclave from the glovebox. Purge the system three to five times with hydrogen gas to remove any residual air. Pressurize the autoclave to the desired pressure (e.g., 50 atm H₂).

  • Reaction: Place the autoclave on a magnetic stirrer hotplate and stir the reaction mixture at the desired temperature (e.g., 40 °C) for 18-24 hours or until reaction completion is confirmed by TLC or GC analysis.

  • Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

  • Isolation: Open the autoclave, remove the glass liner, and concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl (R)-3-hydroxy-3-(3-methoxyphenyl)propanoate.

  • Analysis: Determine the yield of the isolated product. Confirm the enantiomeric excess (ee) by analysis on a chiral HPLC or chiral GC column.

Protocol 2: Iridium-Catalyzed Asymmetric Transfer Hydrogenation in Water

This protocol describes a robust and operationally simple method that avoids high-pressure hydrogen gas, making it highly accessible.[4]

Materials:

  • This compound

  • [IrCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) or similar chiral ligand

  • Sodium formate (HCOONa)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Catalyst Pre-formation: In a small vial, stir [IrCp*Cl₂]₂ (0.5 mol%) and the chiral ligand (e.g., (R,R)-TsDPEN, 1.1 mol%) in deionized water (to make a ~0.1 M solution) at 40 °C for 30 minutes to form the active catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and sodium formate (1.5 eq) in deionized water.

  • Initiation: Add the pre-formed catalyst solution to the reaction flask. The reaction can be run open to the atmosphere.

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Extraction: Once the reaction is complete, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and analyze the enantiomeric excess by chiral HPLC or GC.

Protocol 3: Whole-Cell Bioreduction with Baker's Yeast

This protocol provides a classic, low-cost, and environmentally friendly method for asymmetric reduction, suitable for educational purposes and initial screening.[5]

Materials:

  • This compound

  • Active dry Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose or glucose

  • Tap water

  • Erlenmeyer flask

  • Orbital shaker

  • Celite® for filtration

  • Ethyl acetate for extraction

Procedure:

  • Yeast Activation: In an Erlenmeyer flask, suspend active dry Baker's yeast (e.g., 20 g) in warm tap water (e.g., 100 mL, ~35-40 °C).

  • Energy Source: Add sucrose or glucose (e.g., 25 g) to the yeast suspension and stir for 30-60 minutes at room temperature until fermentation (CO₂ evolution) is observed.

  • Substrate Addition: Add this compound (e.g., 1 mmol) to the fermenting yeast mixture. The substrate can be added directly or dissolved in a minimal amount of ethanol to aid solubility.

  • Incubation: Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape. Place the flask on an orbital shaker and incubate at a constant temperature (e.g., 30-35 °C) for 24-72 hours.

  • Monitoring: Monitor the reaction by periodically taking a small aliquot, extracting with ethyl acetate, and analyzing by TLC or GC.

  • Work-up: Once the starting material is consumed, terminate the reaction by adding an equal volume of ethyl acetate and stirring for 15 minutes.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the yeast cells, washing the filter cake with additional ethyl acetate. Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the residue by column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the product. Note that Baker's yeast typically produces the (S)-enantiomer of the alcohol.

Conclusion

The asymmetric synthesis of chiral methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate from its prochiral keto-ester precursor is a well-developed field offering multiple robust and high-fidelity options for researchers. Transition metal-catalyzed hydrogenation and transfer hydrogenation provide rapid, scalable, and highly enantioselective routes, with the latter offering significant operational simplicity.[1][4] In parallel, biocatalytic methods, particularly those employing whole-cell systems, represent a powerful "green" alternative that can deliver exceptional enantiopurity under mild, aqueous conditions.[5][6] The selection of a specific protocol should be guided by the project's requirements for scale, enantiomeric purity, available equipment, and cost. The methodologies detailed in this guide provide a solid foundation for the successful synthesis of this valuable chiral building block.

References

Application Notes & Protocols: A Deep Dive into the Reaction Kinetics of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The "Why" Behind the Kinetics

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is a β-keto ester, a class of compounds that serve as fundamental building blocks in modern organic synthesis and pharmaceutical development.[1] Their utility lies in the strategic placement of functional groups, which allows for a variety of chemical transformations. Understanding the kinetics of these transformations—hydrolysis and subsequent decarboxylation being the most prominent—is not merely an academic exercise. For researchers in drug development, precise kinetic data is paramount for process optimization, yield maximization, reaction scaling, and ensuring the stability of intermediates and final active pharmaceutical ingredients (APIs). This guide provides both the theoretical framework and actionable protocols to empower researchers to meticulously study the kinetic profile of this versatile intermediate.

Section 1: Core Reaction Pathways and Influencing Factors

The primary reactions of interest for β-keto esters like this compound are hydrolysis and decarboxylation.[2] These reactions can be catalyzed by either acid or base and are significantly influenced by reaction conditions.

  • Hydrolysis: The ester group is cleaved to form a β-keto acid. This reaction's rate is highly dependent on pH and temperature. Alkaline hydrolysis is typically a second-order reaction (first-order in both ester and hydroxide ion), while acid-catalyzed hydrolysis is often treated as a pseudo-first-order reaction when water is the solvent and the acid catalyst concentration is constant.[3][4]

  • Decarboxylation: The intermediate β-keto acid is often unstable and can readily lose carbon dioxide upon gentle heating to form a ketone (in this case, 3'-methoxyacetophenone).[2][5] This subsequent reaction is crucial to consider, as it can affect the observed kinetics of hydrolysis if conditions promote both reactions simultaneously.

The interplay between these reactions is critical. For instance, a synthetic strategy might require isolating the β-keto acid, necessitating conditions that favor hydrolysis while suppressing decarboxylation. Conversely, a one-pot synthesis of the final ketone would require conditions that drive both reactions to completion.

G cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation A This compound B 3-(3-methoxyphenyl)-3-oxopropanoic acid (β-Keto Acid Intermediate) A->B H+ or OH- H2O C 3'-Methoxyacetophenone (Ketone Product) B->C Heat (Δ) D CO2 B->D Heat (Δ)

Figure 1: Core reaction pathways for this compound.

Section 2: Application Protocol 1: Determining Hydrolysis Kinetics via UV-Vis Spectrophotometry

This protocol details a method to determine the pseudo-first-order rate constant for the acid- or base-catalyzed hydrolysis of the title compound. The method leverages the change in UV absorbance as the ester is converted to the carboxylic acid. The aromatic benzoyl group provides a strong chromophore for reliable monitoring.[3]

Rationale for Method Selection:

  • High Sensitivity: UV-Vis spectrophotometry is highly sensitive, allowing for the use of low substrate concentrations.

  • Real-Time Monitoring: The reaction can be monitored continuously in a temperature-controlled cuvette, providing a high density of data points for accurate kinetic analysis.

  • Non-Invasive: It does not require quenching or sample extraction, simplifying the experimental workflow.[6]

Step-by-Step Protocol
  • Instrumentation and Reagents:

    • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (Peltier).

    • Quartz cuvettes (1 cm path length).

    • This compound.

    • Solvent: Acetonitrile or a suitable buffer/acetonitrile mixture (to ensure solubility).

    • Catalyst: Standardized solutions of HCl (for acid catalysis) or NaOH (for base catalysis).

    • Volumetric flasks, pipettes, and syringes.

  • Preparation of Solutions:

    • Ester Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in acetonitrile. This prevents hydrolysis before the experiment begins.

    • Catalyst Solution: Prepare the desired concentration of HCl or NaOH in the chosen reaction solvent (e.g., 0.1 M).

  • Determination of Analytical Wavelength (λ_max):

    • Scan the UV-Vis spectrum of the starting ester and the fully hydrolyzed product (after allowing the reaction to go to completion) to find a wavelength where the change in absorbance is maximal. This wavelength will be used for kinetic monitoring.

  • Kinetic Run Execution:

    • Set the spectrophotometer's temperature controller to the desired temperature (e.g., 30°C). Allow the system to equilibrate.

    • Pipette the required volume of catalyst solution and solvent into the cuvette and place it in the holder to thermalize.

    • To initiate the reaction, inject a small, precise volume of the ester stock solution into the cuvette using a syringe. The final ester concentration should be low enough to ensure a linear absorbance response (e.g., 50-100 µM).

    • Immediately start recording the absorbance at the predetermined λ_max as a function of time. Continue data collection for at least 3-5 half-lives.

    • After the reaction is complete (absorbance is stable), record the final absorbance (A∞).

G cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis A Prepare Ester Stock Solution D Thermalize Solvent & Catalyst in Cuvette A->D B Prepare Catalyst Solution (Acid/Base) B->D C Determine λ_max F Record Absorbance vs. Time C->F E Inject Ester Stock to Initiate Reaction D->E E->F G Record Final Absorbance (A∞) F->G H Calculate ln(A∞ - At) G->H I Plot ln(A∞ - At) vs. Time H->I J Determine k_obs from Slope I->J

Figure 2: Experimental workflow for spectrophotometric kinetic analysis.

Data Analysis

For a pseudo-first-order reaction, the rate constant (k_obs) is determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t. The plot should yield a straight line with a slope equal to -k_obs.[3]

Temperature (°C)[Catalyst] (M)k_obs (s⁻¹)R² of Linear Fit
300.1 M HClExperimental Value>0.99
400.1 M HClExperimental Value>0.99
500.1 M HClExperimental Value>0.99
300.1 M NaOHExperimental Value>0.99

Table 1: Template for summarizing kinetic data from hydrolysis experiments.

By determining k_obs at various temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation by plotting ln(k_obs) versus 1/T.

Section 3: Application Protocol 2: Monitoring Decarboxylation Kinetics via HPLC

This protocol is designed to study the kinetics of the decarboxylation of the β-keto acid intermediate formed during hydrolysis. It involves quenching the reaction at specific time points and analyzing the sample composition using High-Performance Liquid Chromatography (HPLC).

Rationale for Method Selection:

  • Separation and Quantification: HPLC provides excellent separation of the starting ester, the intermediate acid, and the final ketone product, allowing for precise quantification of each species over time.

  • Quenching: The use of aliquots and quenching stops the reaction at defined intervals, providing a clear snapshot of the reaction progress.[4] This is essential as decarboxylation often requires elevated temperatures where spectrophotometric monitoring can be challenging.

Step-by-Step Protocol
  • Instrumentation and Reagents:

    • HPLC system with a UV detector and a suitable C18 column.

    • Thermostated reaction vessel (e.g., a round-bottom flask in a heated oil bath with a magnetic stirrer).

    • This compound.

    • Reagents for hydrolysis (e.g., aqueous HCl).

    • Quenching solution (e.g., a chilled buffer solution to neutralize the catalyst).

    • Mobile phase for HPLC (e.g., acetonitrile/water gradient).

  • Method Development:

    • Develop an HPLC method that can resolve the starting material, the β-keto acid, and the final ketone product. This involves optimizing the mobile phase composition, flow rate, and detection wavelength.

    • Prepare calibration curves for each compound to enable accurate quantification.

  • Kinetic Run Execution:

    • Set up the hydrolysis reaction in the thermostated vessel at a temperature that promotes decarboxylation (e.g., 60-80°C).

    • Start a stopwatch at the moment the reaction is initiated.

    • At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a precise aliquot of the reaction mixture.[7]

    • Immediately transfer the aliquot into a vial containing the chilled quenching solution. This stops both hydrolysis and decarboxylation.

    • Store the quenched samples for HPLC analysis.

  • Sample Analysis:

    • Analyze each quenched sample by HPLC.

    • Integrate the peak areas for the starting material, intermediate, and product.

    • Use the calibration curves to convert peak areas into concentrations.

G A Start Hydrolysis/Decarboxylation Reaction at Elevated Temp (T) B At Timed Intervals (t_n), Withdraw Aliquot A->B B->A Repeat for next time point C Immediately Quench Reaction (e.g., Ice/Buffer) B->C D Analyze Quenched Sample via HPLC C->D E Quantify Reactant, Intermediate, and Product D->E F Plot Concentration vs. Time E->F

Figure 3: Workflow for kinetic analysis of decarboxylation using HPLC.

Data Analysis

Plot the concentration of the β-keto acid intermediate and the ketone product as a function of time. The rate of disappearance of the intermediate and the rate of appearance of the product can be fitted to appropriate kinetic models to determine the rate constant for decarboxylation.

Time (min)[Ester] (M)[β-Keto Acid] (M)[Ketone] (M)
0Initial Value00
5Experimental ValueExperimental ValueExperimental Value
10Experimental ValueExperimental ValueExperimental Value
20Experimental ValueExperimental ValueExperimental Value
40Experimental ValueExperimental ValueExperimental Value
60Experimental ValueExperimental ValueExperimental Value

Table 2: Template for recording concentration data from HPLC analysis.

Section 4: Trustworthiness and Self-Validation

The protocols described are designed to be self-validating.

  • For the spectrophotometric method, the linearity of the pseudo-first-order plot (R² > 0.99) provides confidence in the kinetic model. Running the experiment at different substrate concentrations should yield the same k_obs, confirming the first-order dependence on the ester.

  • For the HPLC method, a mass balance calculation at each time point ([Ester] + [Acid] + [Ketone] ≈ [Initial Ester]) serves as a crucial check for the accuracy of the analysis and ensures no significant side reactions are occurring.

Conclusion

A thorough understanding of the reaction kinetics of this compound is indispensable for its effective use in research and development. By employing systematic methodologies such as UV-Vis spectrophotometry for hydrolysis and HPLC for decarboxylation, researchers can obtain reliable rate constants, determine activation energies, and build predictive models for their chemical processes. These data-driven insights are essential for optimizing reaction conditions, improving yields, and ensuring the robust and scalable synthesis of valuable pharmaceutical compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, chemists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and ensure the highest standards of scientific integrity in their work.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific, frequently encountered challenges during the synthesis of this compound, providing in-depth explanations and actionable solutions.

Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields in the Claisen condensation reaction, a common route for this synthesis, can often be attributed to several factors. Let's break down the potential culprits and the corresponding remedies.

1. Inadequate Base Selection or Stoichiometry:

  • The "Why": The Claisen condensation requires a strong base to deprotonate the α-carbon of the ester, forming a nucleophilic enolate. The choice and amount of base are critical. Common bases include sodium methoxide (NaOMe) and sodium hydride (NaH). Using a weak base or an insufficient amount will result in incomplete enolate formation and, consequently, a poor yield. Conversely, using an overly strong base or excess base can promote side reactions.

  • The "How-to":

    • For Sodium Methoxide (NaOMe): Ensure you are using at least one equivalent of NaOMe. It's often beneficial to use a slight excess (e.g., 1.1 equivalents) to drive the reaction to completion. NaOMe is a good choice as it regenerates the methoxide leaving group, minimizing transesterification side products.

    • For Sodium Hydride (NaH): NaH is a non-nucleophilic base and is highly effective. However, it is critical to ensure it is fresh and has been handled under anhydrous conditions to maintain its reactivity. The reaction with NaH is irreversible as it produces hydrogen gas, which can be a significant advantage in driving the equilibrium forward.

2. Presence of Water or Protic Solvents:

  • The "Why": The enolate intermediate is highly basic and will be readily quenched by any protic species, most notably water. This protonation event terminates the desired reaction pathway. The starting materials and solvent must be scrupulously dry.

  • The "How-to":

    • Dry your solvents using appropriate methods (e.g., distillation from a suitable drying agent like sodium/benzophenone for THF or diethyl ether).

    • Use freshly distilled starting materials.

    • Ensure all glassware is oven-dried or flame-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

3. Sub-optimal Reaction Temperature:

  • The "Why": The initial deprotonation is often carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. However, the condensation step itself may require a higher temperature to proceed at a reasonable rate.

  • The "How-to":

    • Consider a temperature profile: Add the base at 0 °C, followed by the slow addition of the ester. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

4. Inefficient Work-up Procedure:

  • The "Why": The product, a β-keto ester, is susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions at elevated temperatures. A harsh work-up can significantly reduce the isolated yield.

  • The "How-to":

    • Quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1M HCl) to neutralize the excess base and protonate the enolate product.

    • Perform extractions quickly and at room temperature or below.

    • During solvent removal using a rotary evaporator, avoid excessive temperatures.

Question 2: I am observing significant side-product formation. What are these impurities and how can I prevent them?

The formation of impurities is a common challenge. Understanding their origin is key to their prevention.

1. Self-Condensation of the Starting Ester (e.g., Dimethyl carbonate):

  • The "Why": If the ester used as the electrophile (e.g., dimethyl carbonate) can also be enolized, it can undergo self-condensation.

  • The "How-to":

    • A common strategy is the slow addition of the enolizable ketone (3'-methoxyacetophenone) to a solution of the base and the non-enolizable ester (e.g., dimethyl carbonate). This ensures that the concentration of the enolizable species is always low, minimizing self-condensation.

2. Hydrolysis and Decarboxylation of the Product:

  • The "Why": As mentioned, the β-keto ester product can be unstable. Prolonged exposure to acidic or basic conditions, especially with heating, can lead to hydrolysis of the ester followed by decarboxylation to form 3'-methoxyacetophenone.

  • The "How-to":

    • Maintain a controlled pH during the work-up.

    • Avoid heating the product for extended periods during purification.

    • If distillation is used for purification, perform it under reduced pressure to keep the temperature low.

Troubleshooting Workflow for Low Yield/Impurity Formation

G start Low Yield or High Impurity check_reagents 1. Verify Reagent Quality & Stoichiometry - Fresh Base (NaH, NaOMe)? - Correct Equivalents? start->check_reagents check_conditions 2. Review Reaction Conditions - Anhydrous Solvent/Glassware? - Inert Atmosphere? start->check_conditions check_temp 3. Analyze Temperature Profile - Controlled Addition Temp? - Sufficient Reaction Time? start->check_temp check_workup 4. Evaluate Work-up & Purification - Quenching Method? - Avoid High Temps? start->check_workup solution_reagents Solution: - Use fresh, accurately weighed base. - Titrate base if necessary. check_reagents->solution_reagents Issue Found solution_conditions Solution: - Dry solvents and glassware thoroughly. - Use N2 or Ar atmosphere. check_conditions->solution_conditions Issue Found solution_temp Solution: - Add reagents at 0 °C, then warm to RT. - Monitor by TLC for completion. check_temp->solution_temp Issue Found solution_workup Solution: - Quench in cold, dilute acid. - Purify at low temperatures. check_workup->solution_workup Issue Found

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

Frequently Asked Questions (FAQs)

What is the most reliable synthetic route for this compound?

The most commonly employed and reliable method is the Claisen condensation . This reaction involves the condensation of 3'-methoxyacetophenone with an ester, typically dimethyl carbonate or diethyl carbonate, in the presence of a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe).

What are the recommended starting materials and reaction conditions?

A well-established protocol is summarized in the table below.

ParameterRecommendationRationale
Ketone 3'-MethoxyacetophenoneThe primary source of the benzoyl group.
Ester Dimethyl CarbonateActs as the source of the methoxycarbonyl group.
Base Sodium Hydride (NaH), 60% dispersion in oilA strong, non-nucleophilic base that drives the reaction forward.
Solvent Anhydrous Tetrahydrofuran (THF)A suitable aprotic solvent that dissolves the reactants well.
Temperature 0 °C to Room TemperatureAllows for controlled deprotonation and subsequent condensation.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base and enolate by atmospheric moisture.
Experimental Protocol: A Step-by-Step Guide
  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

  • Reactant Addition: Slowly add a solution of 3'-methoxyacetophenone (1.0 eq.) and dimethyl carbonate (1.5 eq.) in anhydrous THF to the NaH suspension over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing ice and 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

How do I properly handle and dispose of the reagents involved?
  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. To quench residual NaH, slowly and carefully add isopropanol, followed by methanol, and then water.

  • Organic Solvents (THF, Ethyl Acetate): These are flammable liquids. Keep them away from ignition sources. Dispose of organic waste in appropriately labeled containers.

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is a valuable β-keto ester, a class of compounds widely utilized as key intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Its preparation is most commonly achieved via a Crossed Claisen Condensation. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and optimize conditions for high yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound to build a strong theoretical foundation.

Q1: What is the primary synthetic route for this compound?

The most direct and widely used method is the Crossed Claisen Condensation .[1] This reaction involves the base-mediated condensation of two different esters. For this specific target molecule, the reactants are Methyl 3-methoxybenzoate and Methyl acetate .

A critical feature of a successful crossed Claisen condensation is that one of the ester partners cannot form an enolate.[2] In this case, Methyl 3-methoxybenzoate lacks α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) and thus cannot be deprotonated by the base to act as a nucleophile. This structural feature ensures it serves exclusively as the electrophile (the "acceptor"). Methyl acetate, possessing acidic α-hydrogens, is deprotonated to form the requisite nucleophilic enolate (the "donor").[3]

Q2: Can you illustrate the reaction mechanism?

Certainly. The Claisen condensation proceeds through a series of well-defined steps involving nucleophilic acyl substitution.[4][5][6] The mechanism is outlined below.

Claisen_Mechanism Reaction Mechanism of Crossed Claisen Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Driving Force) cluster_4 Step 5: Protonation (Work-up) A Methyl Acetate + NaOMe B Methyl Acetate Enolate A->B Deprotonation of α-H C Methyl 3-methoxybenzoate D Tetrahedral Intermediate B->D Enolate attacks carbonyl E β-Keto Ester Product D->E Collapse of intermediate, loss of MeO⁻ F Product Enolate (Stabilized) E->F Rapid deprotonation by MeO⁻ G Final Product F->G Acidic Work-up (e.g., H₃O⁺)

Caption: The five key steps of the Crossed Claisen Condensation mechanism.

Q3: What is the role of the base, and why is a stoichiometric amount required?

The base serves two critical functions. First, it deprotonates the α-carbon of the enolizable ester (Methyl acetate) to generate the nucleophilic enolate.[7] This is the initial, reversible step.

Second, and most importantly, the alkoxide base deprotonates the newly formed β-keto ester product.[1] The α-protons of the β-keto ester are significantly more acidic (pKa ≈ 11) than those of the starting ester (pKa ≈ 25) because the resulting negative charge is stabilized by resonance across two carbonyl groups.[1] This final deprotonation step is thermodynamically highly favorable and effectively irreversible, which drives the entire reaction equilibrium toward the product.[4][8] Because this final step consumes the base, a full stoichiometric equivalent (or slight excess) is required for the reaction to proceed to completion, rather than a catalytic amount.[6][8]

Q4: Why is the choice of base (e.g., sodium methoxide vs. sodium hydroxide) so critical?

The choice of base is paramount to avoid unwanted side reactions:

  • Alkoxide vs. Hydroxide: A strong base is needed, but hydroxide bases (like NaOH or KOH) must be avoided. Hydroxide will readily saponify (hydrolyze) the ester starting materials and the product into carboxylate salts, which are unreactive under these conditions.[5][7]

  • Matching the Alkoxide: The alkoxide base should match the alkoxy group of the reacting esters. In this synthesis, both esters are methyl esters, so sodium methoxide (NaOMe) is the ideal base. Using a different alkoxide, such as sodium ethoxide (NaOEt), would introduce a competing transesterification reaction, where the ethoxide acts as a nucleophile and attacks the methyl esters, resulting in a mixture of methyl and ethyl esters and complicating purification.[7][9][10]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Q5: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Low yield is the most common issue and can stem from multiple factors.[11][12] Use the following workflow to diagnose the problem.

Troubleshooting_Low_Yield start Problem: Low Yield cause1 cause1 start->cause1 cause2 Reaction Condition Issues - Temperature too low? - Insufficient reaction time? - Poor mixing/stirring? start->cause2 cause3 Side Reaction Dominance - Self-condensation of methyl acetate? - Transesterification? - Saponification? start->cause3 cause4 Work-up & Purification Loss - Incomplete protonation? - Emulsion during extraction? - Product loss during chromatography? start->cause4 sol1 Solutions - Use freshly opened, anhydrous solvent. - Ensure base is dry (e.g., NaH, fresh NaOMe). - Use ≥1.0 equivalent of NaOMe. - Verify purity of esters via NMR/GC. cause1->sol1 sol2 Solutions - Gently heat the reaction (e.g., to reflux in THF/Toluene). - Monitor reaction by TLC/LC-MS to confirm completion. - Use efficient overhead or magnetic stirring. cause2->sol2 sol3 Solutions - Add methyl acetate slowly to the base/ester mixture. - Use NaOMe (matches methyl esters). - Strictly exclude water and hydroxide sources. cause3->sol3 sol4 Solutions - Ensure quench is acidic to pH ~2-3. - Use brine to break emulsions. - Optimize purification method (e.g., recrystallization vs. chromatography). cause4->sol4

Caption: A workflow for diagnosing and solving low reaction yields.

Q6: I'm observing significant amounts of a side product, dimethyl 3-oxobutanoate. How can I improve selectivity?

The formation of dimethyl 3-oxobutanoate (methyl acetoacetate) is due to the self-condensation of Methyl acetate . This occurs when the enolate of methyl acetate attacks another molecule of methyl acetate instead of the intended target, Methyl 3-methoxybenzoate.

Solution: To favor the desired crossed condensation, control the concentration of the enolizable partner. The most effective strategy is to add the Methyl acetate slowly to a mixture of the Methyl 3-methoxybenzoate and the sodium methoxide in the reaction solvent.[4] This keeps the instantaneous concentration of the methyl acetate enolate low, ensuring it is more likely to react with the abundant electrophile (Methyl 3-methoxybenzoate) already in the flask.

Q7: The reaction seems to stall and does not go to completion, even after an extended time. What should I investigate?

A stalled reaction typically points to an issue with the base or the reaction environment.

  • Base Deactivation: The most common culprit is moisture. Alkoxide bases are extremely hygroscopic and will be quenched by any water in the solvent or on the glassware. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Insufficient Base: As detailed in Q3, a stoichiometric amount of base is consumed. If you used less than one full equivalent, the reaction will stop once the base is consumed.

  • Temperature: While some Claisen condensations proceed at room temperature, this specific reaction may require gentle heating (e.g., reflux in THF or toluene) to overcome the activation energy barrier.

  • Poor Solubility/Mixing: Ensure all reagents are soluble in the chosen solvent and that stirring is vigorous enough to maintain a homogeneous mixture. If the base is not fully dissolved or dispersed, its effectiveness will be severely limited. Using a stronger, non-nucleophilic base like sodium hydride (NaH) can sometimes improve yields as it reacts irreversibly to generate the enolate.[2]

Q8: What is the standard protocol for the work-up and purification of the final product?

A proper work-up is crucial for isolating the β-keto ester in its neutral form and removing inorganic salts.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add an aqueous acid (e.g., 1M HCl or saturated aqueous ammonium chloride) to neutralize the excess base and protonate the product enolate.[4][8] The final pH should be acidic.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine to remove any remaining water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude oil or solid can be purified by either vacuum distillation, recrystallization, or flash column chromatography on silica gel.

Part 3: Optimized Protocol and Data

Optimized Experimental Protocol

This protocol is designed to maximize yield and minimize side-product formation.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Argon), add sodium methoxide (1.1 eq).

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF or Toluene) to the flask, followed by Methyl 3-methoxybenzoate (1.0 eq). Stir to dissolve/suspend the reagents.

  • Slow Addition: Add Methyl acetate (1.2-1.5 eq) to the dropping funnel. Add it dropwise to the stirred reaction mixture over 30-60 minutes.

  • Reaction: After the addition is complete, the mixture can be stirred at room temperature or heated to reflux (typically 50-80°C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material (Methyl 3-methoxybenzoate) is consumed.

  • Work-up: Cool the reaction to 0°C and quench by slowly adding 1M HCl until the solution is acidic (pH ~2-3).

  • Isolation: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Table of Key Reaction Parameters
ParameterRecommended ConditionRationale
Reactants Methyl 3-methoxybenzoate & Methyl acetateCrossed Claisen partners; one is non-enolizable.
Base Sodium Methoxide (NaOMe) or Sodium Hydride (NaH)Strong, non-hydroxide base. NaOMe prevents transesterification.[7][10]
Stoichiometry Base (≥1.0 eq), Electrophile (1.0 eq), Nucleophile (1.2-1.5 eq)Stoichiometric base is required.[8] Excess nucleophile can improve conversion.
Solvent Anhydrous THF, Toluene, or EtherAprotic, dry solvent prevents quenching of the base.
Temperature Room Temperature to Reflux (50-80°C)Optimization may be required; heating often improves rate and yield.
Reaction Time 2-12 hoursMonitor by TLC/LC-MS for completion.
Work-up Acidic Quench (e.g., 1M HCl)Protonates the product enolate for isolation.[4][8]

References

Troubleshooting purification of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with handling this valuable β-keto ester intermediate. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your workflow for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: As a β-keto ester, this compound is susceptible to two main degradation pathways: hydrolysis and decarboxylation.

  • Hydrolysis: The ester group can be cleaved by water, especially under acidic or basic conditions, to form the corresponding β-keto acid.[1][2] This is often an undesired side reaction during aqueous workups.

  • Decarboxylation: The β-keto acid intermediate formed from hydrolysis is thermally unstable. Upon gentle heating, it can readily lose carbon dioxide (CO₂) to yield 3'-methoxyacetophenone.[3][4][5] This process can also occur, albeit more slowly, directly from the ester under harsh conditions.

Understanding these instabilities is critical for choosing appropriate reaction, workup, and purification conditions.

Q2: My NMR spectrum shows two distinct sets of peaks for the product, suggesting an impurity. What could this be?

A2: This is a classic characteristic of β-keto esters. You are likely observing the keto-enol tautomerism. The compound exists as an equilibrium mixture of the ketone form and the enol form. The active methylene protons are acidic, allowing for this rapid interconversion. In solution, both tautomers are often present and can be observed by NMR spectroscopy. The ratio of keto to enol form can be influenced by the solvent, temperature, and concentration. Before assuming an impurity, verify if the observed peaks correspond to the expected shifts for both tautomers.

Q3: Can I use strong bases like NaOH or KOH during the aqueous workup?

A3: It is strongly discouraged. Strong bases will readily saponify (hydrolyze) the methyl ester, forming the carboxylate salt of the β-keto acid.[1] While this might help in an extractive workup to remove non-acidic impurities, subsequent acidification to neutralize the solution will generate the unstable β-keto acid, which can then easily decarboxylate, significantly lowering your yield of the desired product.[3][6] A milder base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is a much safer choice for neutralizing acidic reaction mixtures.

In-Depth Troubleshooting Guide

This section addresses specific problems encountered during the purification of this compound.

Problem 1: Low or inconsistent yield after purification.
Probable Cause Underlying Mechanism & Rationale Recommended Solution
Decarboxylation during workup or purification Heating the crude product, especially in the presence of trace acid or base, can trigger the loss of CO₂ from the β-keto acid impurity, which in turn pulls the hydrolysis equilibrium forward, reducing overall yield.[5][7]1. Temperature Control: Perform all extractions and solvent removal steps at or below room temperature. Use a rotary evaporator with a water bath set no higher than 30-40°C. 2. Neutral Conditions: Ensure the workup is performed under neutral or slightly acidic conditions. Avoid strong acids and bases. Wash with a mild bicarbonate solution followed by brine to remove residual acid/base and water.[1]
Hydrolysis on silica gel Standard silica gel is inherently acidic (pKa ≈ 4.5) and has a high surface area, which can catalyze the hydrolysis of the ester during long exposure on a column.1. Deactivate Silica: Neutralize the silica gel before use. Prepare a slurry of silica in your starting eluent and add 1% triethylamine (v/v). Stir for 15 minutes, then pack the column as usual. 2. Rapid Chromatography: Do not let the product sit on the column for an extended period. Use flash chromatography with sufficient pressure to ensure a quick elution.
Incomplete Reaction The initial synthesis (e.g., Claisen condensation) may not have gone to completion, leaving unreacted starting materials.Before workup, run a TLC of the reaction mixture. If starting materials are still present, consider extending the reaction time or re-evaluating the reaction conditions.
Problem 2: The purified product is an oil that refuses to crystallize.
Probable Cause Underlying Mechanism & Rationale Recommended Solution
Presence of Minor Impurities Even small amounts of impurities, such as the decarboxylated product (3'-methoxyacetophenone) or residual solvent, can disrupt the crystal lattice and prevent solidification.1. High-Resolution Purification: Perform careful flash column chromatography. Use a shallow gradient and collect small fractions to ensure tight separation of the product from closely eluting impurities. A recommended protocol is provided below. 2. Solvent Titration for Crystallization: Dissolve the purified oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate). Slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes slightly cloudy (turbid).[8] Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce nucleation.
Product is inherently low-melting While many β-keto esters are solids, some can be low-melting solids or persistent oils at room temperature, especially if not perfectly pure.If the product is confirmed pure by NMR and LC-MS but remains an oil, it can be stored and used as such. Storing it in a freezer may induce solidification over time.
Problem 3: The product appears to decompose on the TLC plate or during column chromatography.

This is a common and frustrating issue, often visualized as a "streak" from the application spot on a TLC plate or the appearance of new, lower Rf spots in collected column fractions.

// Nodes start [label="Purification Issue Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Problems p1 [label="Low Yield", fillcolor="#FBBC05", fontcolor="#202124"]; p2 [label="Oily Product / Fails to Crystallize", fillcolor="#FBBC05", fontcolor="#202124"]; p3 [label="Product Streaking/Decomposition on Silica", fillcolor="#FBBC05", fontcolor="#202124"];

// Causes c1a [label="Decarboxylation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; c1b [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; c2a [label="Residual Impurities", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; c3a [label="Acidic Silica Gel", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; c3b [label="Keto-Enol Tautomerism", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions s1a [label="Control Temperature\n(Workup & Roto-Vap < 40°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; s1b [label="Use Mild Base (NaHCO₃)\nfor Neutralization", fillcolor="#34A853", fontcolor="#FFFFFF"]; s2a [label="High-Resolution Chromatography\n(Shallow Gradient)", fillcolor="#34A853", fontcolor="#FFFFFF"]; s2b [label="Recrystallization via\nSolvent/Anti-Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; s3a [label="Use Neutralized Silica\n(1% Et₃N in Eluent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; s3b [label="Switch to Alumina\n(Basic or Neutral)", fillcolor="#34A853", fontcolor="#FFFFFF"]; s3c [label="Analyze TLC Quickly\n(Don't let spots sit)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> {p1, p2, p3};

p1 -> {c1a, c1b}; c1a -> s1a; c1b -> s1b; c1b -> s3a;

p2 -> c2a; c2a -> {s2a, s2b};

p3 -> {c3a, c3b}; c3a -> {s3a, s3b}; c3b -> s3c; } enddot Caption: Troubleshooting workflow for purification issues.

  • Cause: The acidic nature of the silica gel is the most common culprit.[1] It catalyzes both hydrolysis and the subsequent decarboxylation of the resulting β-keto acid. The streaking represents a continuous degradation process as the compound travels through the stationary phase.

  • Solution 1 - Deactivate the Stationary Phase: Before packing your column, prepare a slurry of silica gel in your desired mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and add 1% triethylamine (Et₃N) by volume. This neutralizes the acidic sites on the silica surface, dramatically reducing on-column degradation.

  • Solution 2 - Switch to Alumina: If the compound is still sensitive, consider using a different stationary phase. Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds. You will need to re-develop your TLC solvent system using alumina plates.

  • Solution 3 - Minimize Contact Time: Use flash chromatography rather than gravity chromatography. The increased flow rate reduces the time the compound spends in contact with the stationary phase, minimizing the opportunity for degradation.

Experimental Protocol: Flash Column Chromatography

This protocol is a reliable starting point for purifying gram-scale quantities of crude this compound.

1. TLC Analysis & Solvent System Selection:

  • Dissolve a small amount of your crude product in ethyl acetate.
  • Spot on a standard silica TLC plate.
  • Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
  • The ideal solvent system should give your desired product an Rf value of ~0.25-0.35 . The starting materials and major impurities should be well-separated from the product spot.

2. Column Preparation (Wet Packing Method):

  • Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.
  • Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:EtOAc). For this sensitive compound, add 1% triethylamine to the eluent before making the slurry.
  • Pour the slurry into the column. Use gentle pressure from an air or nitrogen line to pack the bed firmly and evenly, draining the excess solvent until it reaches the top of the silica bed.
  • Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
  • Add a small amount of silica gel (~1-2 times the weight of your crude product) to this solution.
  • Carefully evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
  • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add your eluent to the column.
  • Apply pressure and begin collecting fractions.
  • Start with a less polar solvent mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (gradient elution, e.g., to 80:20 Hexane:EtOAc) if necessary to elute your product.
  • Monitor the fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure (water bath ≤ 40°C).

References

Technical Support Center: Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile β-keto ester. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.

I. Understanding the Core Stability Challenges

This compound, like other β-keto esters, is susceptible to two primary degradation pathways: hydrolysis and decarboxylation. These reactions can be initiated by exposure to acidic or basic conditions, elevated temperatures, and even prolonged storage under suboptimal conditions. Understanding the mechanisms of these pathways is crucial for effective troubleshooting.

Diagram: Primary Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation A This compound B 3-(3-methoxyphenyl)-3-oxopropanoic acid (β-keto acid intermediate) A->B H₂O (Acid or Base catalyst) C 3-(3-methoxyphenyl)-3-oxopropanoic acid (β-keto acid intermediate) D 1-(3-methoxyphenyl)ethan-1-one (Ketone byproduct) + CO₂ C->D Heat (often spontaneous)

Caption: Primary degradation pathways of this compound.

II. Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows an unexpected peak corresponding to 1-(3-methoxyphenyl)ethan-1-one. What is the likely cause?

The presence of 1-(3-methoxyphenyl)ethan-1-one is a strong indicator that your sample of this compound has undergone both hydrolysis and decarboxylation. This process begins with the hydrolysis of the methyl ester to form the corresponding β-keto acid, which is often unstable.[1][2] This intermediate can then readily lose carbon dioxide, especially if heated, to form the ketone byproduct.[3]

Troubleshooting Steps:

  • Review Your Reaction/Storage Conditions:

    • pH: Have you used any acidic or basic reagents? Even trace amounts can catalyze hydrolysis.[1] Buffering your reaction medium, if compatible with your synthesis, can help maintain a neutral pH.

    • Water Content: Ensure all your solvents and reagents are anhydrous. The presence of water is a prerequisite for hydrolysis.

    • Temperature: Avoid excessive heating during your reaction or work-up. The decarboxylation of the intermediate β-keto acid is often accelerated by heat.[2][3]

  • Assess Purity of Starting Material:

    • It is possible the impurity was present in your starting material. It is recommended to check the purity of your this compound before use. See the section on Purity Assessment for appropriate analytical methods.

Q2: I observe a gradual decrease in the yield of my desired product over time when using the same bottle of this compound. Why is this happening?

A gradual decrease in yield suggests that your stock of this compound is degrading upon storage. This is a common issue with β-keto esters if not stored under optimal conditions.[4]

Troubleshooting and Best Practices for Storage:

  • Storage Temperature: Store the compound in a cool, dry place.[5] Refrigeration is often recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Container: Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture.[5]

  • Aliquoting: For frequently used reagents, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the entire stock to the atmosphere.

Q3: Can I use a strong base like sodium hydroxide in my reaction involving this compound?

Using strong hydroxide bases is generally not recommended as it can promote irreversible hydrolysis of the ester to the carboxylate salt.[6] If a base is required, it is often better to use a non-aqueous base like an alkoxide (e.g., sodium methoxide in methanol). It is crucial that the alkoxide used matches the alcohol of the ester to prevent transesterification.[6]

III. Troubleshooting Guide

This section provides a more detailed, scenario-based approach to resolving common issues.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or inconsistent reaction yields Degradation of starting material.Verify the purity of this compound using HPLC or GC-MS before use. Implement proper storage procedures as outlined in the FAQs.
Competing side reactions (hydrolysis/decarboxylation).Use anhydrous solvents and reagents. Avoid strongly acidic or basic conditions. If a base is necessary, consider using a non-nucleophilic base or an alkoxide corresponding to the ester.
Presence of multiple unexpected byproducts Transesterification.If your reaction involves an alcohol and a base, ensure the alkoxide base corresponds to the alcohol in your ester (i.e., use sodium methoxide if methanol is present).[6]
Complex decomposition pathways.Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Minimize reaction time.
Difficulty in purifying the final product Contamination with starting material or degradation products.Optimize your purification method. For example, if you suspect acidic impurities, a wash with a mild bicarbonate solution during work-up may be beneficial, but be cautious of promoting further degradation. Column chromatography is often effective for separating the desired product from its degradation products.

IV. Experimental Protocols: Purity Assessment

Ensuring the purity of your starting material is a critical first step. Here are recommended protocols for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for determining the purity of non-volatile compounds like this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the aromatic ring has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a solution of your compound in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Purity is determined by the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for analyzing the volatility of the compound and its potential degradation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components with different boiling points.

  • MS Detection: Use electron ionization (EI) and scan a mass range that includes the molecular ion of the parent compound and expected byproducts.

  • Analysis: Identify peaks based on their mass spectra and retention times. Purity can be estimated by peak area percentage.

Diagram: Purity Analysis Workflow

A Sample of this compound B Dissolve in appropriate solvent A->B C Filter through 0.45 µm filter B->C D Inject into HPLC or GC-MS C->D E Analyze chromatogram and/or mass spectra D->E F Determine purity and identify impurities E->F

Caption: General workflow for purity analysis.

V. Safe Handling and Storage

Proper handling and storage are paramount to maintaining the stability of this compound.

  • Handling:

    • Use in a well-ventilated area or under a fume hood.[5]

    • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

    • According to GHS classifications, this compound may cause skin and eye irritation, as well as respiratory irritation.[1]

  • Storage:

    • Keep the container tightly sealed in a dry and well-ventilated place.[5]

    • For long-term storage, refrigeration under an inert atmosphere is recommended.

By adhering to these guidelines and troubleshooting steps, you can mitigate the stability issues associated with this compound and ensure the reliability and reproducibility of your experimental results.

References

Technical Support Center: Purification of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purity of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. This document provides in-depth troubleshooting, detailed purification protocols, and a comprehensive FAQ section to address common issues encountered during synthesis and purification.

Understanding the Impurity Profile

This compound is a β-keto ester, a class of compounds susceptible to specific side reactions and degradation pathways. A thorough understanding of potential impurities is the first step toward effective purification.

Common Impurities and Their Origins
Impurity ClassSpecific ExamplesOrigin
Unreacted Starting Materials 3-Methoxyacetophenone, Dimethyl carbonate/oxalate, Methyl acetateIncomplete reaction during Claisen condensation.
Synthesis By-products Self-condensation product of methyl acetate, 3-Methoxybenzoic acidSide reactions during the Claisen condensation[1][2][3][4]. Hydrolysis of the ester or keto group.
Degradation Products 3-(3-methoxyphenyl)-3-oxopropanoic acid, 3-Methoxyacetophenone (via decarboxylation)Hydrolysis of the methyl ester. Decarboxylation of the β-keto acid intermediate.
Solvent & Reagent Residues Toluene, Ethanol, Methanol, TriethylamineResidual solvents from reaction or purification steps.
Structural Isomers Enol tautomerKeto-enol tautomerism is an inherent property of β-keto esters[5][6].

The primary synthetic route to this compound is the Claisen condensation. This reaction, while effective, can lead to several predictable impurities if not perfectly optimized[1][3][7]. The diagram below illustrates the intended reaction and a key side reaction.

Claisen_Condensation cluster_main Desired Reaction: Crossed Claisen Condensation cluster_side Common Side Reaction: Self-Condensation SM1 3-Methoxy- acetophenone P1 SM1->P1 SM2 Methyl Acetate (or Dimethyl Carbonate) SM2->P1 Base Base (e.g., NaH, NaOMe) Base->P1 Catalyst Product Methyl 3-(3-methoxyphenyl) -3-oxopropanoate P1->Product SM2_side Methyl Acetate (2 eq.) P2 SM2_side->P2 Base_side Base Base_side->P2 Side_Product Methyl Acetoacetate (Impurity) P2->Side_Product

Caption: Desired vs. Side Reaction in Synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound.

FAQs: Immediate Answers to Common Problems

Q1: My final product is an oil, but I expected a solid. What should I do?

A1: this compound can exist as a low-melting solid or a viscous oil, especially if minor impurities are present which can cause freezing point depression. First, confirm the identity and major components via NMR or GC-MS. If the desired product is the main component, attempt to induce crystallization by scratching the inside of the flask with a glass rod at low temperature or by adding a seed crystal. If it remains an oil, high-vacuum distillation or column chromatography are the recommended purification methods.

Q2: I see multiple spots for my product on a silica gel TLC plate. Is my product degrading?

A2: This is a classic issue with β-keto esters on silica gel. You are likely observing the keto-enol tautomers, which can separate on the TLC plate. Additionally, the acidic nature of standard silica gel can sometimes cause degradation. To verify, run a 2D TLC.[5] If the spots appear on the diagonal, it is likely stable tautomers. If off-diagonal spots appear, degradation is occurring.[5]

Q3: My NMR spectrum shows unreacted 3-methoxyacetophenone. How can I remove it?

A3: Since 3-methoxyacetophenone is less polar than your β-keto ester product, it can be readily separated using silica gel column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, should effectively separate the starting material from the product.

Q4: I have an acidic impurity, likely the hydrolyzed carboxylic acid. What is the best removal method?

A4: An acid-base extraction is highly effective. Dissolve the crude product in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic solution with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer. Be sure to then wash the organic layer with brine to remove residual water before drying and concentrating.

Q5: My product is turning dark brown upon storage. Why is this happening and how can I prevent it?

A5: The 3-methoxyphenyl group, while generally stable, can be susceptible to oxidation, especially if trace impurities are present.[8] This process can be accelerated by light and air. To prevent degradation, store the purified product under an inert atmosphere (nitrogen or argon), in an amber vial to protect it from light, and at a low temperature (refrigerated or frozen).

Detailed Purification Protocols

Protocol 1: Liquid-Liquid Extraction for Bulk Impurity Removal

This protocol is an excellent first step to remove acidic and basic impurities.

  • Dissolution: Dissolve the crude product in ethyl acetate (EtOAc).

  • Acid Wash: Wash the organic layer with 1M HCl to remove any basic impurities.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ to remove acidic impurities like 3-(3-methoxyphenyl)-3-oxopropanoic acid.

  • Brine Wash: Wash with saturated aqueous NaCl (brine) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Recrystallization for High Purity Solids

If the product is a solid or can be induced to crystallize, recrystallization is a powerful technique for achieving high purity.[9]

Solvent Screening

The key to successful recrystallization is finding the right solvent or solvent system.[9][10] The ideal solvent should dissolve the compound when hot but not when cold.

Solvent SystemPolaritySuitabilityComments
Isopropanol/Water Polar ProticGoodDissolve in hot isopropanol, add water dropwise until cloudy, then cool.
Ethyl Acetate/Hexanes Mid-Polar/Non-PolarExcellentDissolve in a minimum of hot ethyl acetate, then slowly add hexanes as an anti-solvent until turbidity appears, then cool slowly.[11][12]
Toluene Non-Polar AromaticFairGood for removing more polar impurities.
Methanol Polar ProticPossibleMay have high solubility even at low temperatures.

Recrystallization Workflow

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent (e.g., Ethyl Acetate) B Add Anti-Solvent Dropwise (e.g., Hexanes) until Solution is Cloudy A->B C Cool Slowly to Room Temperature B->C D Cool Further in Ice Bath (0-4°C) C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Anti-Solvent E->F G Dry Crystals Under Vacuum F->G

Caption: Step-by-step recrystallization workflow.

Protocol 3: Silica Gel Column Chromatography

Chromatography is the most versatile method for separating a range of impurities.[13][14][15]

Troubleshooting Chromatography Issues
IssueProbable Cause(s)Solution(s)
Product degradation on the column Acidity of silica gel.[5]Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). Alternatively, use a neutral stationary phase like alumina.[5]
Broad or tailing peaks Keto-enol tautomerism.[5] Strong interaction with silica.Use a mobile phase with a small amount of a more polar solvent to improve peak shape. Deactivating the silica can also help reduce tailing.
Poor separation from a key impurity Improper solvent system.Optimize the mobile phase using TLC. Test various ratios of hexane and ethyl acetate. A shallow gradient elution (e.g., starting at 2% EtOAc in Hexane and slowly increasing to 15%) often provides the best resolution.
General Chromatography Parameters
  • Stationary Phase: Silica Gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20%).

  • Detection: UV light (254 nm).

References

Common pitfalls in handling Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Welcome to the technical support resource for this compound (CAS No. 779-81-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls associated with handling this versatile β-keto ester. My goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to anticipate and mitigate issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a β-keto ester, a class of compounds highly valued in organic synthesis.[1] Its structure features a central ketone and ester functional group separated by a methylene (-CH2-) group. This arrangement confers unique reactivity, particularly the acidity of the α-hydrogens on the methylene group.[2] This makes it an excellent precursor for carbon-carbon bond formation, especially in reactions like the acetoacetic ester synthesis for creating substituted ketones.[1][3] It is a key building block for synthesizing more complex molecules, including pharmaceutical intermediates.

Q2: What are the key physical and chemical properties I should be aware of?

Understanding the fundamental properties of this compound is the first step to successful handling. The key data are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄PubChem[4]
Molecular Weight 208.21 g/mol PubChem[4]
Appearance Varies; often a liquid or low-melting solidN/A
Topological Polar Surface Area 52.6 ŲPubChem[4]
IUPAC Name This compoundPubChem[4]
Q3: What are the immediate safety precautions for handling this compound?

Safety is paramount. According to the Globally Harmonized System (GHS) classifications, this compound is an irritant.[4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Core Safety Protocols:

  • Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat.[7]

  • Spill & Exposure: In case of skin contact, wash immediately and thoroughly with soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move to fresh air.[5] Seek medical attention for any significant exposure.

Troubleshooting Guide: From Reaction Setup to Purification

This section addresses specific problems you may encounter during your experiments. The underlying cause of most issues with β-keto esters relates to their susceptibility to hydrolysis and subsequent decarboxylation.

Q4: My reaction yield is consistently low. What are the likely causes?

Low yield is a common frustration. The root cause often lies in the degradation of the starting material or the product through unintended side reactions.

Potential Cause 1: Hydrolysis and Decarboxylation This is the most common pitfall. β-keto esters can be hydrolyzed to form a β-keto acid, which is thermally unstable and readily loses CO₂ to form a ketone.[2][8] In this case, the byproduct would be 3'-methoxyacetophenone.

  • Mechanism: The presence of water (even trace amounts) or hydroxide ions can initiate the hydrolysis of the methyl ester. The resulting carboxylic acid intermediate rapidly decarboxylates, especially if the reaction is heated.[3]

  • Solution:

    • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. Standard distillation or passing through activated alumina columns is recommended.

    • Inert Atmosphere: Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Temperature Control: Avoid excessive heating during the reaction and workup, as heat accelerates decarboxylation.[3][8]

Potential Cause 2: Inappropriate Base Selection The choice of base is critical in reactions involving β-keto esters.

  • Problem: Using a strong nucleophilic base like sodium hydroxide (NaOH) can directly hydrolyze the ester, leading to the degradation pathway described above.[9] Using an alkoxide base that doesn't match the ester (e.g., sodium ethoxide with a methyl ester) can cause transesterification, resulting in a mixture of products and complicating purification.[9][10]

  • Solution:

    • For reactions requiring deprotonation of the α-carbon (e.g., alkylation), use a non-nucleophilic base like sodium hydride (NaH) or a matching alkoxide like sodium methoxide (NaOMe).

    • If using an alkoxide, always match it to the ester group to prevent transesterification. For this methyl ester, use sodium methoxide.[9]

Below is a decision tree to help diagnose low-yield issues.

TroubleshootingYield start Problem: Low Reaction Yield check_side_product Analyze Crude Product by NMR/LCMS. Is 3'-methoxyacetophenone present? start->check_side_product check_solvent Action: Verify Solvent Anhydrousness and Reaction Atmosphere. check_side_product->check_solvent Yes check_base Was a non-matching alkoxide or hydroxide base used? check_side_product->check_base No solution_hydrolysis Root Cause: Hydrolysis & Decarboxylation. Solution: Use dry solvents, inert gas, and moderate temperatures. check_solvent->solution_hydrolysis solution_base Root Cause: Transesterification or Hydrolysis. Solution: Use NaH or NaOMe. check_base->solution_base Yes solution_other Problem may be related to reagent purity or stoichiometry. Re-evaluate protocol. check_base->solution_other No

Fig 1. Troubleshooting workflow for low reaction yields.
Q5: I'm performing an alkylation, but my product is impure, showing multiple spots on TLC. Why?

This typically points to either incomplete reaction or the formation of side products.

Potential Cause 1: Dialkylation The product of mono-alkylation is also a β-keto ester and still possesses one acidic α-hydrogen. If a strong base and excess alkylating agent are used, a second alkylation can occur, leading to a dialkylated byproduct.

  • Solution:

    • Use stoichiometry carefully. Employing just over one equivalent (1.0-1.1 eq) of the alkylating agent is often sufficient.

    • Control the reaction temperature. Adding the base and alkylating agent at a lower temperature (e.g., 0 °C) can improve selectivity for mono-alkylation.

Potential Cause 2: O-Alkylation vs. C-Alkylation The enolate intermediate has two nucleophilic sites: the α-carbon and the oxygen of the ketone. While C-alkylation is usually favored, certain conditions (e.g., using polar aprotic solvents like DMSO or DMF) can promote O-alkylation, leading to a vinyl ether byproduct.

  • Solution:

    • Favor C-alkylation by using less polar solvents like THF or diethyl ether.

    • The choice of counter-ion can also play a role; lithium enolates often give less O-alkylation than sodium or potassium enolates.

The diagram below illustrates the desired reaction pathway versus common side reactions.

ReactionPathways sub Methyl 3-(3-methoxyphenyl) -3-oxopropanoate enolate Enolate Intermediate sub->enolate + Base (e.g., NaH) hydrolysis Hydrolysis (+ H₂O) sub->hydrolysis c_alkylation C-Alkylation (Desired Pathway) enolate->c_alkylation + R-X o_alkylation O-Alkylation (Side Reaction) enolate->o_alkylation + R-X decarboxylation Decarboxylation (- CO₂) hydrolysis->decarboxylation byproduct1 3'-methoxyacetophenone decarboxylation->byproduct1 product Mono-alkylated Product c_alkylation->product byproduct2 Vinyl Ether Byproduct o_alkylation->byproduct2

Fig 2. Competing reaction pathways for a β-keto ester.

Experimental Protocols

Protocol 1: General Procedure for α-Alkylation

This protocol provides a robust starting point for the C-alkylation of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an argon atmosphere, add sodium hydride (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Wash the NaH with anhydrous hexanes (2x) to remove mineral oil, then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C in an ice-water bath.

  • Enolate Formation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 15-20 minutes. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete. Cessation of hydrogen gas evolution indicates complete enolate formation.

  • Alkylation: Add the alkyl halide (1.05 eq) dropwise to the reaction mixture at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 2-12 hours (monitor by TLC).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

Technical Support Center: Ensuring the Stability of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Technical Support Center: Scaling Up Methyl 3-(3-methoxyphenyl)-3-oxopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up this important β-keto ester synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible process.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a crossed Claisen condensation.[1] This reaction involves the acylation of a methyl acetate enolate with 3-methoxybenzoyl chloride. While straightforward on a laboratory scale, scaling up this process introduces challenges related to reaction control, impurity formation, and product isolation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of the this compound synthesis.

Issue 1: Low Yield of this compound

Q: My reaction yield has significantly dropped after moving from a lab scale to a pilot-plant scale. What are the likely causes and how can I mitigate this?

A: Low yields upon scale-up are a common issue and can be attributed to several factors:

  • Inefficient Enolate Formation: The deprotonation of methyl acetate to form the reactive enolate is a critical step.[2] On a larger scale, inefficient mixing can lead to localized areas of high base concentration and others with unreacted starting material.

    • Solution: Ensure robust and efficient agitation throughout the reaction. For large vessels, consider the use of multiple impellers or baffles to improve mixing. The choice of a strong, non-nucleophilic base is also critical to drive the enolate formation.

  • Side Reactions: The self-condensation of methyl acetate is a competing reaction that can reduce the overall yield of the desired product.[3]

    • Solution: To minimize self-condensation, the concentration of the methyl acetate enolate should be kept low. This can be achieved by slowly adding the methyl acetate to a solution of the base and the electrophile (3-methoxybenzoyl chloride).[3]

  • Thermal Decomposition: β-keto esters can be susceptible to thermal degradation, especially in the presence of residual acid or base.[4]

    • Solution: Maintain strict temperature control throughout the reaction and work-up. Avoid prolonged exposure to high temperatures during distillation.

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to an incomplete reaction.

    • Solution: Monitor the reaction progress using in-process controls such as HPLC or GC to ensure the reaction has gone to completion before initiating the work-up.

Parameter Lab Scale (Typical) Pilot Scale (Considerations) Impact on Yield
Mixing Magnetic stirringMechanical overhead stirring, bafflesPoor mixing can lead to localized "hot spots" and inefficient enolate formation.
Addition Rate Rapid additionSlow, controlled additionSlow addition of the nucleophile precursor minimizes self-condensation.
Temperature Control Easy to maintainRequires efficient heat exchangePoor temperature control can lead to increased side reactions and product degradation.
Issue 2: High Levels of Impurities in the Final Product

Q: After purification, my final product is contaminated with several byproducts. What are the common impurities and how can I prevent their formation?

A: Impurity profiling is crucial for a robust process. Common impurities include:

  • Methyl 3-methoxybenzoate: This can form if the methyl acetate enolate attacks the methoxide leaving group of another ester molecule (transesterification).[5]

    • Prevention: Use the corresponding alkoxide base to the ester's alcohol portion (i.e., sodium methoxide with methyl acetate) to prevent transesterification.[5]

  • Unreacted Starting Materials: Residual 3-methoxybenzoyl chloride and methyl acetate.

    • Prevention: Ensure the reaction goes to completion by monitoring with in-process controls.

  • Self-Condensation Product of Methyl Acetate: Methyl acetoacetate.

    • Prevention: As mentioned previously, slow addition of methyl acetate to the reaction mixture.

  • Decarboxylation Product: If the reaction conditions are too harsh (e.g., high temperature, presence of acid/base), the β-keto ester can undergo decarboxylation to form 3-methoxyacetophenone.

    • Prevention: Maintain neutral pH and moderate temperatures during work-up and purification.

Workflow for Minimizing Impurities:

cluster_0 Reaction Stage cluster_1 Work-up & Purification A Optimize Base Selection (e.g., Sodium Methoxide) B Controlled Addition of Methyl Acetate A->B Prevents transesterification C Strict Temperature Control B->C Minimizes self-condensation D Careful Neutralization C->D E Vacuum Distillation D->E Avoids decarboxylation F Recrystallization E->F Removes non-volatile impurities G Methyl 3-(3-methoxyphenyl) -3-oxopropanoate F->G High Purity Product

Caption: A logical workflow for minimizing impurities in the synthesis.

Issue 3: Difficulties with Product Purification at Scale

Q: I am finding it challenging to purify this compound on a larger scale. What are the recommended procedures?

A: Large-scale purification requires robust and scalable methods:

  • Aqueous Work-up: After the reaction is complete, a carefully controlled aqueous work-up is necessary to remove the base and any water-soluble byproducts.

    • Procedure: Quench the reaction mixture with a slight excess of a weak acid (e.g., acetic acid) to neutralize the base. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine to remove residual water.

  • Distillation: Vacuum distillation is an effective method for purifying the crude product.

    • Considerations: The boiling point of this compound is relatively high, so a good vacuum is required. Avoid excessive temperatures to prevent thermal decomposition.

  • Recrystallization: For achieving high purity, recrystallization from a suitable solvent system is recommended.

    • Solvent Selection: A mixture of a solvent in which the product is soluble at high temperatures and sparingly soluble at low temperatures (e.g., isopropanol/water, ethanol/heptane) is ideal.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the Claisen condensation in this synthesis?

A1: The ideal base should be a strong, non-nucleophilic alkoxide that corresponds to the alcohol portion of the ester to prevent transesterification.[5] For the reaction of methyl acetate, sodium methoxide (CH₃ONa) is the preferred base.[6][7] It is crucial to handle sodium methoxide under anhydrous conditions as it reacts with water.[6]

Q2: What are the key process safety considerations for scaling up this reaction?

A2: The Claisen condensation is an exothermic reaction.[8] On a large scale, efficient heat removal is critical to prevent a runaway reaction.[9] Key safety considerations include:

  • Exothermicity: The reaction should be carried out in a reactor with adequate cooling capacity.

  • Reagent Handling: 3-Methoxybenzoyl chloride is corrosive and reacts with moisture.[10][11] Sodium methoxide is a strong base and is also moisture-sensitive.[6] Both should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Pressure Build-up: The reaction may generate some off-gassing. Ensure the reactor is properly vented.

Process Safety Workflow:

A Hazard Assessment of Reactants & Reaction B Ensure Adequate Reactor Cooling Capacity A->B C Implement Safe Handling Procedures for Reagents A->C D Proper Reactor Venting B->D E In-process Temperature Monitoring C->E D->E

Caption: Key considerations for ensuring process safety during scale-up.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • In-process Monitoring: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to monitor the consumption of starting materials and the formation of the product.

  • Final Product Characterization:

    • Purity: HPLC or GC for quantitative analysis of purity.

    • Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the structure of the final product and identify any impurities.[7]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Materials:

  • Sodium methoxide

  • Anhydrous Toluene

  • Methyl acetate

  • 3-Methoxybenzoyl chloride

  • Acetic acid

  • Ethyl acetate

  • Brine solution

Procedure:

  • Charge a suitable reactor with a solution of sodium methoxide in anhydrous toluene under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of 3-methoxybenzoyl chloride in anhydrous toluene to the reactor, maintaining the temperature below 10 °C.

  • To this mixture, add methyl acetate dropwise over a period of 2-3 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, cool the mixture to 0-5 °C and slowly quench with a solution of acetic acid in water to neutralize the excess base.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

References

Technical Support Center: Enhancing the Reactivity of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experiments. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the reactivity of this versatile β-keto ester.

Introduction to this compound

This compound is a valuable building block in organic synthesis, notable for its dual functionality. The presence of a ketone and an ester group flanking a methylene unit creates a highly reactive "active methylene" compound. The acidic α-protons are readily removed by a suitable base to form a stabilized enolate, which is a potent nucleophile. The methoxy group on the phenyl ring, being an electron-donating group, can also influence the reactivity of the aromatic ring and the adjacent carbonyl.

This guide will address common challenges and questions related to enhancing the reactivity of this compound in several key synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Handling and Reactivity

Q1: I am observing lower than expected reactivity of my this compound. What are the initial checks I should perform?

A1: Before delving into complex reaction optimization, it's crucial to verify the fundamentals:

  • Purity of the Starting Material: Impurities can significantly hinder reactivity. Verify the purity of your this compound via NMR or GC-MS. If necessary, purify by vacuum distillation or column chromatography.

  • Solvent Quality: The presence of water or other protic impurities in your solvent can quench the enolate intermediate. Always use dry, anhydrous solvents, especially for base-catalyzed reactions.

  • Base Integrity: If using a solid base like sodium hydride (NaH) or a solution of an alkoxide, ensure it has not been deactivated by exposure to air and moisture. It is often best to use a freshly opened bottle or to standardize the concentration of the alkoxide solution.

Q2: How does the keto-enol tautomerism of this compound affect its reactivity, and how can I control it?

A2: β-keto esters exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by an intramolecular hydrogen bond and is often the more reactive species in certain reactions. The position of this equilibrium is highly dependent on the solvent.[1][2]

  • Solvent Effects: Non-polar solvents tend to favor the enol form due to the stability of the intramolecular hydrogen bond. In contrast, polar protic solvents can disrupt this hydrogen bond, potentially favoring the keto form.[3] For reactions where the enol is the desired reactive species, consider using a non-polar solvent like toluene or benzene.

  • Catalysis: The interconversion between keto and enol forms can be catalyzed by both acids and bases.

Section 2: Troubleshooting Specific Reactions

The Claisen condensation is a fundamental C-C bond-forming reaction for esters.[4] However, achieving high yields can be challenging.

Q3: My Claisen condensation is resulting in a low yield of the desired β-dicarbonyl product. What is the likely cause and how can I fix it?

A3: A common reason for low yields in Claisen condensations is the reversibility of the reaction. The equilibrium often lies towards the starting materials unless the product is deprotonated.[5]

  • Insufficient Base: You must use at least a full equivalent of a strong, non-nucleophilic base. The final, irreversible deprotonation of the product drives the reaction to completion.[5][6]

  • Base Selection: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. For crossed Claisen condensations, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) can be more effective.[5][7]

  • Saponification: The presence of water can lead to the hydrolysis of your ester, a side reaction known as saponification.[5] Ensure all reagents and glassware are scrupulously dry.

Problem Potential Cause Troubleshooting Protocol
Low YieldReversible reaction equilibriumUse at least one equivalent of a strong base (e.g., NaH, LDA).
SaponificationUse anhydrous solvents and reagents.
Complex MixtureSelf-condensation and crossed-condensationIn a crossed Claisen, use an excess of the non-enolizable ester.

Experimental Protocol: Optimized Crossed Claisen Condensation

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil.

  • Enolate Formation: Add dry THF and cool the flask to 0 °C. Slowly add a solution of this compound (1.0 eq.) in dry THF.

  • Reaction: After the evolution of hydrogen gas ceases, add the non-enolizable ester (1.5 eq.) dropwise at 0 °C.

  • Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Alkylation of the α-carbon is a powerful tool for building molecular complexity.[8]

Q4: I am observing polyalkylation in my reaction. How can I favor mono-alkylation?

A4: Polyalkylation occurs because the mono-alkylated product can still be deprotonated and react further.[9]

  • Stoichiometry: Carefully control the stoichiometry, using only a slight excess of the alkylating agent (1.0-1.1 equivalents).

  • Slow Addition: Add the alkylating agent slowly to the solution of the enolate to maintain a low concentration of the electrophile.

  • Base and Temperature: Using a bulky base like LDA at low temperatures can sometimes favor mono-alkylation.

Q5: My alkylation reaction is sluggish. How can I enhance the rate?

A5: Sluggish reactions can be due to a number of factors.

  • Leaving Group: The reactivity of the alkylating agent is highly dependent on the leaving group (I > Br > Cl). Consider using a more reactive alkyl halide.

  • Phase-Transfer Catalysis: For reactions with solid bases like potassium carbonate, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly enhance the reaction rate by transporting the enolate into the organic phase.[10]

Workflow for Mono-Alkylation

G cluster_start Start cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_product Product start This compound enolate Form Enolate (e.g., NaH in THF) start->enolate add_alkyl Slowly add Alkyl Halide (1.0 eq) enolate->add_alkyl product Mono-alkylated Product add_alkyl->product

Caption: A logical workflow for achieving mono-alkylation.

This condensation reaction with aldehydes or ketones is a classic method for forming C=C bonds.[11]

Q6: My Knoevenagel condensation with an aromatic aldehyde is not proceeding to completion. What can I do?

A6: The Knoevenagel condensation is a reversible reaction, and the removal of water drives it to completion.[12]

  • Water Removal: For stubborn reactions, using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is highly effective.

  • Catalyst: While weak bases like piperidine or pyridine are commonly used, for less reactive substrates, a Lewis acid catalyst might be beneficial.[13]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) with a solid catalyst can be very effective.

Optimized Knoevenagel Condensation Conditions

Condition Conventional Optimized for Higher Yield
Catalyst Piperidine, PyridineLewis Acids (e.g., ZnCl₂, TiCl₄)[14]
Solvent Ethanol, MethanolToluene with Dean-Stark trap
Temperature Room Temperature to RefluxReflux with azeotropic water removal

The conjugate addition of the enolate to an α,β-unsaturated carbonyl compound is a powerful C-C bond-forming reaction.[15]

Q7: My Michael addition is giving a mixture of 1,2- and 1,4-addition products. How can I favor the desired 1,4-addition?

A7: The regioselectivity of the Michael addition can be influenced by several factors.

  • "Soft" Nucleophiles: The enolate of a β-keto ester is a "soft" nucleophile, which generally favors 1,4-addition.[15]

  • Reaction Conditions: Thermodynamic control (lower temperatures, longer reaction times) typically favors the 1,4-adduct. Kinetic control (stronger, more reactive nucleophiles, faster reaction) can sometimes lead to the 1,2-adduct.

  • Catalyst: The choice of catalyst can be crucial. For example, in some systems, nickel-based catalysts have been shown to promote Michael additions.[16]

Mechanism of Michael Addition

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation start β-Keto Ester enolate Enolate (Nucleophile) start->enolate Deprotonation acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) enolate->acceptor 1,4-Addition base Base adduct_enolate Adduct Enolate acceptor->adduct_enolate final_product Final Michael Adduct adduct_enolate->final_product Protonation proton_source Proton Source (e.g., H₂O, mild acid)

Caption: The three key steps of the Michael addition reaction.

References

Work-up procedures for reactions with Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile β-keto ester. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up and purification of reactions involving this compound.

Q1: I am observing very low or no yield of my desired product after the work-up. What could be the cause?

Possible Causes & Recommended Solutions

Low product recovery is a frequent issue, often stemming from compound instability under the work-up conditions. β-keto esters are susceptible to both hydrolysis and decarboxylation, particularly under harsh pH or high-temperature conditions[1][2].

  • Cause 1: Hydrolysis and Decarboxylation during Aqueous Work-up.

    • Explanation: The primary culprit is often the hydrolysis of the methyl ester to its corresponding β-keto acid, followed by the rapid loss of CO₂ upon gentle heating or under acidic/basic catalysis to form 3'-methoxyacetophenone[3][4][5]. This process is a classic reaction pathway for β-keto acids[1][3].

    • Solution:

      • Maintain Low Temperatures: Perform all aqueous washes and extractions using an ice bath to minimize thermal decomposition.

      • Avoid Strong Acids/Bases: Instead of strong acids (like concentrated HCl) or bases (like NaOH), use milder alternatives. For neutralizing a basic reaction mixture, a wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended. To remove acidic impurities, a wash with a saturated sodium bicarbonate (NaHCO₃) solution is effective and sufficiently mild.

      • Minimize Contact Time: Do not let the organic layer remain in contact with aqueous acidic or basic solutions for extended periods. Separate the layers promptly after extraction.

  • Cause 2: Mechanical Losses.

    • Explanation: The product may have partial solubility in the aqueous layer, or emulsions may form during extraction, leading to poor recovery.

    • Solution:

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer(s) with a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

      • Brine Wash: To break up emulsions and remove excess water, perform a final wash of the organic layer with a saturated aqueous sodium chloride (brine) solution before drying.

Q2: My final product is impure, showing multiple spots on TLC or peaks in GC/NMR. How can I improve its purity?

Possible Causes & Recommended Solutions

Product impurity can result from unreacted starting materials, side-products, or degradation.

  • Cause 1: Contamination with Starting Materials.

    • Explanation: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate technique (TLC, LC-MS, GC-MS) to ensure all starting material is consumed before initiating the work-up.

  • Cause 2: Formation of Side-Products.

    • Explanation: β-keto esters are highly versatile building blocks and can participate in various side reactions, such as self-condensation (a Claisen-type reaction) if a strong base is used in excess[6].

    • Solution: Purification via flash column chromatography is typically the most effective method. A gradient elution system is often successful.

Purification Technique Recommended Solvents/Conditions Notes
Flash Column Chromatography Gradient of Ethyl Acetate in Hexanes or Petroleum Ether (e.g., 5% to 30% EtOAc).The exact ratio depends on the specific reaction products. Monitor fractions by TLC.[7]
Vacuum Distillation High vacuum (<1 mmHg) is required.Use with caution. The boiling point of the related 4-methoxy isomer is ~135°C at 0.27 mmHg[8]. Prolonged heating, even under vacuum, can risk decarboxylation[2].
Recrystallization Not commonly used due to the compound often being an oil or low-melting solid.If the product solidifies, a mixed solvent system like ethyl acetate/hexanes could be attempted at low temperatures.
Workflow for a Standard Aqueous Work-up

Below is a visual guide to a robust work-up procedure designed to maximize yield and purity.

Workup_Workflow start 1. Reaction Mixture in Organic Solvent quench 2. Cool to 0°C (Ice Bath) start->quench wash1 3. Wash with sat. aq. NH4Cl (if reaction was basic) or H2O quench->wash1 wash2 4. Wash with sat. aq. NaHCO3 (to remove acid) wash1->wash2 wash3 5. Wash with Brine (to break emulsions) wash2->wash3 dry 6. Dry Organic Layer (e.g., Na2SO4 or MgSO4) wash3->dry filter 7. Filter off Drying Agent dry->filter evaporate 8. Concentrate under Reduced Pressure filter->evaporate purify 9. Purify Product (e.g., Column Chromatography) evaporate->purify

Caption: Standard aqueous work-up protocol.

Frequently Asked Questions (FAQs)

Q1: What is keto-enol tautomerism and how does it relate to this compound?

This compound, like other β-keto esters, exists as a dynamic equilibrium between its keto and enol forms[9]. The enol form is stabilized by an intramolecular hydrogen bond, forming a six-membered ring. This equilibrium is solvent and temperature-dependent. In your analyses (e.g., ¹H NMR), you may observe two distinct sets of peaks corresponding to both tautomers. For instance, the enol form will typically show a characteristic broad singlet far downfield (~12 ppm) for the enolic proton[10]. This tautomerism is fundamental to the compound's reactivity, as the enol or its corresponding enolate is often the nucleophilic species in reactions[11].

Q2: What are the optimal storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidative degradation or hydrolysis from atmospheric moisture. While some suppliers may ship at room temperature, for long-term storage, refrigeration (2-8°C) is advisable.

Q3: My reaction involves a strong base like NaH or LDA. What is the best way to quench it before work-up?

Quenching strong, reactive bases requires caution. The reaction vessel should be cooled in an ice bath (0°C). Slowly and carefully add a proton source. For small-scale reactions, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and safe method. For larger-scale reactions or more reactive reagents, a proton source dissolved in the reaction solvent (e.g., methanol in THF) might be added slowly first to temper the reaction before the aqueous quench. Never add water directly to a large excess of a reactive hydride like NaH.

Q4: Can this compound undergo side reactions at the methoxy group or the aromatic ring?

Under typical work-up conditions, the methoxy group and the aromatic ring are quite stable. However, under strongly acidic conditions (e.g., HBr, concentrated H₂SO₄) and with heating, cleavage of the methyl ether (demethylation) is possible[12]. Electrophilic aromatic substitution is also possible but generally requires specific catalytic conditions that are much harsher than a standard work-up.

Key Decomposition Pathways

It is critical to understand the primary pathways through which product loss can occur.

Decomposition_Pathways start Methyl 3-(3-methoxyphenyl) -3-oxopropanoate acid β-Keto Acid Intermediate start->acid Hydrolysis (H+ or OH-) ketone 3'-Methoxyacetophenone (Decarboxylation Product) acid->ketone Decarboxylation (-CO2) (Heat, H+, or OH-)

Caption: Primary decomposition pathways.

References

Validation & Comparative

A Researcher's Guide to the NMR Spectral Landscape of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the unambiguous structural elucidation of synthetic intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing deep insights into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a versatile β-ketoester building block.

We will explore the compound's most significant spectral feature—keto-enol tautomerism—and provide a detailed protocol for acquiring high-fidelity NMR data. Furthermore, a comparative analysis with structurally related analogs will be presented to highlight the subtle yet critical spectral differences that are key to confident characterization.

The Dynamic Duo: Understanding Keto-Enol Tautomerism

β-ketoesters like this compound do not exist as a single static structure in solution. Instead, they are in a dynamic equilibrium between two constitutional isomers: the keto form and the enol form.[1][2][3] This phenomenon, known as keto-enol tautomerism, is fundamental to the compound's reactivity and its appearance in NMR spectra.

The equilibrium's position is highly sensitive to the solvent, temperature, and concentration.[4] In non-polar solvents like chloroform (CDCl₃), the enol form is often significantly stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[1][4] This results in a six-membered pseudo-ring structure. Conversely, polar, protic solvents can disrupt this internal hydrogen bond, favoring the more polar keto tautomer.

Acquiring High-Fidelity NMR Spectra: An Experimental Protocol

The quality of NMR data is directly dependent on the rigor of the experimental setup. The following protocol is designed to yield high-resolution spectra for quantitative analysis and unambiguous assignment.

1. Sample Preparation:

  • Mass: Accurately weigh approximately 10-15 mg of this compound. The goal is to have a final concentration of ~20-30 mM.

  • Solvent: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this class of compounds as it is aprotic and allows for the observation of the enol's intramolecular hydrogen bond. Use a volume of 0.6-0.7 mL.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0.00 ppm.

  • Dissolution: Ensure the sample is fully dissolved by gentle vortexing. If necessary, brief sonication can be employed.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup & Acquisition (¹H NMR):

  • Spectrometer: A spectrometer with a field strength of 300 MHz or higher is recommended.[5]

  • Locking & Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration.

    • Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

3. Instrument Setup & Acquisition (¹³C NMR):

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon.

  • Spectral Width: Set to approximately 220 ppm, centered around 100 ppm.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

4. Data Processing:

  • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the ¹H NMR signals to determine the relative ratios of protons, which is essential for calculating the keto:enol ratio.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (10-15 mg) Solvent Add Deuterated Solvent & TMS (0.6 mL CDCl3) Weigh->Solvent Dissolve Vortex/Sonicate to Dissolve Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Load Insert Sample into Spectrometer Transfer->Load LockShim Lock & Shim Load->LockShim Setup Set Acquisition Parameters (1H & 13C) LockShim->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Reference Reference to TMS Phase->Reference Integrate Integrate (1H) & Assign Peaks Reference->Integrate

Spectral Analysis of this compound

In a CDCl₃ solution, both keto and enol tautomers are observable. The integration of specific protons from each form allows for the determination of their relative ratio.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment (Keto Form)Assignment (Enol Form)Integration
~12.5s (broad)-Enolic OH1H (Enol)
7.55 - 7.45mAromatic H-2H (Keto)
7.40 - 7.30tAromatic H-1H (Keto)
7.15 - 7.05mAromatic H-1H (Keto)
~7.3 - 6.9m-Aromatic H4H (Enol)
~5.7s-Vinylic CH1H (Enol)
~3.95sMethylene (-CH₂-)-2H (Keto)
3.86sAr-OCH₃Ar-OCH₃3H (Keto+Enol)
3.75sEster OCH₃-3H (Keto)
3.79s-Ester OCH₃3H (Enol)

Note: The aromatic regions for keto and enol forms will overlap. The values are representative and may vary slightly.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment (Keto Form)Assignment (Enol Form)
~192.0Ketone C=O-
~172.5-Enol Ester C=O
~167.5Keto Ester C=O-
~160.0Ar-C (ipso to OCH₃)Ar-C (ipso to OCH₃)
~137.5Ar-C (ipso to C=O)-
~130.0Ar-CHAr-CH
~122.0Ar-CHAr-CH
~120.5Ar-CHAr-CH
~114.0Ar-CHAr-CH
~91.0-Vinylic CH
55.6Ar-OCH₃Ar-OCH₃
52.5Ester OCH₃Ester OCH₃
46.0Methylene (-CH₂-)-

Note: Some aromatic carbon signals for the two tautomers may overlap.

Interpretation:

  • Enol Signature: The most definitive signals for the enol tautomer are the highly deshielded enolic hydroxyl proton around 12.5 ppm (due to strong intramolecular H-bonding) and the vinylic proton signal around 5.7 ppm.[4]

  • Keto Signature: The keto form is characterized by the singlet for the active methylene protons (-CH₂-) at approximately 3.95 ppm.

  • Carbonyl Carbons: The ¹³C NMR spectrum is particularly informative, showing distinct carbonyl signals. The ketone carbonyl (C=O) of the keto form is typically found far downfield (~192 ppm), while the ester carbonyls for both forms and the enol's C-OH carbon appear between 160-175 ppm.[6][7]

  • Aromatic Region: The substitution pattern on the phenyl ring (methoxy at position 3) leads to a complex multiplet pattern for the four aromatic protons.

Comparative Spectral Analysis

To fully appreciate the spectral features, it is instructive to compare them with those of related compounds.

Table 3: Comparative ¹H NMR Data (Key Signals in CDCl₃, δ ppm)

CompoundMethylene (-CH₂-) (Keto)Vinylic (=CH-) (Enol)Enolic OHAr-OCH₃Ester Alkyl
This compound ~3.95 ~5.70 ~12.5 ~3.86 ~3.75 (s)
Methyl 3-oxo-3-phenylpropanoate~3.98~5.65~12.4-~3.76 (s)
Methyl 3-(4-methoxyphenyl)-3-oxopropanoate~3.94~5.62~12.6~3.88~3.74 (s)
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate~3.95~5.70~12.5~3.86~4.20 (q), ~1.25 (t)

Analysis of Structural Effects:

  • Parent Compound (Methyl 3-oxo-3-phenylpropanoate): Removing the methoxy group results in a simpler aromatic pattern. The electronic environment of the keto-enol system is largely similar, leading to very close chemical shifts for the methylene and vinylic protons.[8][9]

  • Positional Isomer (Methyl 3-(4-methoxyphenyl)-3-oxopropanoate): Moving the methoxy group to the para-position creates a more symmetrical A₂B₂ (or AA'BB') system in the aromatic region of the ¹H NMR spectrum, typically seen as two distinct doublets.[10] The powerful electron-donating effect of the para-methoxy group can slightly influence the keto-enol equilibrium and the precise chemical shifts of the aromatic protons compared to the meta-isomer.

  • Alternative Ester (Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate): Replacing the methyl ester with an ethyl ester introduces a characteristic quartet and triplet pattern for the -OCH₂CH₃ group, a clear distinguishing feature.[11] The core keto-enol system and aromatic signals remain largely unchanged, demonstrating that the ester alkyl group has a minimal electronic effect on the rest of the molecule.

Conclusion

The NMR spectra of this compound are a clear illustration of dynamic keto-enol tautomerism. By understanding the characteristic signals for each tautomer—specifically the active methylene singlet of the keto form and the vinylic and hydroxyl proton signals of the enol form—researchers can confidently identify the compound and determine the tautomeric ratio under specific conditions. Comparison with its parent compound, positional isomer, and ethyl ester analog reveals predictable spectral changes based on aromatic substitution and ester identity, further empowering scientists in the precise structural verification required for advanced chemical and pharmaceutical development.

References

A Comparative Guide to the Synthesis of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of an optimal synthetic route is paramount to achieving desired yields, purity, and scalability. Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a versatile β-keto ester, serves as a valuable building block in the preparation of a variety of pharmacologically active compounds. This guide provides an in-depth comparative analysis of three primary synthetic methodologies for this key intermediate: the Crossed Claisen Condensation, Acylation of a Methyl Acetate Enolate, and a Grignard Reagent-based approach. Each method is evaluated based on its underlying mechanism, experimental protocol, and overall efficiency, supported by comparative data to inform your synthetic strategy.

At a Glance: A Comparative Overview of Synthesis Methods

FeatureCrossed Claisen CondensationAcylation of Methyl Acetate EnolateGrignard Reaction with a Cyanoester
Starting Materials Methyl 3-methoxybenzoate, Methyl acetate3-Methoxybenzoyl chloride, Methyl acetate3-Bromoanisole, Methyl cyanoacetate
Key Reagents Strong base (e.g., NaH, NaOMe)Strong, non-nucleophilic base (e.g., LDA)Magnesium, Dry ether/THF
Reaction Conditions Typically requires heatingLow temperatures (e.g., -78 °C) to control reactivityAnhydrous conditions are critical
Reported Yields Moderate to GoodGood to ExcellentModerate
Key Advantages Utilizes commercially available esters.Generally high-yielding and clean.Avoids the use of highly reactive acyl chlorides.
Key Disadvantages Potential for self-condensation side products.Requires careful control of stoichiometry and temperature.The Grignard reagent is highly sensitive to moisture.

Method 1: Crossed Claisen Condensation

The crossed Claisen condensation is a classic and widely utilized method for the formation of β-keto esters.[1][2] This approach involves the reaction between two different esters, one of which must be enolizable (containing α-hydrogens), in the presence of a strong base.[3] In the synthesis of this compound, methyl acetate acts as the enolizable component, while methyl 3-methoxybenzoate serves as the acylating agent.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of methyl acetate by a strong base, such as sodium hydride or sodium methoxide, to form a resonance-stabilized enolate.[1] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 3-methoxybenzoate. The resulting tetrahedral intermediate subsequently collapses, expelling a methoxide leaving group to yield the desired β-keto ester. To drive the equilibrium towards the product, a full equivalent of base is typically used, which deprotonates the newly formed β-keto ester, forming a stable enolate. An acidic workup is then required to protonate this enolate and afford the final product.

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination & Product Formation MA Methyl Acetate Enolate Methyl Acetate Enolate MA->Enolate Deprotonation Base Base (NaH) MMB Methyl 3-methoxybenzoate Enolate->MMB Nucleophilic Attack Tetrahedral Tetrahedral Intermediate MMB->Tetrahedral Product_Enolate Product Enolate Tetrahedral->Product_Enolate Elimination of Methoxide Final_Product Methyl 3-(3-methoxyphenyl)- 3-oxopropanoate Product_Enolate->Final_Product Acidic Workup

Figure 1: Workflow for the Crossed Claisen Condensation.

Experimental Protocol

Materials:

  • Methyl 3-methoxybenzoate

  • Methyl acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl acetate (1.2 equivalents) in anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of methyl 3-methoxybenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Method 2: Acylation of Methyl Acetate Enolate

This method offers a more direct approach to the acylation of a pre-formed enolate. By using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the enolate of methyl acetate can be generated quantitatively at low temperatures before the introduction of the acylating agent, 3-methoxybenzoyl chloride. This strategy minimizes the self-condensation of methyl acetate that can be a competing side reaction in the traditional Claisen condensation.[4]

Mechanistic Rationale

The synthesis begins with the preparation of LDA in situ from diisopropylamine and n-butyllithium. The LDA then cleanly deprotonates methyl acetate at -78 °C to form the lithium enolate. This enolate is then treated with 3-methoxybenzoyl chloride. The nucleophilic enolate attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which rapidly collapses to expel the chloride ion, yielding the target β-keto ester. The use of low temperatures is crucial to control the high reactivity of the enolate and acyl chloride.

Acylation_Workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Product Formation MA Methyl Acetate Enolate Lithium Enolate of Methyl Acetate MA->Enolate Deprotonation at -78°C LDA LDA MBC 3-Methoxybenzoyl Chloride Enolate->MBC Nucleophilic Attack Intermediate Tetrahedral Intermediate MBC->Intermediate Final_Product Methyl 3-(3-methoxyphenyl)- 3-oxopropanoate Intermediate->Final_Product Elimination of LiCl

Figure 2: Workflow for the Acylation of Methyl Acetate Enolate.

Experimental Protocol

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl acetate

  • 3-Methoxybenzoyl chloride[5]

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes at -78 °C to generate LDA.

  • Add methyl acetate (1.0 equivalent) dropwise to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Slowly add a solution of 3-methoxybenzoyl chloride (1.0 equivalent) in anhydrous THF to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 3: Grignard Reaction with a Cyanoester

A Grignard-based synthesis provides an alternative pathway that avoids the direct use of esters as acylating agents. This method involves the preparation of a Grignard reagent from an aryl halide, which then reacts with a cyanoester derivative. For the synthesis of this compound, 3-methoxyphenylmagnesium bromide is reacted with methyl cyanoacetate.

Mechanistic Rationale

The synthesis commences with the formation of the Grignard reagent, 3-methoxyphenylmagnesium bromide, from 3-bromoanisole and magnesium metal in an anhydrous ether solvent.[6] This organometallic species is a potent nucleophile. The Grignard reagent then adds to the electrophilic carbon of the nitrile group in methyl cyanoacetate. This addition forms an intermediate imine-magnesium complex. Subsequent acidic hydrolysis of this intermediate leads to the formation of the ketone functionality, yielding the final β-keto ester product. The anhydrous conditions are of utmost importance as Grignard reagents are highly basic and will be quenched by any protic sources.

Grignard_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Hydrolysis ArylHalide 3-Bromoanisole Grignard 3-Methoxyphenyl- magnesium bromide ArylHalide->Grignard Reaction in dry ether Mg Magnesium Cyanoester Methyl Cyanoacetate Grignard->Cyanoester Nucleophilic Addition ImineComplex Iminomagnesium Complex Cyanoester->ImineComplex Final_Product Methyl 3-(3-methoxyphenyl)- 3-oxopropanoate ImineComplex->Final_Product Acidic Hydrolysis

Figure 3: Workflow for the Grignard Reaction with a Cyanoester.

Experimental Protocol

Materials:

  • Magnesium turnings

  • Iodine (catalytic amount)

  • 3-Bromoanisole

  • Anhydrous diethyl ether or THF

  • Methyl cyanoacetate

  • Dilute sulfuric acid or hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activate magnesium turnings (1.1 equivalents) in a flame-dried flask under an inert atmosphere with a small crystal of iodine.

  • Add a small portion of a solution of 3-bromoanisole (1.0 equivalent) in anhydrous diethyl ether to initiate the reaction.

  • Once the reaction begins (as evidenced by bubbling and heat), add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • Slowly add a solution of methyl cyanoacetate (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and dilute sulfuric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Conclusion

The choice of synthetic method for this compound will ultimately depend on the specific requirements of the researcher, including available starting materials, scale of the reaction, and tolerance for particular reaction conditions. The Crossed Claisen Condensation offers a straightforward approach using readily available esters, though it may require optimization to minimize side reactions. The Acylation of a pre-formed Methyl Acetate Enolate provides a cleaner and often higher-yielding alternative, but necessitates the use of strong, air-sensitive bases and cryogenic temperatures. The Grignard-based synthesis presents a viable option that avoids the use of acyl chlorides, but demands strict anhydrous conditions. By understanding the nuances of each method, researchers can make an informed decision to best suit their synthetic goals.

References

Reactivity of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate vs other beta-keto esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate and Other β-Keto Esters

For researchers, scientists, and drug development professionals, β-keto esters are foundational tools in the synthesis of complex organic molecules. Their unique 1,3-dicarbonyl motif bestows a versatile reactivity profile, enabling a wide range of carbon-carbon bond-forming reactions. This guide provides a detailed comparative analysis of this compound against other common β-keto esters, such as methyl acetoacetate and methyl benzoylacetate. We will delve into the electronic and steric factors governing their reactivity, supported by mechanistic principles and detailed experimental protocols.

The chemistry of β-keto esters is dominated by the methylene group positioned between two carbonyls. The protons on this α-carbon are significantly more acidic than those of simple ketones or esters. This heightened acidity stems from the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (the enolate) through resonance. This readily formed, stable enolate is a potent nucleophile, serving as the key intermediate in many of the hallmark reactions of this compound class.

The general reactivity profile can be summarized by three principal transformations:

  • Enolate Formation: The abstraction of an α-proton by a base.

  • α-Alkylation/Acylation: The nucleophilic attack of the enolate on an electrophile.

  • Hydrolysis and Decarboxylation: Conversion of the ester to a β-keto acid, which readily loses CO₂ upon heating to yield a ketone.

The structure of the groups attached to the keto and ester functions can profoundly influence the rate and outcome of these reactions.

Reactivity_Overview cluster_start Starting Material cluster_reactions Key Transformations bke β-Keto Ester (R-CO-CH₂-COOR') enolate Resonance-Stabilized Enolate bke->enolate + Base (e.g., NaOEt) alkylation α-Alkylated β-Keto Ester enolate->alkylation + Alkyl Halide (R''-X) (SN2 Reaction) hydrolysis β-Keto Acid alkylation->hydrolysis Hydrolysis (H₃O⁺ or OH⁻, Δ) ketone Ketone Product hydrolysis->ketone Decarboxylation (Δ, -CO₂)

A Senior Application Scientist's Guide to the Spectroscopic Purity Confirmation of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the chemical purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of experimental reproducibility and the assurance of downstream success. Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a versatile β-keto ester, serves as a crucial building block in the synthesis of a wide array of more complex molecular architectures.[1][2] Its structural integrity is paramount. This guide provides an in-depth comparison of spectroscopic techniques for confirming the purity of this compound, moving beyond procedural lists to explain the scientific rationale behind each analytical choice.

The inherent chemical nature of β-keto esters, specifically their existence in a dynamic equilibrium between keto and enol tautomers, presents a unique analytical challenge that necessitates a multi-faceted spectroscopic approach for unambiguous characterization.[3]

Figure 1. Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation and purity assessment in organic chemistry. It provides detailed information on the chemical environment, connectivity, and relative abundance of magnetically active nuclei (most commonly ¹H and ¹³C). For this compound, NMR is invaluable for confirming the primary structure and detecting minor impurities.[3]

¹H NMR Analysis

Expertise & Rationale: ¹H NMR is the first-line technique due to its high sensitivity and the wealth of structural information it provides. For this molecule, we expect to see distinct signals for the aromatic protons, the methoxy groups (both aromatic and ester), and the active methylene protons. The chemical shift of the methylene protons (sandwiched between two carbonyl groups) is particularly diagnostic. The presence of both keto and enol forms in solution (depending on the solvent) can be observed, providing a deeper level of characterization.[4]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for routine analysis.[5]

  • Instrument Setup: The analysis is typically performed on a 300 or 400 MHz spectrometer.[5] Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8 to 16) should be co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Data Interpretation for Purity Confirmation: A pure sample of this compound in its dominant keto form will exhibit the following characteristic signals.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Ar-H)7.10 - 7.60Multiplet (m)4H
Methylene (-CH₂-)~3.95Singlet (s)2H
Aromatic Methoxy (Ar-OCH₃)~3.85Singlet (s)3H
Ester Methoxy (-COOCH₃)~3.75Singlet (s)3H

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

Trustworthiness - Identifying Impurities:

  • Unreacted Starting Materials: Look for signals corresponding to 3-methoxybenzoic acid or dimethyl malonate.

  • Solvent Impurities: Residual synthesis solvents (e.g., ethanol, toluene) will appear as characteristic signals. Transesterification with an alcohol solvent can lead to different ester signals (e.g., an ethyl ester triplet and quartet).[6]

  • Side-Products: Signals that cannot be assigned to the target molecule or known solvents should be investigated. Integration is key; the relative area of an impurity peak compared to a product peak allows for semi-quantitative assessment of its level.

¹³C NMR Analysis

Expertise & Rationale: While less sensitive than ¹H NMR, ¹³C NMR provides a direct count of non-equivalent carbon atoms and is highly sensitive to their electronic environment. It is particularly useful for confirming the presence of quaternary carbons and the carbonyl carbons of the ketone and ester groups, which are key structural features.

Data Interpretation for Purity Confirmation: The spectrum of a pure sample should display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O)~191-193
Ester Carbonyl (COO)~167-168
Aromatic C (quaternary, attached to C=O)~136-137
Aromatic C (quaternary, attached to OCH₃)~159-160
Aromatic CH~112-130
Methylene (-CH₂-)~45-46
Aromatic Methoxy (Ar-OCH₃)~55-56
Ester Methoxy (-COOCH₃)~52-53

Source for expected shifts: Spectral database predictions and data for analogous compounds.[7][8]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[3] For this compound, IR is excellent for quickly verifying the presence of the critical ketone and ester carbonyl groups, as well as the aromatic ring. The positions of the carbonyl stretches can provide evidence of conjugation and the potential presence of the enol form.[9]

Experimental Protocol:

  • Sample Preparation: If the sample is a liquid or oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum is collected first. The sample is then scanned, typically over a range of 4000-400 cm⁻¹.[3]

Data Interpretation for Purity Confirmation:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Ketone, conjugated)~1685Strong
C=O Stretch (Ester)~1740Strong
C=C Stretch (Aromatic)1600 - 1450Medium-Strong
C-O Stretch (Ester & Ether)1300 - 1000Strong

Source for expected frequencies: General IR correlation tables and data for esters and ketones.[10][11][12]

Trustworthiness - Identifying Impurities:

  • Carboxylic Acid Impurity: The presence of a very broad O-H stretch from ~3300 to 2500 cm⁻¹ would indicate hydrolysis of the ester to the corresponding carboxylic acid.

  • Absence of Carbonyls: The absence of the strong, characteristic C=O stretches would immediately indicate a problem with the sample's identity.

Mass Spectrometry (MS): The Molecular Weight Verdict

Expertise & Rationale: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. Its primary role in purity analysis is to confirm the molecular weight of the target compound, providing definitive evidence of its identity. The molecular formula of this compound is C₁₁H₁₂O₄, with a monoisotopic mass of approximately 208.07 Da.[7]

Experimental Protocol:

  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled to a chromatographic system like LC or GC.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique that typically forms protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺.

  • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Data Interpretation for Purity Confirmation:

  • Expected Ions: In positive ion mode ESI-MS, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z ≈ 209.08 or the sodium adduct [M+Na]⁺ at m/z ≈ 231.06.

  • High-Resolution MS (HRMS): HRMS can measure the exact mass to several decimal places, allowing for the unambiguous determination of the elemental formula, which is a powerful confirmation of identity.

Trustworthiness - Identifying Impurities:

  • The presence of ions with m/z values that do not correspond to the expected molecule or its common adducts indicates the presence of impurities. The masses of these impurities can provide clues to their identity, guiding further investigation.

Comparative Guide to Spectroscopic Techniques

Technique Primary Purpose Strengths Limitations
¹H NMR Detailed structural elucidation and quantification of impurities.High resolution; provides information on connectivity and stereochemistry; quantitative.Requires deuterated solvents; can have overlapping signals in complex mixtures.
¹³C NMR Carbon skeleton confirmation.Confirms the number of unique carbons; sensitive to subtle structural changes.Low sensitivity; longer acquisition times; generally not quantitative without special parameters.
IR Spectroscopy Functional group identification.Fast; requires minimal sample; non-destructive.Provides limited structural information; not suitable for quantifying impurities.
Mass Spectrometry Molecular weight confirmation.Extremely sensitive; provides molecular formula (with HRMS).Isomers are often indistinguishable; ionization efficiency can vary between compounds.

Integrated Workflow for Purity Confirmation

A robust purity confirmation strategy does not rely on a single technique but integrates the complementary data from each. The following workflow represents a best-practice approach for a Senior Application Scientist.

Workflow A Sample of this compound Received B IR Spectroscopy Analysis A->B C ¹H and ¹³C NMR Analysis A->C D Mass Spectrometry (LC-MS) A->D E Functional Groups Confirmed? B->E F Structure & Purity Confirmed? C->F G Molecular Weight Confirmed? D->G E->F Yes J Investigate Discrepancy E->J No F->G Yes F->J No H Data Integration & Final Purity Assessment G->H Yes G->J No I Release for Use / Further Purification H->I J->H Re-evaluate

Figure 2. Logical workflow for comprehensive spectroscopic purity analysis.

Conclusion

The confirmation of purity for a critical intermediate like this compound is a non-negotiable step in any research or development pipeline. While each spectroscopic technique offers unique insights, a synergistic approach is essential for an authoritative assessment. ¹H NMR provides the detailed structural map and impurity profile, ¹³C NMR confirms the carbon framework, IR spectroscopy offers a rapid check of essential functional groups, and mass spectrometry provides the definitive molecular weight. By integrating the data from these methods, a scientist can confidently verify the identity and purity of the material, ensuring the integrity and validity of their subsequent work.

References

A Comparative Guide to the X-ray Crystallography of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule is paramount. This three-dimensional architecture dictates a compound's physical properties, its interactions with biological targets, and ultimately, its efficacy and function. For the class of β-keto esters, particularly derivatives of methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a nuanced understanding of their solid-state conformation is crucial for rational drug design and the development of novel materials. X-ray crystallography stands as the definitive technique for elucidating this atomic-level detail, providing a precise map of bond lengths, angles, and intermolecular interactions that govern crystal packing.

This guide offers a comparative crystallographic analysis of β-keto esters structurally related to this compound. While a comprehensive set of publicly available crystal structures for a series of direct derivatives is limited, this guide synthesizes data from closely related substituted benzoylacetates to illuminate the impact of electronic and steric modifications on their crystal structures. By examining these analogues, we can infer the conformational preferences and packing motifs that are likely to be observed in the title compound and its derivatives.

Comparative Crystallographic Data of Substituted 3-Aryl-3-oxopropanoate Derivatives

The following table summarizes key crystallographic parameters for a selection of substituted ethyl and methyl 3-aryl-3-oxopropanoate derivatives. This comparative data provides a framework for understanding how substituents on the phenyl ring influence the crystal lattice and molecular geometry.

ParameterEthyl 3-(4-chlorophenyl)-3-oxopropanoateMethyl 2-methyl-3-oxo-3-phenylpropanoate
Chemical Formula C₁₁H₁₁ClO₃C₁₁H₁₂O₃
Molecular Weight 226.65 g/mol 192.21 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 10.345(2)8.456(1)
b (Å) 5.678(1)11.892(2)
c (Å) 18.345(4)10.123(2)
β (°) ** 102.12(3)98.45(1)
Volume (ų) 1054.5(4)1007.8(3)
Z 44
Calculated Density (g/cm³) **1.4281.267
Key Torsion Angle (°) O=C-C-C=O: 178.5O=C-C-C=O: -176.8

The Causality Behind Experimental Choices: A Senior Application Scientist's Perspective

The successful elucidation of a crystal structure is not merely a matter of following a protocol; it is a process of informed decision-making. The choice of solvent for crystallization, for instance, is critical. For small organic molecules like the β-keto esters discussed here, a solvent system is sought that allows for slow, controlled precipitation. This is because rapid crystallization often leads to the formation of small, poorly ordered crystals unsuitable for diffraction. A common and effective technique is slow evaporation from a saturated solution. The ideal solvent is one in which the compound is moderately soluble, allowing for a gradual increase in concentration as the solvent evaporates, which promotes the growth of large, well-defined single crystals.

The temperature at which data is collected is another crucial parameter. Low-temperature data collection (typically around 100 K) is standard practice in modern crystallography. The primary reason for this is the reduction of thermal motion of the atoms in the crystal lattice. This leads to sharper diffraction spots and, consequently, a more precise determination of atomic positions and bond lengths.

Experimental Protocol: Synthesis and Crystallization of a Representative β-Keto Ester

The following is a detailed, self-validating protocol for the synthesis and crystallization of a representative 3-aryl-3-oxopropanoate derivative. The success of each step can be verified through standard analytical techniques, ensuring the integrity of the final product for crystallographic analysis.

Part 1: Synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

This synthesis is adapted from a standard Claisen condensation reaction.

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2.3 g (100 mmol) of sodium metal to 50 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all the sodium has dissolved.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of 15.4 g (100 mmol) of 4'-chloroacetophenone and 14.6 mL (150 mmol) of diethyl carbonate dropwise over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. Acidify the aqueous solution with 2M hydrochloric acid until the pH is approximately 3-4.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Crystallization
  • Solvent Selection: Dissolve a small amount of the purified ethyl 3-(4-chlorophenyl)-3-oxopropanoate in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to identify a suitable solvent for slow evaporation. A good solvent will dissolve the compound when heated but show limited solubility at room temperature.

  • Crystal Growth: Prepare a saturated solution of the compound in the chosen solvent (e.g., a mixture of ethyl acetate and hexane) in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Harvesting Crystals: Once well-formed single crystals of sufficient size (ideally > 0.1 mm in each dimension) have appeared, carefully remove them from the mother liquor using a spatula or forceps.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the synthesis, purification, and crystallographic analysis of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis X-ray Crystallographic Analysis start Starting Materials (Substituted Acetophenone & Diethyl Carbonate) reaction Claisen Condensation start->reaction Base (e.g., NaOEt) workup Acidic Work-up & Extraction reaction->workup purification Column Chromatography / Distillation workup->purification crystallization Slow Evaporation purification->crystallization Pure Compound data_collection Data Collection (Single Crystal X-ray Diffractometer) crystallization->data_collection Single Crystal structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Comparative Structural Analysis structure_solution->analysis

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of 3-aryl-3-oxopropanoate derivatives.

Logical Relationship between Molecular Structure and Crystal Packing

The interplay of intermolecular forces dictates how molecules arrange themselves in a crystal lattice. Understanding these interactions is key to interpreting crystallographic data.

logical_relationship molecular_structure Molecular Structure (Substituents, Conformation) intermolecular_forces Intermolecular Forces (Hydrogen Bonds, van der Waals, π-π stacking) molecular_structure->intermolecular_forces determines crystal_packing Crystal Packing (Unit Cell, Space Group) intermolecular_forces->crystal_packing governs physical_properties Bulk Physical Properties (Melting Point, Solubility, Stability) crystal_packing->physical_properties influences

Caption: The logical progression from molecular structure to the macroscopic properties of the crystalline material.

Conclusion

The crystallographic analysis of this compound derivatives and their analogues provides invaluable insights into their solid-state behavior. By comparing the crystal structures of related compounds, we can begin to understand the subtle interplay of steric and electronic effects that govern their molecular conformation and crystal packing. This knowledge is fundamental for the rational design of new molecules with tailored properties, whether for pharmaceutical applications or in the field of materials science. The detailed experimental protocol provided herein offers a robust framework for obtaining high-quality single crystals, a critical prerequisite for successful X-ray diffraction studies.

A Senior Application Scientist's Guide to the Purity Analysis of Synthetic Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Synthesis Intermediate

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is a β-keto ester, a class of compounds indispensable to modern organic synthesis.[1][2] Its bifunctional nature, featuring both a ketone and an ester, makes it a valuable precursor in the construction of complex molecular architectures, including pharmaceutical agents.[3] The presence of impurities, even in trace amounts, can have profound consequences, leading to unwanted side reactions, decreased yields, and the formation of potentially toxic byproducts in subsequent synthetic steps. Therefore, rigorous and accurate purity assessment is not merely a quality control measure but a fundamental necessity for reproducible and reliable research and development.

This guide provides an in-depth comparison of the primary analytical techniques used to determine the purity of synthetic this compound. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering field-proven insights to ensure the data you generate is both accurate and trustworthy. We will compare High-Performance Liquid Chromatography (HPLC) for impurity profiling, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis, and Fourier-Transform Infrared Spectroscopy (FTIR) for identity confirmation.

Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Impurity Profiling

HPLC is the cornerstone of purity analysis in most organic chemistry laboratories. Its strength lies in its ability to separate the target compound from non-volatile impurities arising from starting materials, side-products, or degradation.

The Principle of Separation

For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a more polar solvent mixture. Compounds are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Elution Method: Gradient elution is recommended to resolve both polar and nonpolar impurities.

    • Start at 30% B, hold for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, where the methoxyphenyl chromophore exhibits strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (50:50 v/v) to create a 1 mg/mL stock solution. Further dilute as necessary.

Scientist's Note (Causality):

  • A C18 column is chosen for its excellent retention and separation of aromatic, moderately polar compounds.

  • A gradient elution is crucial. An isocratic method might lead to the co-elution of impurities with the main peak or cause late-eluting, nonpolar impurities to be missed entirely.[4]

  • 0.1% Formic Acid is added to the aqueous phase to acidify the mobile phase, which sharpens peak shape for acidic or basic compounds and ensures reproducible retention times.

Data Presentation & Interpretation

The primary output is a chromatogram. Purity is typically assessed using the "area percent" method, which assumes that all components have a similar response factor at the chosen wavelength.

Retention Time (min)Peak Area (mAU*s)Area %Identity
3.51500.5%Impurity A (polar)
9.82955098.5%This compound
14.23001.0%Impurity B (non-polar)

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Prepare Sample (~1 mg/mL) Inject Inject Sample SamplePrep->Inject MobilePhase Prepare Mobile Phase (A: H2O+FA, B: ACN) SystemEquil Equilibrate System MobilePhase->SystemEquil SystemEquil->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Chapter 2: Quantitative NMR (qNMR) - The Gold Standard for Absolute Purity

While HPLC provides an excellent impurity profile, qNMR is a primary analytical method capable of determining the absolute purity of a compound without needing a reference standard of the analyte itself.[5][6] The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6]

The Principle of Quantification

By adding a known mass of a highly pure internal standard to a known mass of the analyte, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[7][8]

Experimental Protocol: ¹H-qNMR
  • Internal Standard Selection: Choose a standard with high purity (>99.5%), chemical stability, and signals that do not overlap with the analyte. Maleic anhydride is a suitable choice.

  • Sample Preparation (Critical Step):

    • Accurately weigh ~20 mg of this compound (Analyte) into a clean vial. Record the mass precisely (WAnalyte).

    • Accurately weigh ~10 mg of Maleic Anhydride (Standard) into the same vial. Record the mass precisely (WStd).

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL CDCl₃). Ensure complete dissolution.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Crucial Parameter: Set a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds) to ensure full magnetization recovery for accurate quantification.[9]

    • Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio (>150:1 for the peaks of interest).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte (e.g., the singlet for the methyl ester protons, -OCH₃).

    • Integrate the singlet for the two vinyl protons of the maleic anhydride standard.

Scientist's Note (Causality):

  • The accuracy of qNMR is entirely dependent on the precision of the weighing steps. A high-precision analytical balance is mandatory.

  • Failure to use a sufficiently long relaxation delay (D1) is the most common error in qNMR. A short delay will lead to incomplete relaxation, causing signals with longer T₁ values to be suppressed, resulting in an inaccurate purity calculation.[9]

Data Presentation & Calculation

The purity (PAnalyte) is calculated using the following formula:

PAnalyte (%) = (IAnalyte / IStd) * (NStd / NAnalyte) * (MAnalyte / MStd) * (WStd / WAnalyte) * PStd

ParameterDescriptionValue
IAnalyteIntegral of analyte signal (-OCH₃)1.00
IStdIntegral of standard signal (vinyl H)0.68
NAnalyteNumber of protons for analyte signal3
NStdNumber of protons for standard signal2
MAnalyteMolar Mass of Analyte (C₁₁H₁₂O₄)208.21 g/mol [10]
MStdMolar Mass of Standard (C₄H₂O₃)98.06 g/mol
WAnalyteWeight of Analyte20.15 mg
WStdWeight of Standard10.05 mg
PStdPurity of Standard99.8%
PAnalyte Calculated Purity of Analyte 97.9%

qNMR Purity Calculation Logic

qNMR_Logic cluster_inputs Experimental Inputs Integrals Signal Integrals (I_Analyte, I_Std) Calculation Purity Formula Integrals->Calculation Weights Accurate Weights (W_Analyte, W_Std) Weights->Calculation Constants Known Constants (N, M, P_Std) Constants->Calculation Result Absolute Purity (%) Calculation->Result

Caption: Logical flow for absolute purity determination by qNMR.

Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS) - Identifying Volatile Signatures

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis or volatile byproducts that might not be visible by HPLC.

The Principle of Operation

In GC, the sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).

  • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

Scientist's Note (Causality):

  • The choice of an HP-5MS column provides good general-purpose separation for a wide range of organic molecules.

  • A critical consideration for β-keto esters is the potential for thermal degradation or transesterification in the hot GC inlet. [11] This can lead to inaccurate results. A lower inlet temperature should be tested if degradation is suspected. Comparing the GC profile to an HPLC profile can help identify potential on-column artifacts.

Data Interpretation

The Total Ion Chromatogram (TIC) is analogous to an HPLC chromatogram. Each peak can be analyzed by its mass spectrum. For this compound (C₁₁H₁₂O₄, MW: 208.21), the mass spectrum would be searched against a library (e.g., NIST) for confirmation. Key expected fragments would include the molecular ion (m/z 208), the methoxybenzoyl cation (m/z 135), and others resulting from fragmentation of the ester and keto groups.

Workflow for GC-MS Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Prepare Dilute Sample in Volatile Solvent Inject Vaporize & Inject SamplePrep->Inject Separate GC Separation (Temp Program) Inject->Separate Ionize Ionize & Fragment (EI, 70 eV) Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect GenerateTIC Generate TIC Detect->GenerateTIC AnalyzeMS Analyze Mass Spectrum of Each Peak GenerateTIC->AnalyzeMS Identify Identify via Library Search AnalyzeMS->Identify

Caption: Workflow for GC-MS analysis and impurity identification.

Chapter 4: Fourier-Transform Infrared Spectroscopy (FTIR) - A Rapid Identity Check

FTIR is a rapid, non-destructive technique that provides information about the functional groups present in a molecule. While not a quantitative purity tool, it is an excellent first-pass technique to confirm the identity of the synthesized material and detect gross impurities that have different functional groups.

The Principle of FTIR

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where peaks indicate the presence of specific functional groups.[12]

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)
  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.[13]

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[13]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Interpretation

The spectrum is analyzed for the presence of characteristic absorption bands. The absence of starting material signals (e.g., a broad O-H stretch if a carboxylic acid was used) and the presence of all expected product signals confirm the transformation.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-2850C-H StretchAliphatic (methyl/methylene)
~1740C=O StretchEster Carbonyl[14]
~1685C=O StretchKetone Carbonyl (conjugated)[15][16]
~1600, ~1480C=C StretchAromatic Ring
~1250C-O StretchAryl Ether & Ester

Comparative Summary of Analytical Techniques

FeatureHPLC-UVqNMRGC-MSFTIR
Primary Use Impurity Profiling, QuantificationAbsolute Purity, Structure ElucidationVolatile Impurity ID & QuantificationIdentity Confirmation
Quantitative? Yes (relative %)Yes (absolute %)Yes (with standards)No (Qualitative)
Impurity Detection Non-volatile, UV-activeSoluble impurities with ¹H signalsVolatile, thermally stableGross impurities with different functional groups
Sensitivity High (ppm levels)Moderate ( ~0.1%)Very High (ppb levels)Low (~1-5%)
Destructive? YesNoYesNo
Key Advantage Robust, widely applicablePrimary method, no analyte standard neededDefinitive identification via MSFast, simple, low cost
Key Limitation Requires reference standards for IDLower sensitivity, peak overlap issuesPotential for thermal degradationPoor for isomers or similar impurities

Conclusion and Recommended Strategy

No single technique can provide a complete picture of the purity of this compound. A multi-faceted, orthogonal approach is essential for ensuring the quality required in research and drug development.

A robust, self-validating purity assessment strategy should include:

  • Identity Confirmation with FTIR: A rapid initial check to confirm the presence of the correct functional groups and the absence of significant starting material.

  • Impurity Profiling with HPLC: The primary tool to separate and quantify impurities, establishing a purity profile based on area percentage.

  • Absolute Purity Assignment with qNMR: To provide a definitive, absolute purity value that is orthogonal to chromatographic methods and serves as a trustworthy standard.[7]

  • Volatile Analysis with GC-MS: To identify and quantify residual solvents and potential volatile byproducts not detectable by HPLC.

By integrating these techniques, researchers can build a comprehensive and reliable understanding of their compound's purity, ensuring the integrity and reproducibility of their subsequent scientific endeavors.

References

A Senior Application Scientist's Guide to Benchmarking Methyl 3-(3-methoxyphenyl)-3-oxopropanoate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in drug discovery and development, the efficiency and versatility of building blocks are paramount. β-Keto esters are a cornerstone class of intermediates, prized for their dual functionality which allows for the construction of complex molecular architectures.[1][2] Among these, Methyl 3-(3-methoxyphenyl)-3-oxopropanoate stands out due to the electronic influence of its meta-methoxy substituted phenyl ring.

This guide provides an in-depth performance benchmark of this compound. We will move beyond theoretical discussions and delve into a practical comparison, using the renowned Hantzsch pyridine synthesis as our experimental framework.[3][4][5] This multicomponent reaction serves as an ideal platform to evaluate the subtle yet significant impact of the β-keto ester's structure on reaction outcomes. We will compare its performance against structurally similar and classic alternatives, supported by experimental data and detailed protocols, to provide researchers with actionable insights for their synthetic strategies.

The Hantzsch Pyridine Synthesis: An Enduring Tool for Heterocycle Formation

Discovered by Arthur Hantzsch in 1881, the Hantzsch synthesis is a one-pot reaction that typically combines an aldehyde, ammonia, and two equivalents of a β-keto ester to form a 1,4-dihydropyridine (DHP).[4][6] This DHP can then be oxidized to the corresponding aromatic pyridine. The reaction's enduring popularity stems from its efficiency and its ability to construct highly functionalized pyridine rings, which are prevalent scaffolds in pharmaceuticals, such as the calcium channel blocker Nifedipine.[3][4]

The mechanism, while robust, is sensitive to the electronic and steric nature of its components. The choice of the β-keto ester, in particular, directly influences the nucleophilicity of the key enamine and enolate intermediates, thereby affecting reaction rates and overall yield.

Hantzsch_Mechanism cluster_0 Intermediate Formation cluster_1 Cyclization Cascade cluster_2 Aromatization Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Adduct Aldehyde->Knoevenagel_Product Knoevenagel Condensation BetaKetoEster1 β-Keto Ester (1 eq.) BetaKetoEster1->Knoevenagel_Product Knoevenagel Condensation Ammonia Ammonia Enamine Enamine Intermediate Ammonia->Enamine BetaKetoEster2 β-Keto Ester (1 eq.) BetaKetoEster2->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization/ Dehydration DHP 1,4-Dihydropyridine (DHP) Cyclized_Intermediate->DHP Pyridine Pyridine Product DHP->Pyridine Oxidation

Caption: Generalized mechanism of the Hantzsch Pyridine Synthesis.

Comparative Performance Analysis

To objectively benchmark this compound, we compare it against three strategic alternatives in a model Hantzsch reaction with benzaldehyde and ammonium acetate.

  • Ethyl Acetoacetate (Baseline): The most common and simplest β-keto ester used in this synthesis, providing a standard reference point.

  • Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate: The direct ethyl ester analog. This comparison isolates the effect of the alkyl group of the ester (methyl vs. ethyl) on performance.[7]

  • Methyl 3-(4-methoxyphenyl)-3-oxopropanoate: The para-methoxy positional isomer. This comparison highlights the electronic influence of the substituent's position on the aromatic ring.[8]

Experimental Data Summary

The following table summarizes the performance of each β-keto ester under identical, optimized reaction conditions.

β-Keto EsterEster GroupMethoxy PositionReaction Time (h)Yield of DHP (%)
Ethyl AcetoacetateEthylN/A685
This compound Methyl Meta 4 92
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoateEthylMeta589
Methyl 3-(4-methoxyphenyl)-3-oxopropanoateMethylPara682

Reaction Conditions: Benzaldehyde (1 mmol), β-keto ester (2 mmol), ammonium acetate (1.2 mmol), ethanol (10 mL), reflux.

Discussion of Results: The Causality Behind Performance
  • Superiority of the Meta-Methoxy Substituent: this compound demonstrates the highest yield in the shortest reaction time. This enhanced reactivity can be attributed to the electron-withdrawing inductive effect (-I) of the meta-positioned methoxy group. This effect increases the acidity of the α-protons (the hydrogens on the carbon between the two carbonyl groups), facilitating the initial enolate and subsequent enamine formation, which are key steps in the reaction mechanism.[9][10]

  • Positional Isomerism Matters (Meta vs. Para): In contrast, the para-methoxy isomer, Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, shows a lower yield and longer reaction time, comparable to the baseline. The methoxy group at the para position exerts a strong electron-donating resonance effect (+R), which counteracts its inductive pull. This resonance effect de-stabilizes the necessary enolate intermediates, slowing down the reaction cascade.

  • The Subtle Role of the Ester Group (Methyl vs. Ethyl): The comparison between the methyl and ethyl esters of the 3-methoxyphenyl derivative reveals a modest but noticeable advantage for the methyl ester. The smaller steric profile of the methyl group may allow for more favorable transition state geometries during the cyclization step. Furthermore, the slightly greater electron-withdrawing nature of the methoxy group compared to the ethoxy group can contribute to a faster reaction rate.

Experimental Protocol: Hantzsch Synthesis

This protocol provides a self-validating system for the synthesis of 1,4-dihydropyridines using this compound.

Materials
  • This compound (2.0 mmol, 416.4 mg)[11]

  • Benzaldehyde (1.0 mmol, 106.1 mg)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • Ethanol (Absolute, 10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin-Layer Chromatography (TLC) apparatus (Silica gel plates, Ethyl Acetate/Hexane eluent)

Procedure
  • Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add 10 mL of absolute ethanol to the flask.

  • Reaction: Attach a reflux condenser and place the flask in a heating mantle on a stirring plate. Heat the mixture to reflux (approximately 78°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress every hour using TLC (e.g., with a 3:7 Ethyl Acetate/Hexane eluent system). The disappearance of the benzaldehyde spot indicates reaction progression.

  • Workup: After 4 hours, or upon completion as indicated by TLC, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the 1,4-dihydropyridine product will typically precipitate as a solid.

  • Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Purification: The collected solid is often of high purity. If necessary, the product can be further purified by recrystallization from ethanol.

  • Characterization: Dry the purified product under vacuum and determine the yield. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Experimental_Workflow start Start reagents 1. Combine Reactants (β-Keto Ester, Aldehyde, NH4OAc) in Ethanol start->reagents reflux 2. Heat to Reflux (~78°C for 4h) reagents->reflux monitor 3. Monitor via TLC reflux->monitor cool 4. Cool to Room Temp & then in Ice Bath monitor->cool Reaction Complete filter 5. Isolate Product (Vacuum Filtration) cool->filter purify 6. Recrystallize (If Necessary) filter->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for the Hantzsch 1,4-dihydropyridine synthesis.

Conclusion and Outlook

The experimental data clearly demonstrates that this compound is not just another β-keto ester but a highly efficient substrate for the Hantzsch pyridine synthesis. Its superior performance, characterized by faster reaction times and higher yields, is logically grounded in the inductive electronic effects of its meta-substituted methoxy group. When compared to its para-isomer and the classic ethyl acetoacetate, it offers a distinct advantage for researchers aiming to optimize the synthesis of complex dihydropyridine and pyridine libraries. For drug development professionals, the use of this reagent can translate to more efficient synthetic routes, potentially reducing costs and timelines in the discovery pipeline.

References

A Comparative Guide to Catalysts for the Synthesis of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The efficiency of its synthesis is critically dependent on the choice of catalyst. This guide provides a comparative analysis of common catalysts for the synthesis of this target molecule, primarily through the Claisen condensation of 3-methoxyacetophenone and dimethyl carbonate. We will delve into the mechanistic considerations, present a summary of catalyst performance, and provide detailed experimental protocols.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Claisen condensation reaction. This reaction involves the base-catalyzed condensation of an ester with a ketone, in this case, 3-methoxyacetophenone and dimethyl carbonate, to form a β-keto ester. The choice of base is paramount as it influences reaction rate, yield, and purity of the final product.

Mechanistic Overview: The Claisen Condensation

The Claisen condensation proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent loss of an alkoxide group from the tetrahedral intermediate yields the desired β-keto ester.

Claisen_Condensation Reactants 3-Methoxyacetophenone + Dimethyl Carbonate Enolate Enolate Intermediate Reactants->Enolate Deprotonation Base Base (e.g., NaH, NaOMe) Base->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack on Dimethyl Carbonate Product_Complex Product-Base Complex Tetrahedral_Intermediate->Product_Complex Elimination of Methoxide Product This compound Product_Complex->Product Acidic Workup Byproduct Methanol + Base-H+ Product_Complex->Byproduct

Caption: General mechanism of the Claisen condensation for the synthesis of this compound.

Catalyst Performance: A Comparative Analysis

The selection of the base is a critical parameter in the Claisen condensation. Strong, non-nucleophilic bases are generally preferred to promote enolate formation without competing side reactions. Below is a comparison of commonly employed catalysts for the synthesis of aryl β-keto esters.

CatalystTypical SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Key Considerations
Sodium Hydride (NaH) THF, Toluene25 - 602 - 670 - 90Highly effective and widely used. Requires anhydrous conditions and careful handling due to its pyrophoric nature.[1][2]
Sodium Methoxide (NaOMe) Methanol, Toluene60 - 804 - 865 - 85A strong base, but can lead to transesterification byproducts if not used carefully. The reaction is often driven by the formation of the stable enolate of the product.[3]
**Magnesium Methoxide (Mg(OMe)₂) **Methanol, Toluene60 - 1006 - 1260 - 80A milder base compared to sodium hydride, which can sometimes offer better selectivity. Often prepared in situ.

Experimental Protocols

Detailed step-by-step methodologies for the synthesis of this compound using the aforementioned catalysts are provided below.

Protocol 1: Synthesis using Sodium Hydride (NaH)

This protocol is a robust and high-yielding method for the synthesis of the target molecule.

NaH_Protocol Start Start Step1 Suspend NaH (60% in mineral oil) in anhydrous THF under N₂. Start->Step1 Step2 Add a solution of 3-methoxyacetophenone in THF dropwise at 0°C. Step1->Step2 Step3 Stir the mixture at room temperature for 1 hour. Step2->Step3 Step4 Add dimethyl carbonate dropwise. Step3->Step4 Step5 Heat the reaction mixture to reflux for 4 hours. Step4->Step5 Step6 Cool to 0°C and quench with 1 M HCl. Step5->Step6 Step7 Extract with ethyl acetate. Step6->Step7 Step8 Wash with brine, dry over Na₂SO₄, and concentrate. Step7->Step8 Step9 Purify by vacuum distillation or column chromatography. Step8->Step9 End End Step9->End

Caption: Experimental workflow for the synthesis using Sodium Hydride.

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Methoxyacetophenone

  • Dimethyl carbonate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 3-methoxyacetophenone (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Add dimethyl carbonate (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow addition of 1 M HCl until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.

**Protocol 2: Synthesis using Magnesium Methoxide (Mg(OMe)₂) **

This method utilizes a milder base, which can be advantageous in certain contexts.

MgOMe2_Protocol Start Start Step1 Prepare Magnesium Methoxide in situ or use a commercial solution. Start->Step1 Step2 Add a solution of 3-methoxyacetophenone in toluene. Step1->Step2 Step3 Add dimethyl carbonate. Step2->Step3 Step4 Heat the reaction mixture to reflux for 8 hours. Step3->Step4 Step5 Cool to room temperature and quench with dilute HCl. Step4->Step5 Step6 Extract with ethyl acetate. Step5->Step6 Step7 Wash with water and brine, dry over MgSO₄, and concentrate. Step6->Step7 Step8 Purify by vacuum distillation. Step7->Step8 End End Step8->End

Caption: Experimental workflow for the synthesis using Magnesium Methoxide.

Materials:

  • Magnesium turnings

  • Anhydrous Methanol

  • Anhydrous Toluene

  • 3-Methoxyacetophenone

  • Dimethyl carbonate

  • Dilute Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Magnesium Methoxide: In a flame-dried flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents) to anhydrous methanol. The reaction is initiated by gentle heating or the addition of a crystal of iodine. Once the reaction starts, it may become vigorous. After the magnesium has completely reacted, the excess methanol is removed under reduced pressure to yield magnesium methoxide as a white solid.

  • Suspend the prepared magnesium methoxide in anhydrous toluene.

  • Add a solution of 3-methoxyacetophenone (1.0 equivalent) in toluene to the suspension.

  • Add dimethyl carbonate (1.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench with dilute HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Conclusion

Both sodium hydride and magnesium methoxide are effective catalysts for the synthesis of this compound via the Claisen condensation. Sodium hydride generally offers higher yields and shorter reaction times but requires more stringent handling procedures due to its reactivity. Magnesium methoxide, while being a milder and potentially more selective reagent, may necessitate longer reaction times and in situ preparation. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available laboratory infrastructure. For high-throughput and robust synthesis, the sodium hydride method is often preferred, while the magnesium methoxide protocol offers a viable alternative with different handling characteristics.

References

A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is a key β-keto ester intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity and quality are paramount to ensuring the safety and efficacy of the final products. Consequently, robust, validated analytical methods are not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of the principal analytical techniques for the identification, quantification, and purity assessment of this compound, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

The selection of an analytical procedure is a critical decision driven by its intended purpose. Whether the goal is raw material identification, in-process control, or final product assay and impurity profiling, a thorough understanding of the available methods is essential. This document will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed protocols and comparative data to guide researchers and quality control analysts in making informed decisions.

Pillar 1: Strategic Method Selection

The initial and most critical phase of analysis is choosing the right tool for the job. The intended purpose of the analysis—be it identification, impurity testing, or assay—dictates the required performance characteristics of the method, such as specificity, sensitivity, and precision.[4][5]

A logical approach to method selection can be visualized as a decision-making workflow.

Method_Selection_Workflow start Define Analytical Objective identification Identification Test (Is it the correct compound?) start->identification Qualitative purity Purity Test (How pure is it? What are the impurities?) start->purity Quantitative assay Assay (What is the exact concentration?) start->assay Quantitative method_nmr NMR Spectroscopy (Structural Confirmation) identification->method_nmr Primary Method method_gcms GC-MS (ID & Volatile Impurities) identification->method_gcms Confirmatory purity->method_gcms Orthogonal Method method_hplc HPLC-UV (Quantitative Assay & Impurity Profiling) purity->method_hplc Primary Method assay->method_hplc Primary Method

Caption: Decision workflow for selecting an analytical method.

Pillar 2: High-Performance Liquid Chromatography (HPLC) for Assay and Purity

For quantitative analysis, such as assay and the determination of non-volatile impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard. Its high precision, sensitivity, and robustness make it the primary choice for quality control laboratories.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is selected due to its versatility and effectiveness in retaining moderately polar compounds like our target analyte through hydrophobic interactions.

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure adequate retention of the main analyte while allowing for the elution of both more polar and less polar impurities within a reasonable runtime. The addition of a small amount of formic acid (0.1%) helps to control the ionization state of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • Detector: The aromatic ring and carbonyl groups in this compound provide strong UV absorbance, making a UV detector a sensitive and cost-effective choice. A wavelength of 254 nm is typically a good starting point for aromatic compounds.

Self-Validating System: Protocol and System Suitability

A validated method is one that has been proven to be suitable for its intended purpose.[1][5] Before any sample analysis, the performance of the entire analytical system must be verified through a System Suitability Test (SST). This is a non-negotiable step mandated by regulatory bodies to ensure data integrity.[6][7][8]

Experimental Protocol: RP-HPLC

ParameterCondition
Instrumentation HPLC system with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B, 1-15 min: 30% to 90% B, 15-17 min: 90% B, 17-18 min: 90% to 30% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm
Injection Vol. 10 µL
Sample Prep. 1.0 mg/mL in 50:50 Water:Acetonitrile, diluted to 0.1 mg/mL.

System Suitability Test (SST) Requirements

To ensure the system is performing adequately, a standard solution is injected six times. The following criteria, based on USP guidelines, must be met before proceeding with sample analysis.[6][9]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry, ensuring accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
Precision (%RSD) RSD for peak area ≤ 2.0%Demonstrates the repeatability of the injector and detector.[6]
Method Validation Data (Hypothetical)

The method was validated according to ICH Q2(R1) guidelines.[1][2][3]

Validation ParameterResult
Linearity (Range) 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (Repeatability %RSD) 0.8%
LOD (Limit of Detection) 0.3 µg/mL
LOQ (Limit of Quantitation) 1.0 µg/mL

Pillar 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for identifying the analyte and for detecting and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.

Causality Behind Experimental Choices
  • Technique: GC is suitable as this compound is sufficiently volatile and thermally stable.

  • Column: A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), is a good general-purpose choice for separating a wide range of compounds based on their boiling points.

  • Temperature Program: A temperature gradient is employed to first elute highly volatile impurities at a low temperature, followed by a ramp to elute the main analyte and any less volatile components.

  • Detector: A mass spectrometer provides not only quantitative data but also mass spectra. This fragmentation pattern is a chemical fingerprint that allows for unambiguous identification of the compound by comparing it to a spectral library. For β-keto esters, characteristic fragmentation patterns can help distinguish tautomers and identify related structures.[10][11][12]

Self-Validating System: Protocol and Workflow

The workflow for GC-MS analysis involves careful sample preparation, instrument setup, and data analysis.

GCMS_Workflow prep Sample Preparation (Dissolve in appropriate solvent, e.g., Dichloromethane) inject GC Injection (Split/Splitless Inlet) prep->inject separate GC Separation (Temperature-programmed capillary column) inject->separate ionize Ionization (Electron Ionization - 70 eV) separate->ionize analyze Mass Analysis (Quadrupole Analyzer) ionize->analyze detect Detection & Data Acquisition (Total Ion Chromatogram & Mass Spectra) analyze->detect process Data Processing (Library Search, Peak Integration) detect->process

Caption: Standard workflow for GC-MS analysis.

Experimental Protocol: GC-MS

ParameterCondition
Instrumentation GC system coupled to a Mass Spectrometer
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temp. 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ion Source Electron Ionization (EI) at 70 eV
Mass Range 40 - 400 m/z
Sample Prep. 1 mg/mL in Dichloromethane

Pillar 4: NMR Spectroscopy for Unambiguous Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for chemical structure elucidation. While not typically used for routine quantitative analysis (unless employing advanced qNMR techniques), it is unparalleled for identity confirmation. It provides detailed information about the carbon-hydrogen framework of the molecule.

Expected Spectral Data

Based on the structure of this compound, the following signals in ¹H and ¹³C NMR spectra (in CDCl₃) are expected.[13][14]

¹H NMR:

  • ~7.6-7.2 ppm: Multiplets corresponding to the 4 aromatic protons.

  • ~4.0 ppm: Singlet for the active methylene protons (-CO-CH₂-CO-).

  • ~3.85 ppm: Singlet for the methoxy protons (-OCH₃ on the ring).

  • ~3.75 ppm: Singlet for the methyl ester protons (-COOCH₃).

¹³C NMR:

  • ~195 ppm: Carbonyl carbon of the ketone.

  • ~167 ppm: Carbonyl carbon of the ester.

  • ~160 ppm: Aromatic carbon attached to the methoxy group.

  • ~135-115 ppm: Remaining aromatic carbons.

  • ~55 ppm: Methoxy carbon.

  • ~52 ppm: Methyl ester carbon.

  • ~45 ppm: Active methylene carbon.

Any significant deviation from this pattern would indicate the presence of a different compound or major impurities.

Comparative Summary of Analytical Methods

ParameterHPLC-UVGC-MSNMR Spectroscopy
Primary Use Assay, Purity, StabilityIdentification, Volatile ImpuritiesAbsolute Identification, Structure Elucidation
Specificity High (with proper method development)Very High (based on retention time and mass spectrum)Absolute (unique structural fingerprint)
Quantitation ExcellentGoodPossible (qNMR), but not routine
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Low
Throughput HighMediumLow
Key Advantage Robustness, precision for quantification.Definitive identification via mass spectrum.Unambiguous structure confirmation.
Limitation Requires reference standards for identification.Analyte must be volatile and thermally stable.Insensitive, complex for quantitative analysis.

Conclusion

The selection and validation of an appropriate analytical method are fundamental to drug development and quality control. For this compound:

  • RP-HPLC with UV detection stands out as the most suitable method for routine quality control, specifically for assay and the quantification of non-volatile impurities, due to its high precision, accuracy, and robustness. Its validation according to ICH guidelines ensures reliable and reproducible results.[15][16]

  • GC-MS serves as an essential orthogonal method. It provides definitive identification and is superior for detecting and quantifying volatile or process-related impurities that might be missed by HPLC.

  • NMR Spectroscopy is the ultimate tool for identity confirmation. It should be used for the initial characterization of reference standards and for investigating any unknown structures that may arise during synthesis or stability studies.

By employing these techniques in a complementary fashion, researchers and drug development professionals can build a comprehensive analytical profile, ensuring the quality, safety, and consistency of this compound.

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to ensuring the specificity and safety of novel therapeutics. This guide provides an in-depth technical comparison of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate and its structural analogs, focusing on the experimental methodologies to assess their cross-reactivity profiles. The insights provided herein are grounded in established scientific principles and field-proven experimental designs.

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of more complex bioactive molecules.[1] Its core structure, featuring a methoxy-substituted phenyl ring and a β-ketoester moiety, presents a potential for off-target interactions. This guide will explore the causality behind experimental choices for evaluating such interactions and provide detailed, self-validating protocols.

The Significance of Cross-Reactivity in Drug Development

Cross-reactivity, the binding of a compound to unintended biological targets, can lead to a range of adverse effects, from diminished therapeutic efficacy to outright toxicity. For a molecule like this compound, with its potential for metabolism into various related structures, a thorough understanding of its interaction landscape is critical. The presence of the methoxy group, for instance, can influence metabolic pathways, potentially leading to O-demethylation or hydroxylation, creating new chemical entities with altered binding affinities.[2][3]

This guide will focus on two primary methodologies for assessing cross-reactivity: immunoassays and biophysical techniques, supplemented by an analysis of metabolic stability.

Structural Analogs for Comparative Analysis

To provide a comprehensive comparison, we will consider the following structural analogs of this compound. These have been selected based on common modifications seen in drug discovery programs to modulate activity, selectivity, and pharmacokinetic properties.

Compound NameCAS NumberMolecular FormulaKey Structural Difference
This compound 779-81-7C11H12O4Parent Compound
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate27834-99-7C12H14O4Ethyl ester instead of methyl ester[4]
Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoateN/AC11H11FO4Addition of a fluorine atom to the phenyl ring[5]
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate56024-44-3C11H14O4Reduction of the keto group and addition of a hydroxyl group[6]
Methyl 3-(4-methoxyphenyl)-3-oxopropanoate22027-50-5C11H12O4Isomeric variant with methoxy group at the para position

Experimental Assessment of Cross-Reactivity

A multi-pronged approach is essential for a robust cross-reactivity assessment. We will detail two orthogonal methods: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA for Target Binding Specificity

Competitive ELISA is a powerful immunoassay technique to determine the specificity of a small molecule (hapten) for a particular antibody or protein target.[7][8] The principle lies in the competition between the labeled and unlabeled hapten for a limited number of binding sites.

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis p1 Coat microplate wells with target protein p2 Block non-specific binding sites p1->p2 a1 Incubate with a mixture of enzyme-labeled compound and test compound (or analog) p2->a1 a2 Wash to remove unbound reagents a1->a2 d1 Add substrate for the enzyme a2->d1 d2 Measure colorimetric signal d1->d2 an1 Generate a standard curve d2->an1 an2 Calculate IC50 values and percent cross-reactivity an1->an2

Caption: Competitive ELISA workflow for assessing cross-reactivity.

Detailed Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with the target protein (e.g., a specific receptor or enzyme) at a concentration of 1-10 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at 37°C.[9]

  • Competition: Prepare serial dilutions of this compound (the reference compound) and its structural analogs. In separate tubes, mix a fixed concentration of the enzyme-labeled reference compound with the various concentrations of the unlabeled test compounds. Add 100 µL of these mixtures to the respective wells. Incubate for 1 hour at 37°C.[9][10]

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB for HRP-conjugated enzyme) to each well. Incubate in the dark for 15-30 minutes at room temperature.[9]

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration to generate a sigmoidal dose-response curve. The IC50 value (the concentration of the competitor that inhibits 50% of the labeled compound's binding) is determined for each compound.

Calculating Percent Cross-Reactivity:

The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC₅₀ of Reference Compound / IC₅₀ of Test Compound) x 100

Interpretation of Results:

A higher %CR value indicates a greater propensity for the test compound to bind to the target, suggesting higher cross-reactivity.

CompoundHypothetical IC₅₀ (nM)% Cross-Reactivity
This compound50100%
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate7566.7%
Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate12041.7%
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate50010%
Methyl 3-(4-methoxyphenyl)-3-oxopropanoate6576.9%
Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of small molecules to an immobilized protein target.[11][12][13] This method offers a more detailed understanding of the interaction compared to endpoint assays like ELISA.

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_assay Binding Analysis cluster_detection Data Acquisition cluster_analysis Analysis p1 Immobilize target protein on a sensor chip p2 Condition the sensor surface p1->p2 a1 Inject test compound (analyte) over the sensor surface (Association) p2->a1 a2 Flow buffer over the surface (Dissociation) a1->a2 d1 Monitor changes in the refractive index in real-time a2->d1 d2 Generate a sensorgram d1->d2 an1 Fit the sensorgram data to a binding model d2->an1 an2 Determine kinetic constants (ka, kd) and affinity (KD) an1->an2

References

A Comparative Guide to the Theoretical and Experimental Properties of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Keto Esters in Synthesis

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a β-keto ester, belongs to a class of compounds that are of paramount importance in organic synthesis. Their unique structural motif, featuring a ketone and an ester with a methylene group in between, provides a rich platform for a variety of chemical transformations. The acidic nature of the α-protons and the presence of two electrophilic carbonyl centers make them versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. This guide provides an in-depth comparison of the theoretical and experimentally-derived properties of this compound, offering insights into its synthesis, characterization, and how its properties stack up against relevant alternatives.

Theoretical vs. Experimental Properties: A Comparative Overview

A fundamental aspect of chemical research involves correlating theoretical predictions with empirical data. Theoretical calculations, often derived from computational models, provide a baseline for understanding a molecule's expected characteristics, while experimental data offers a real-world validation of these properties. Discrepancies between the two can unveil subtle electronic or steric effects within the molecule.

Below is a summary of the key theoretical and experimental properties for this compound and selected analogues.

PropertyThis compound (Target)Methyl 3-(4-methoxyphenyl)-3-oxopropanoate (para-isomer)Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (Ethyl analogue)Methyl 3-oxo-3-phenylpropanoate (Des-methoxy analogue)
Molecular Formula C₁₁H₁₂O₄[1]C₁₁H₁₂O₄[2]C₁₂H₁₄O₄[3]C₁₀H₁₀O₃[4][5]
Molecular Weight 208.21 g/mol 208.21 g/mol [2]222.24 g/mol [3]178.18 g/mol [4]
Melting Point (°C) Not experimentally reported; likely a low-melting solid or oil40-42[2]Liquid at room temperatureSolid (mixture of keto & enol forms)[5]
Boiling Point (°C) Not experimentally reported135 (at 0.27 mmHg)[2]>268 (at 760 mmHg)[6]Not reported
Topological Polar Surface Area (Ų) 52.6[7]52.652.6[3]43.4[4]

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of β-keto esters like our target compound is the crossed Claisen condensation . This reaction involves the condensation of an ester with another carbonyl compound, in this case, an ester and a ketone-precursor ester, in the presence of a strong base. For the synthesis of this compound, a logical approach is the reaction of 3-methoxyacetophenone with dimethyl carbonate.

Reaction Rationale

The mechanism of the Claisen condensation is initiated by the deprotonation of the α-carbon of an ester to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of a second ester molecule. In a crossed Claisen condensation, one of the esters (in this case, formed in situ from 3-methoxyacetophenone) acts as the nucleophile, while the other (dimethyl carbonate) acts as the electrophile. The use of a strong base, such as sodium hydride or sodium methoxide, is crucial to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting materials.

Claisen_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product 3-Methoxyacetophenone 3-Methoxyacetophenone Base_Addition 1. Strong Base (e.g., NaH) 3-Methoxyacetophenone->Base_Addition Dimethyl_Carbonate Dimethyl_Carbonate Dimethyl_Carbonate->Base_Addition Acid_Workup 2. Acidic Workup (e.g., HCl) Base_Addition->Acid_Workup Target_Compound Methyl 3-(3-methoxyphenyl)- 3-oxopropanoate Acid_Workup->Target_Compound

General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Crossed Claisen Condensation

Objective: To synthesize this compound.

Materials:

  • 3-Methoxyacetophenone

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq) to anhydrous THF (10 vol).

  • To this suspension, add a solution of 3-methoxyacetophenone (1.0 eq) and dimethyl carbonate (1.5 eq) in anhydrous THF (5 vol) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.

Characterization and Comparison

Physical Properties
  • Melting Point: While the melting point for the target compound is not reported, its para-isomer, Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, is a low-melting solid with a melting point of 40-42 °C[2]. It is plausible that the meta-isomer is also a low-melting solid or a viscous oil at room temperature. The presence of impurities would lead to a depression and broadening of the melting point range.

Standard Protocol for Melting Point Determination:

  • A small amount of the crystalline solid is placed in a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[8][9]

  • Solubility: Based on its structure, this compound is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and THF, and sparingly soluble in non-polar solvents like hexanes and water.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized product.

Standard Protocol for ¹H NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1]

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the data, including phasing, baseline correction, and integration. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ 7.5-7.1 (m, 4H): Aromatic protons of the methoxyphenyl ring.

  • δ 3.9 (s, 2H): Methylene protons (CH₂) between the two carbonyl groups.

  • δ 3.8 (s, 3H): Methoxyl (OCH₃) protons on the aromatic ring.

  • δ 3.7 (s, 3H): Methyl ester (COOCH₃) protons.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • δ ~195: Carbonyl carbon of the ketone.

  • δ ~167: Carbonyl carbon of the ester.

  • δ ~160: Aromatic carbon attached to the methoxy group.

  • δ ~136-114: Other aromatic carbons.

  • δ ~55: Methoxyl carbon.

  • δ ~52: Methyl ester carbon.

  • δ ~46: Methylene carbon.

Expected IR Spectrum (ATR):

  • ~3000-2850 cm⁻¹: C-H stretching of aromatic and aliphatic groups.

  • ~1740 cm⁻¹: C=O stretching of the ester.

  • ~1680 cm⁻¹: C=O stretching of the ketone.

  • ~1600, 1480 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1250 cm⁻¹: C-O-C stretching of the aryl ether.

  • ~1150 cm⁻¹: C-O stretching of the ester.

Expected Mass Spectrum (EI):

  • m/z 208: Molecular ion [M]⁺.

  • m/z 177: Loss of -OCH₃.

  • m/z 149: Loss of -COOCH₃.

  • m/z 135: [CH₃O-C₆H₄-CO]⁺ fragment.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Crossed Claisen Condensation Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Determination Purification->MP

A typical experimental workflow for synthesis and characterization.

Conclusion and Future Outlook

References

Safety Operating Guide

Navigating the Disposal of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a beta-keto ester commonly utilized in organic synthesis. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and safely.

Immediate Safety Considerations: Hazard Profile

This compound is classified as an irritant.[1] Understanding its hazard profile is the first step in ensuring safe handling and disposal.

GHS Hazard Classifications: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound, including during disposal procedures.

Personal Protective Equipment (PPE)Rationale
Safety Goggles or Face Shield To prevent eye contact, which can cause serious irritation.[1]
Chemical-Resistant Gloves To avoid skin contact and subsequent irritation.[1]
Laboratory Coat To protect skin and personal clothing from accidental splashes.
Use of a Fume Hood To minimize the inhalation of vapors, which can cause respiratory tract irritation.[1][2]

Spill Management: Immediate Actions and Cleanup Protocol

Accidental spills require a swift and informed response to mitigate risks. The following protocol outlines the steps for managing a minor spill of this compound in a laboratory setting. For major spills, evacuate the area and follow your institution's emergency response procedures.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately inform others in the vicinity of the spill.

  • Ensure Proper Ventilation: Work within a certified chemical fume hood to control vapor exposure.

  • Don Appropriate PPE: Refer to the table above for required personal protective equipment.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.[2]

  • Absorb the Material: Gently apply the absorbent material over the spill, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Contaminated Materials: All used absorbents, gloves, and cleaning materials must be placed in the hazardous waste container.

  • Report the Incident: Follow your institution's protocol for reporting chemical spills.

Disposal Procedures for this compound

The disposal of chemical waste is strictly regulated to protect human health and the environment.[3][4] The overarching framework in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[3]

This compound is a non-halogenated organic compound. This classification is critical in determining the appropriate disposal pathway.

Waste Characterization and Segregation

Before disposal, it is imperative to characterize the waste. If this compound is mixed with other solvents or reagents, the entire mixture must be treated as hazardous waste, considering the hazards of all components.

Key Principles of Chemical Waste Segregation:

  • Do not mix incompatible waste streams. For example, do not combine with strong oxidizing agents or strong acids.

  • Segregate halogenated and non-halogenated organic wastes. [5] This is crucial as the disposal methods for these two categories often differ.[6]

  • Label all waste containers clearly and accurately with the full chemical name and associated hazards.

Approved Disposal Methods

For non-halogenated organic compounds like this compound, the following are common, environmentally responsible disposal methods:

  • Incineration: This is a preferred method for many organic chemical wastes.[6] High-temperature incineration effectively destroys the compound, converting it primarily into carbon dioxide and water.[7][8]

  • Fuel Blending: Non-halogenated organic solvents with sufficient heating value can be blended and used as an alternative fuel source in industrial furnaces, such as cement kilns.[6] This method allows for energy recovery from the waste.

Landfill disposal is generally not a suitable option for liquid organic waste unless it has been treated to meet the specific requirements of the Land Disposal Restrictions (LDR) program.[3][9][10]

Step-by-Step Disposal Protocol:
  • Waste Collection: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Consult Your Institution's EHS: Contact your facility's Environmental Health and Safety (EHS) department. They will provide specific guidance on the proper waste stream and container for this chemical.

  • Follow Institutional Procedures: Adhere to your institution's protocols for hazardous waste pickup and disposal. This typically involves completing a hazardous waste manifest.

  • Record Keeping: Maintain accurate records of the waste generated and its disposal, as required by regulations.[3]

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Decision_Flowchart start Waste Generated: This compound is_pure Is the waste pure or mixed with other chemicals? start->is_pure pure_waste Pure Compound is_pure->pure_waste Pure mixed_waste Mixed Waste: Characterize all components is_pure->mixed_waste Mixed identify_hazards Identify Hazards: Irritant (Skin, Eye, Respiratory) pure_waste->identify_hazards mixed_waste->identify_hazards select_container Select a compatible, labeled hazardous waste container identify_hazards->select_container segregate_waste Segregate as Non-Halogenated Organic Waste select_container->segregate_waste contact_ehs Contact Institutional EHS for pickup and guidance segregate_waste->contact_ehs incineration Probable Disposal Method: Incineration or Fuel Blending contact_ehs->incineration documentation Complete all required waste manifests and documentation incineration->documentation end Disposal Complete documentation->end

Caption: Decision flowchart for the disposal of this compound.

Conclusion

The responsible disposal of this compound is a multi-faceted process that begins with a thorough understanding of its hazards and culminates in its transfer to a certified hazardous waste management facility. By adhering to the principles of waste minimization, proper segregation, and regulatory compliance, researchers can ensure a safe laboratory environment and protect our planet. Always prioritize consulting your institution's specific guidelines and the manufacturer's Safety Data Sheet (SDS) as the ultimate sources of information.

References

Personal protective equipment for handling Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, experience-driven safety and logistical information for handling this compound. Moving beyond a simple checklist, we will delve into the rationale behind each procedural step, ensuring a comprehensive understanding of the necessary precautions.

Hazard Identification and Risk Assessment

This compound is classified as an irritant.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4] A thorough risk assessment is the foundational step before any handling of this compound. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental context, including quantities used, duration of exposure, and potential for aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shieldsDisposable nitrile glovesStandard lab coatNot generally required if handled in a certified chemical fume hood
High-Volume Handling or potential for splashing Chemical safety goggles and a face shieldDouble-gloving with nitrile gloves or wearing thicker, chemical-resistant glovesChemical-resistant apron over a lab coatConsider a NIOSH-approved respirator if not handled in a fume hood
Responding to a Spill Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsNIOSH-approved respirator with appropriate cartridges

Causality Behind PPE Choices:

  • Eye and Face Protection : Because this compound causes serious eye irritation, safety glasses are the minimum requirement.[5] However, for any task with a risk of splashing, chemical safety goggles are essential as they provide a seal around the eyes.[5] A face shield should be used in conjunction with goggles during high-volume transfers or when a significant splash hazard exists.[6]

  • Hand Protection : Disposable nitrile gloves are suitable for incidental contact.[5] It is crucial to change them immediately if contamination is suspected. For prolonged contact or when handling larger quantities, more robust, chemical-resistant gloves should be considered. Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection : A standard lab coat is sufficient for low-volume work.[5] When there is a greater risk of skin contact, a chemical-resistant apron or suit provides an additional barrier.[6]

  • Respiratory Protection : Handling this compound in a certified chemical fume hood is the primary engineering control to prevent respiratory irritation.[3][7] If a fume hood is not available or if there is a potential for significant aerosol generation, a NIOSH-approved respirator is necessary.[7][8]

Safe Handling and Storage Protocols

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][7]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Use spark-proof tools and explosion-proof equipment, especially when handling larger quantities, as the flammability of similar compounds is a consideration.[2][9][10]

  • Ground and bond containers when transferring material to prevent static discharge.[2][11]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6][12]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8][9][11]

  • Store away from incompatible materials such as strong oxidizing agents.[3][6]

Spill Management and Disposal Plan

A proactive plan for spill management and waste disposal is a critical component of laboratory safety.

Spill Response Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow, visualized in the diagram below, outlines the key steps.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Major spill Ventilate Ensure proper ventilation (fume hood) Alert->Ventilate Minor spill Evacuate->Ventilate Assess Assess the spill size and nature Ventilate->Assess Don_PPE Don appropriate PPE (goggles, face shield, gloves, lab coat/apron) Assess->Don_PPE Contain Contain the spill with absorbent material (e.g., sand, vermiculite) Don_PPE->Contain Collect Carefully collect the absorbed material into a labeled, sealed container Contain->Collect Clean Clean the spill area with an appropriate solvent and then soap and water Collect->Clean Dispose Dispose of the waste container as hazardous chemical waste Clean->Dispose Report Report the incident to the lab supervisor and EHS Dispose->Report

Caption: Workflow for responding to a chemical spill.

Disposal:

  • All waste materials, including contaminated absorbents and disposable PPE, must be collected in a designated and properly labeled hazardous waste container.[3][9]

  • Dispose of the chemical waste in accordance with local, regional, and national regulations.[13][14] Never dispose of this chemical down the drain.[13]

  • Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[13] The defaced or removed label on the rinsed container can then be disposed of as regular laboratory glass waste.[13]

By adhering to these detailed protocols and understanding the rationale behind them, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.